Sorbitol laurate
Description
Properties
IUPAC Name |
dodecanoic acid;(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2.C6H14O6/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;7-1-3(9)5(11)6(12)4(10)2-8/h2-11H2,1H3,(H,13,14);3-12H,1-2H2/t;3-,4+,5-,6-/m.1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVXINJRXRIDDB-VCDGYCQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)O.C(C(C(C(C(CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O.C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Sorbitan Laurate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Sorbitan (B8754009) laurate, a non-ionic surfactant derived from the esterification of sorbitol and lauric acid, is a versatile excipient in pharmaceutical and cosmetic formulations.[1] Its favorable safety profile and emulsifying properties make it a subject of interest for various research applications, particularly in the development of novel drug delivery systems.[2][3] This technical guide provides an in-depth overview of the core physicochemical properties of Sorbitan laurate, complete with experimental protocols and visual representations to aid in its application in a research setting.
Core Physicochemical Properties
Sorbitan laurate is typically a brownish-yellow, viscous liquid.[4] Its properties as a surfactant are dictated by its molecular structure, which comprises a hydrophilic sorbitan head and a lipophilic laurate tail.
Quantitative Physicochemical Data
The following tables summarize the key quantitative properties of Sorbitan laurate, compiled from various technical sources.
| Property | Value | Reference(s) |
| Appearance | Brownish-yellow, viscous liquid | [4] |
| Molecular Formula | C₁₈H₃₄O₆ | |
| Molecular Weight | 346.46 g/mol | |
| Relative Density | ~0.98 | [4][5] |
| Solubility | Practically insoluble but dispersible in water, miscible with ethanol (B145695) (96%). | [4][5] |
| Parameter | Value Range | Reference(s) |
| Acid Value (mg KOH/g) | ≤ 7.0 | [4][5] |
| Saponification Value (mg KOH/g) | 158 - 170 | [4][5] |
| Hydroxyl Value (mg KOH/g) | 330 - 358 | [4][5] |
| Iodine Value | ≤ 10 | [4][5] |
| Peroxide Value | ≤ 5.0 | [4][5] |
| Water Content (%) | ≤ 1.5 | [4][5] |
| Total Ash (%) | ≤ 0.5 | [5] |
| Surfactant Property | Value | Reference(s) |
| Hydrophile-Lipophile Balance (HLB) | 8.6 | |
| Critical Micelle Concentration (CMC) | 30 mM (for sodium laurate) | [6] |
| Surface Tension | Varies with concentration | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of Sorbitan laurate in a laboratory setting. The following sections outline the protocols for determining its key surfactant properties.
Determination of Hydrophile-Lipophile Balance (HLB) by Saponification Method
The HLB value is a measure of the degree to which a surfactant is hydrophilic or lipophilic. For fatty acid esters like Sorbitan laurate, the saponification method can be employed.[8]
Principle: The HLB value is calculated based on the saponification number of the ester and the acid number of the fatty acid.[8]
Procedure:
-
Accurately weigh approximately 1 gram of Sorbitan laurate and transfer it to a round-bottom flask.
-
Add 30 mL of 0.5N alcoholic potassium hydroxide to the flask.
-
Reflux the mixture on a boiling water bath for about 1 hour to ensure complete saponification.
-
Perform a blank experiment simultaneously under the same conditions without the Sorbitan laurate sample.
-
Cool the reaction mixtures to room temperature.
-
Titrate the cooled solutions against a standardized 0.5N hydrochloric acid solution using phenolphthalein (B1677637) as an indicator. The endpoint is reached when the pink color disappears or turns to a pale yellow.[8]
-
Calculate the Saponification Value (S) using the formula: S = [(B - V) * N * 56.1] / W Where:
-
B = volume of HCl used for the blank (mL)
-
V = volume of HCl used for the sample (mL)
-
N = normality of the HCl solution
-
W = weight of the sample (g)
-
-
Determine the Acid Value (A) of the lauric acid used in the synthesis.
-
Calculate the HLB value using the formula: HLB = 20 * (1 - S / A)[8]
Measurement of Critical Micelle Concentration (CMC)
The CMC is the concentration of a surfactant above which micelles form.[9] Various methods can be used to determine the CMC, with surface tension and conductivity measurements being common.[7][10]
Surface Tension Method: Principle: The surface tension of a surfactant solution decreases as the concentration increases until the CMC is reached, after which it remains relatively constant.[7]
Procedure:
-
Prepare a series of aqueous solutions of Sorbitan laurate with varying concentrations.
-
Measure the surface tension of each solution using a surface tensiometer (e.g., employing the Wilhelmy plate or du Noüy ring method).[11]
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
Identify the CMC as the concentration at which a sharp break in the curve occurs.[7] The intersection of the two linear portions of the graph represents the CMC.
Conductivity Method (for ionic surfactants, principle adaptable for observing changes in solution properties): Principle: For ionic surfactants, the conductivity of the solution changes at the CMC due to the formation of micelles which have a different mobility than individual monomers. While Sorbitan laurate is non-ionic, changes in the mobility of any ionic impurities or the overall solution properties can still be observed.
Procedure:
-
Prepare a series of aqueous solutions of Sorbitan laurate with varying concentrations.
-
Measure the electrical conductivity of each solution using a conductivity meter.
-
Plot the conductivity against the surfactant concentration.
-
Determine the CMC from the point of inflection on the graph, where the slope of the line changes.[9]
Visualizations: Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key processes and concepts related to the application of Sorbitan laurate.
Caption: Logical workflow of emulsion formation using Sorbitan laurate.
Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC).
Caption: Workflow for characterizing Sorbitan laurate-based drug delivery systems.
References
- 1. specialchem.com [specialchem.com]
- 2. Recent advances in non-ionic surfactant vesicles (niosomes): Fabrication, characterization, pharmaceutical and cosmetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nhathuocngocanh.com [nhathuocngocanh.com]
- 5. drugfuture.com [drugfuture.com]
- 6. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmajournal.net [pharmajournal.net]
- 9. justagriculture.in [justagriculture.in]
- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 11. tegewa.de [tegewa.de]
The Hydrophilic-Lipophilic Balance of Sorbitan Laurates: A Technical Guide for Formulation Scientists
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Hydrophilic-Lipophilic Balance (HLB) of Sorbitan (B8754009) laurates, a critical class of non-ionic surfactants widely utilized in pharmaceutical and cosmetic formulations. This document details the HLB values of various Sorbitan laurate esters, outlines the experimental protocols for their determination, and explores their mechanism of action as penetration enhancers in drug delivery systems.
Understanding the Hydrophilic-Lipophilic Balance (HLB) System
The HLB system, originally developed by Griffin, is a semi-empirical scale used to characterize the degree of hydrophilicity or lipophilicity of a surfactant.[1][2] The scale ranges from 0 to 20, where lower values indicate a more lipophilic (oil-loving) nature, and higher values signify a more hydrophilic (water-loving) character.[1] The HLB value of a surfactant is crucial for formulators as it helps in selecting the appropriate emulsifier to achieve stable emulsions.[3][4] For instance, surfactants with low HLB values are typically used for water-in-oil (W/O) emulsions, while those with high HLB values are suitable for oil-in-water (O/W) emulsions.[2]
Quantitative Data on Sorbitan Laurate HLB Values
Sorbitan laurates are esters of lauric acid and sorbitan. The degree of esterification influences their HLB value. The most common Sorbitan laurate is Sorbitan monolaurate. While data for dilaurate and trilaurate esters of lauric acid are less commonly published, the trend of decreasing HLB with increasing lipophilic character (more fatty acid chains) is well-established within the broader class of sorbitan esters.
| Surfactant Name | Common Trade Name(s) | Degree of Esterification | HLB Value | Reference(s) |
| Sorbitan Monolaurate | Span® 20 | Monoester | 8.6 | [5][6] |
| Sorbitan Dilaurate | - | Diester | * | - |
| Sorbitan Tristearate | Span® 65 | Triester | 2.1 | [7] |
| Sorbitan Trioleate | Span® 85 | Triester | 1.8 | [5] |
Note: Specific HLB values for Sorbitan dilaurate and Sorbitan trilaurate are not consistently available in the reviewed literature. However, it is expected that the HLB value would decrease with an increasing number of laurate chains.
Experimental Protocols for HLB Determination
The HLB value of a surfactant can be determined through both calculation and experimental methods.
Griffin's Method (Calculation)
Griffin's method is a theoretical calculation applicable to non-ionic surfactants.[1][2]
Principle: The HLB is calculated based on the molecular weight of the hydrophilic portion of the surfactant molecule relative to its total molecular weight.[1]
Formula: HLB = 20 * (Mh / M)
Where:
-
Mh is the molecular mass of the hydrophilic portion of the molecule.
-
M is the molecular mass of the whole molecule.
Protocol:
-
Determine the molecular formula of the Sorbitan laurate ester.
-
Calculate the molecular weight of the entire molecule (M) .
-
Identify the hydrophilic portion (the sorbitan head group) and calculate its molecular weight (Mh).
-
Apply the Griffin's formula to calculate the HLB value.
Emulsion Stability Method (Experimental)
This method involves preparing a series of emulsions with a specific oil phase and varying the HLB of the emulsifier blend to find the optimal value for stability.[3]
Principle: The required HLB of an oil phase is the HLB value of the surfactant or surfactant blend that results in the most stable emulsion. By using a blend of a low HLB surfactant (e.g., Sorbitan laurate) and a high HLB surfactant (e.g., a Polysorbate), a range of HLB values can be systematically tested.
Materials:
-
Oil phase (e.g., mineral oil, isopropyl myristate)
-
Water phase (deionized water)
-
Sorbitan laurate (low HLB emulsifier)
-
A high HLB emulsifier (e.g., Polysorbate 20)
-
Beakers, graduated cylinders, and a high-shear homogenizer
Protocol:
-
Prepare a series of emulsifier blends with varying ratios of the low and high HLB surfactants to create a range of HLB values (e.g., from 6 to 16 in increments of 1). The HLB of the blend is calculated as a weighted average of the individual surfactant HLBs.
-
For each HLB value , prepare an emulsion with a fixed ratio of oil and water (e.g., 20% oil, 80% water) and a fixed total concentration of the emulsifier blend (e.g., 5%).
-
Homogenize each formulation under identical conditions (e.g., speed and time) to ensure uniformity.
-
Observe the emulsions for stability over a set period (e.g., 24 hours, 1 week) at controlled temperature. Assess for signs of instability such as creaming, coalescence, or phase separation.
-
Identify the HLB value of the emulsifier blend that produces the most stable emulsion. This is considered the required HLB for that specific oil-in-water system.
Mechanism of Action as a Penetration Enhancer
Sorbitan laurates, particularly Sorbitan monolaurate, are known to act as penetration enhancers in topical and transdermal drug delivery systems. Their primary mechanism of action involves the disruption of the highly organized lipid structure of the stratum corneum, the outermost layer of the skin.[8]
dot
Caption: Mechanism of Sorbitan Laurate as a skin penetration enhancer.
In some drug delivery systems, particularly for oral administration, non-ionic surfactants can also modulate the permeability of intestinal epithelial barriers by interacting with tight junctions.
dot
Caption: Influence of non-ionic surfactants on tight junctions for enhanced drug absorption.
Experimental and Formulation Workflow
The following diagram illustrates a typical workflow for the development and characterization of a topical formulation containing Sorbitan laurate.
dot
Caption: Workflow for topical formulation development with Sorbitan laurate.
References
- 1. pharmajournal.net [pharmajournal.net]
- 2. jrhessco.com [jrhessco.com]
- 3. scientificspectator.com [scientificspectator.com]
- 4. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 5. HLB Systems [pharmcal.tripod.com]
- 6. Sorbitan Monolaurate Span 20 | Sorbitan Laurate | 1338-39-2 | E 493 - HUANA [huanachemical.com]
- 7. HBL-values | Magis Pharma [magis-pharma.be]
- 8. researchgate.net [researchgate.net]
Sorbitol Laurate: A Technical Guide for Non-Ionic Surfactant Applications in Scientific Research
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Sorbitol Laurate and Its Derivatives
This compound is a non-ionic surfactant belonging to the sorbitan (B8754009) ester family. In scientific literature and commercial applications, it is overwhelmingly referred to as sorbitan monolaurate or by its trade name, Span® 20 . This substance is synthesized through the esterification of lauric acid with sorbitan, which is a dehydrated form of the sugar alcohol sorbitol.[1][2] The resulting molecule possesses a lipophilic (oil-loving) lauric acid tail and a hydrophilic (water-loving) sorbitan head, making it an effective emulsifying agent.[2]
As a non-ionic surfactant, sorbitan laurate does not dissociate into ions in aqueous solutions. This characteristic imparts stability, flexibility, and broad compatibility with other ingredients, making it a valuable excipient in pharmaceutical formulations, cosmetics, and food products.[2][3] Its primary roles include acting as a water-in-oil (W/O) emulsifier, stabilizer, wetting agent, and dispersant.[1][4] This guide provides a comprehensive technical overview of sorbitan laurate's properties, mechanisms, and applications in a research context.
Physicochemical and Quantitative Data
The efficacy and application of sorbitan laurate are dictated by its distinct physicochemical properties. The following tables summarize key quantitative data for this surfactant.
Table 1: General Properties of Sorbitan Monolaurate (Span® 20)
| Property | Value | Reference(s) |
| INCI Name | Sorbitan Laurate | [5] |
| CAS Number | 1338-39-2 | [1] |
| Synonyms | Sorbitan Laurate, Span® 20, SML, E493 | [1][2] |
| Molecular Formula | C₁₈H₃₄O₆ | [1] |
| Molecular Weight | 346.46 g/mol | [1] |
| Appearance | Amber to brown, viscous oily liquid | [4][6] |
| Odor | Slight, characteristic odor | [4][7] |
Table 2: Key Surfactant and Physical Properties
| Property | Value | Reference(s) |
| HLB Value | 8.6 | [1][5][6] |
| Classification | Water-in-Oil (W/O) Emulsifier | [1] |
| Critical Micelle Conc. (CMC) | ~7.216 x 10⁻⁴ mol/L | [8] |
| Surface Tension at CMC | ~26.0 mN/m | [8] |
| Solubility | Soluble in ethanol, methanol, isopropanol, mineral oil. Dispersible in water. | [5][6][9] |
| Density | ~1.032 g/mL at 25°C | [6][9] |
| Saponification Value | 155 - 170 mg KOH/g | [1][9] |
| Hydroxyl Value | 330 - 360 mg KOH/g | [1][9] |
| Acid Value | ≤ 7.0 mg KOH/g | [1][9] |
Table 3: Toxicological Profile
| Parameter | Value | Species | Reference(s) |
| Acute Oral Toxicity (LD₅₀) | >10 g/kg | Rat | [9] |
| No-Observed-Adverse-Effect Level (NOAEL) | 5% in diet (2-year study) | Rat | [10] |
| Acceptable Daily Intake (ADI) | 0-25 mg/kg body weight (group ADI for sorbitan esters) | Human | [7] |
Mechanism of Action and Core Functions
The functionality of sorbitan laurate stems from its amphiphilic structure, which allows it to reduce the interfacial tension between immiscible liquids like oil and water.[2]
Emulsification
With a Hydrophilic-Lipophilic Balance (HLB) value of 8.6, sorbitan laurate is lipophilic and preferentially forms Water-in-Oil (W/O) emulsions, where fine droplets of water are dispersed within a continuous oil phase.[1][6] It achieves this by positioning itself at the oil-water interface, with its lauric acid tail extending into the oil phase and its sorbitan head in the water droplet, creating a stabilizing interfacial film that prevents coalescence.
Micelle Formation and Solubilization
Above a specific concentration known as the Critical Micelle Concentration (CMC), surfactant molecules aggregate to form spherical structures called micelles.[8][11] In aqueous environments, sorbitan laurate forms reverse micelles, while in oil phases, it can encapsulate lipophilic substances within the core of standard micelles. This mechanism is crucial for solubilizing and delivering poorly water-soluble active pharmaceutical ingredients (APIs). The concentration at which micelles form is a key indicator of a surfactant's efficiency.[12][13]
Experimental Protocols
Detailed methodologies are critical for reproducible scientific outcomes. The following are representative protocols for the synthesis of sorbitan laurate and its application in creating emulsions.
Synthesis of Sorbitan Monolaurate
The synthesis of sorbitan esters is typically a two-stage process involving the dehydration of sorbitol followed by esterification.[14]
Objective: To synthesize sorbitan monolaurate from D-sorbitol and lauric acid.
Materials:
-
D-Sorbitol
-
Lauric Acid
-
Acid catalyst (e.g., p-toluenesulfonic acid or phosphoric acid)[14]
-
Base catalyst (e.g., sodium hydroxide) for esterification[14]
-
Reaction vessel (three-neck flask) with stirring, thermometer, and nitrogen inlet
Methodology:
-
Stage 1: Dehydration of Sorbitol to Sorbitan
-
Add D-sorbitol and an acid catalyst to the reaction vessel.
-
Heat the mixture to approximately 180°C under a nitrogen stream to facilitate the intramolecular dehydration of sorbitol to form sorbitan.[14]
-
Maintain this temperature and monitor the reaction (e.g., by measuring water removal) until the desired degree of dehydration is achieved.
-
-
Stage 2: Esterification with Lauric Acid
-
Cool the reaction mixture slightly before adding lauric acid and a base catalyst. A typical molar ratio of sorbitol to lauric acid might be 1:1 for monolaurate synthesis.[15]
-
Increase the temperature to around 200-230°C and apply a vacuum (e.g., ≥0.096 MPa) to remove the water produced during esterification, driving the reaction to completion.[14][15]
-
Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value is ≤ 7 mg KOH/g.[15]
-
Once complete, cool the product to 80-90°C before breaking the vacuum.[16] The resulting product is crude sorbitan monolaurate.
-
Preparation of a Water-in-Oil (W/O) Emulsion
This protocol describes a standard high-energy emulsification method.
Objective: To prepare a stable W/O emulsion for encapsulating a hydrophilic active agent.
Materials:
-
Oil Phase: Mineral oil, Miglyol 812, or other suitable oil.
-
Aqueous Phase: Purified water, buffer solution.
-
Lipophilic Emulsifier: Sorbitan monolaurate (Span® 20).
-
Hydrophilic Active Agent (optional, dissolved in the aqueous phase).
-
High-shear homogenizer (e.g., Ultra-Turrax) or sonicator.
Methodology:
-
Preparation of Phases:
-
Oil Phase: Weigh the required amount of oil into a beaker. Add sorbitan monolaurate to the oil phase at a concentration typically ranging from 2% to 10% (w/w) of the final emulsion.[5][17] Gently heat and stir until the surfactant is fully dissolved.
-
Aqueous Phase: In a separate beaker, prepare the aqueous phase. If encapsulating a hydrophilic active, dissolve it completely in the water or buffer at this stage.
-
-
Emulsification:
-
Slowly add the aqueous phase dropwise to the oil phase while stirring continuously with a magnetic stirrer.
-
Once all the aqueous phase is added, subject the coarse emulsion to high-energy homogenization.
-
Homogenize using a high-shear mixer at speeds ranging from 10,000 to 25,000 rpm for 3-5 minutes.[18][19] This process reduces the water droplet size and disperses them uniformly throughout the oil phase.
-
-
Evaluation:
-
Assess the emulsion's stability by observing for any phase separation over time.
-
Characterize the droplet size and distribution using techniques like light microscopy or dynamic light scattering.
-
Confirm the emulsion type (W/O) using a dilution test (it should be dispersible in oil, not water) or a conductivity measurement (which should be low).
-
Applications in Drug Development and Research
Sorbitan laurate is a versatile excipient employed in various research and development areas, particularly in drug delivery systems.
-
Topical Formulations: Due to its mildness and emulsifying properties, it is widely used in creams and ointments to ensure the uniform distribution of active ingredients and enhance skin feel.[2][3]
-
Oral Medications: It helps to formulate stable emulsions for oral liquid medications, improving the palatability and bioavailability of poorly soluble drugs.[20]
-
Nanoparticle Systems: Sorbitan laurate is used as a stabilizer in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems are designed to protect encapsulated drugs from degradation, control their release, and improve their absorption.[21][22]
-
Vaccine Adjuvants: Certain emulsion-based adjuvant systems that enhance immune responses may utilize sorbitan esters as key stabilizing components.
Conclusion
Sorbitan monolaurate (Span® 20) is a well-characterized, non-ionic surfactant with a favorable safety profile and a wide range of applications in scientific research, particularly in the field of drug formulation and delivery. Its lipophilic nature (HLB 8.6) makes it an excellent choice for creating stable water-in-oil emulsions and for use as a co-emulsifier in oil-in-water systems. By understanding its quantitative properties, such as its Critical Micelle Concentration, and by following robust experimental protocols, researchers can effectively leverage sorbitan laurate to develop sophisticated delivery systems, enhance the solubility of challenging compounds, and create stable formulations for a variety of applications.
References
- 1. Sorbitan Monolaurate Span 20 | Sorbitan Laurate | 1338-39-2 | E 493 - HUANA [huanachemical.com]
- 2. SORBITAN LAURATE - Ataman Kimya [atamanchemicals.com]
- 3. specialchem.com [specialchem.com]
- 4. novohim.com.ua [novohim.com.ua]
- 5. Sorbitan Laurate (Span 20) [myskinrecipes.com]
- 6. Span 20, Sorbitan Laurate, Emulsifier S20, Span 80, Sorbitan Oleate, Emulsifier S80 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. fao.org [fao.org]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
- 10. cir-safety.org [cir-safety.org]
- 11. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 12. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 13. locusingredients.com [locusingredients.com]
- 14. researchgate.net [researchgate.net]
- 15. btsjournals.com [btsjournals.com]
- 16. CN104230859A - Preparation technique of sorbitan monooleate - Google Patents [patents.google.com]
- 17. Formulation of water-in-oil-in-water (W/O/W) emulsions containing trans -resveratrol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05945K [pubs.rsc.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. drugs.com [drugs.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
A Deep Dive into Sorbitol and Sorbitan Laurate: A Technical Guide for Formulation Scientists
An in-depth exploration of the chemical, physical, and functional distinctions between Sorbitol Laurate and Sorbitan (B8754009) Laurate, offering critical insights for researchers, scientists, and professionals in drug development and formulation science.
In the landscape of pharmaceutical and cosmetic formulations, the selection of appropriate excipients is paramount to achieving desired product performance and stability. Among the vast array of non-ionic surfactants, Sorbitol and Sorbitan esters of lauric acid stand out for their emulsifying, stabilizing, and solubilizing properties. While their names are deceptively similar, their core chemical structures, physicochemical properties, and functional behaviors exhibit significant differences. This technical guide elucidates these key distinctions to empower formulation scientists in making informed decisions.
The Fundamental Structural Difference: A Tale of a Ring
The primary differentiator between this compound and Sorbitan laurate lies in the structure of the polyol head group. Sorbitol is a linear six-carbon sugar alcohol (a hexitol). In contrast, Sorbitan is the cyclic ether (an anhydride) derived from sorbitol through intramolecular dehydration. This seemingly subtle structural modification has profound implications for the molecule's overall polarity, spatial configuration, and, consequently, its surface activity.
This compound is formed through the esterification of sorbitol with lauric acid, resulting in a linear ester. Conversely, Sorbitan laurate is synthesized by the esterification of sorbitan with lauric acid, yielding a cyclic ester.[1][2] This fundamental structural variance is depicted in the following diagram.
Caption: Structural relationship between Sorbitol, Sorbitan, and their respective laurate esters.
Comparative Physicochemical Properties
The structural differences manifest in their physicochemical properties, which are critical for their application as surfactants. The following table summarizes the key quantitative data for this compound and Sorbitan laurate.
| Property | This compound | Sorbitan Laurate | References |
| Molecular Formula | C18H36O8 | C18H34O6 | [3] |
| Molecular Weight | 380.48 g/mol | 346.46 g/mol | [3][4] |
| Appearance | White to off-white solid | Yellow to amber viscous liquid or soft paste | [1][5] |
| HLB (Hydrophilic-Lipophilic Balance) | Generally higher than Sorbitan esters (Theoretically more hydrophilic) | 8.6 (W/O emulsifier) | [1][6] |
| Melting Point | ~95-105 °C (for Sorbitol) | Not precisely defined, often a range | [7][8] |
| Boiling Point | Not readily available | ~516 °C | [1][8] |
| Solubility | Soluble in water, slightly soluble in ethanol | Dispersible in water, soluble in many organic solvents | [1][5] |
Synthesis Pathways: A Fork in the Road
The synthesis of these two surfactants follows distinct pathways, which can influence the final product's purity and composition.
Sorbitan Laurate Synthesis: The commercial production of Sorbitan laurate is typically a one-pot, two-step chemical process. First, sorbitol undergoes intramolecular dehydration at high temperatures, usually in the presence of an acid catalyst, to form sorbitan. Subsequently, the sorbitan is esterified with lauric acid.[1] This process can lead to a mixture of mono-, di-, and tri-esters, as well as different isomers of sorbitan.
This compound Synthesis: The synthesis of this compound can be achieved through both chemical and enzymatic routes. The direct esterification of sorbitol with lauric acid is challenging due to the multiple hydroxyl groups of sorbitol, often leading to a complex mixture of products. Enzymatic synthesis, employing lipases, offers a more selective and milder alternative, allowing for the targeted synthesis of specific sorbitol esters under controlled conditions.[9][10]
Caption: Comparison of the primary synthesis routes for Sorbitan and this compound.
Experimental Protocols: A Glimpse into the Lab
A. Enzymatic Synthesis of this compound
A representative experimental protocol for the enzymatic synthesis of this compound involves the use of a lipase (B570770) in a non-aqueous medium.
-
Materials: Sorbitol, vinyl laurate (acyl donor), immobilized lipase (e.g., Novozym 435), and a suitable solvent system (e.g., a deep eutectic solvent or an organic solvent).
-
Procedure:
-
Dissolve sorbitol in the chosen solvent system at a specific temperature (e.g., 50-60°C).
-
Add vinyl laurate and the immobilized lipase to the reaction mixture.
-
The reaction is carried out under constant agitation for a defined period (e.g., 24-48 hours).
-
The progress of the reaction is monitored using techniques like High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the enzyme is filtered out, and the product is purified using methods such as liquid-liquid extraction and chromatography.[9][10]
-
-
Characterization: The structure of the synthesized this compound is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[9]
B. Evaluation of Emulsifying Performance
A common method to compare the emulsifying properties of this compound and Sorbitan laurate involves the preparation and characterization of oil-in-water (O/W) or water-in-oil (W/O) emulsions.
-
Emulsion Preparation:
-
Prepare the oil phase (e.g., mineral oil, vegetable oil) and the aqueous phase.
-
Disperse the emulsifier (this compound or Sorbitan laurate) in the appropriate phase (oil phase for W/O, aqueous phase for O/W) at a specific concentration.
-
Gradually add the dispersed phase to the continuous phase under high shear homogenization to form the emulsion.
-
-
Emulsion Stability Assessment:
-
Macroscopic Observation: Visual inspection for phase separation, creaming, or coalescence over time.
-
Microscopic Analysis: Observation of droplet size and distribution using optical microscopy.
-
Particle Size Analysis: Quantitative measurement of droplet size distribution using techniques like laser diffraction.
-
Zeta Potential Measurement: Determination of the surface charge of the droplets, which influences electrostatic stabilization.
-
Accelerated Stability Testing: Subjecting the emulsions to stress conditions such as centrifugation or temperature cycling to predict long-term stability.
-
Caption: A generalized workflow for the preparation and stability testing of emulsions.
Functional Differences and Applications
The distinct physicochemical properties of Sorbitol and Sorbitan laurate translate into different functional behaviors and, therefore, different applications in formulation development.
Sorbitan Laurate: With its lower HLB value of 8.6, Sorbitan laurate is a lipophilic (oil-loving) surfactant.[1] It is an effective water-in-oil (W/O) emulsifier and is also used in combination with higher HLB surfactants (like polysorbates) to form stable oil-in-water (O/W) emulsions. Its applications are widespread in:
-
Pharmaceuticals: As an emulsifier in creams, ointments, and lotions. It can also act as a solubilizer for poorly water-soluble drugs.
-
Cosmetics: Used in a variety of skincare and makeup products for its emulsifying and stabilizing properties.[1]
-
Food Industry: Employed as a food additive (E493) to maintain the texture and consistency of various food products.
This compound: Due to its linear and more hydroxyl-rich structure, this compound is inherently more hydrophilic than Sorbitan laurate. While a specific HLB value is not consistently reported in the literature, it is expected to be higher than that of Sorbitan laurate, making it more suitable as an oil-in-water (O/W) emulsifier or a solubilizing agent. Its potential applications include:
-
Pharmaceuticals: As a solubilizer for intravenous and oral drug formulations.
-
Biotechnology: In the formulation of biopharmaceutical products where mild surfactants are required.
-
Cosmetics: In cleansers and other personal care products where its hydrophilic nature can be advantageous.
Toxicity and Safety Profile
Both this compound and Sorbitan laurate are generally considered to be of low toxicity.
Sorbitan Laurate: Extensive studies have shown that Sorbitan laurate has a low order of acute oral toxicity.[11] It is generally considered safe for use in cosmetics, although high concentrations (above 5%) may cause skin irritation in some individuals.[12] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an acceptable daily intake (ADI) for the sum of sorbitan esters.
This compound: Data on the specific toxicity of this compound is less abundant in the public domain compared to Sorbitan laurate. However, as it is composed of sorbitol and lauric acid, both of which have well-established safety profiles, it is expected to have a low toxicity profile.
Conclusion
The key differences between this compound and Sorbitan laurate stem from the fundamental structural variance of their polyol head groups. The cyclic nature of sorbitan imparts a more lipophilic character to Sorbitan laurate, making it an excellent W/O emulsifier. In contrast, the linear and more hydroxylated structure of sorbitol suggests that this compound is more hydrophilic, positioning it as a potential O/W emulsifier and solubilizer. The choice between these two surfactants should be guided by the specific requirements of the formulation, including the desired emulsion type, the polarity of the oil phase, and the required HLB value. A thorough understanding of their distinct properties is crucial for the successful development of stable and effective pharmaceutical and cosmetic products.
References
- 1. specialchem.com [specialchem.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. This compound | C18H38O8 | CID 86758344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sorbitan laurate | CAS#:1337-30-0 | Chemsrc [chemsrc.com]
- 5. Properties of Sorbitol and Its Various Uses [ne.kopeochem.com]
- 6. Sorbitan Ester Nonionic Lipophilic Surfactants, Sorbitan Fatty Acid Esters - HUANA [huanachemical.com]
- 7. Sorbitol - Wikipedia [en.wikipedia.org]
- 8. Cas 1337-30-0,SORBITAN LAURATE | lookchem [lookchem.com]
- 9. Lipase-Catalyzed Production of this compound in a “2-in-1” Deep Eutectic System: Factors Affecting the Synthesis and Scalability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipase-Catalyzed Production of this compound in a "2-in-1" Deep Eutectic System: Factors Affecting the Synthesis and Scalability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 12. paulaschoice.co.uk [paulaschoice.co.uk]
A Technical Guide to Natural vs. Synthetic Sorbitan Laurate for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitan (B8754009) laurate, a non-ionic surfactant, is a critical excipient in pharmaceutical, cosmetic, and research applications.[1][2] It is a mixture of partial esters derived from lauric acid and sorbitol anhydrides (sorbitan).[1][3] This ingredient, also known by the trade name Span® 20, functions as an emulsifier and stabilizer in formulations, enabling the uniform mixing of oil and water-based ingredients.[1][4][5] Sorbitan laurate can be sourced from naturally derived materials or produced synthetically, and the choice between these sources can have significant implications for experimental reproducibility, formulation stability, and regulatory compliance.[6][7][8] This guide provides an in-depth comparison of natural and synthetic sorbitan laurate, focusing on the technical considerations for laboratory and drug development professionals.
A note on nomenclature: While the term "sorbitol laurate" is sometimes used, the correct and more common industry term is "sorbitan laurate." This reflects the fact that the sorbitol molecule is dehydrated to form sorbitan before being esterified with lauric acid.[1][4]
Chemical Structure and Properties
Sorbitan laurate is not a single chemical entity but a complex mixture of isomers. The primary components are esters of lauric acid with sorbitan and isosorbide (B1672297) (a di-anhydride of sorbitol).[1] The inherent variability in the esterification process leads to a mixture containing mono-, di-, and triesters.[9] This complex composition is a key factor influencing its performance.
Key properties include:
-
Emulsification: It is an effective emulsifier, particularly for creating oil-in-water (O/W) emulsions when combined with a high HLB (Hydrophile-Lipophile Balance) surfactant like a polysorbate.[1][10]
-
HLB Value: Sorbitan laurate has an HLB value of approximately 8.6, making it suitable for stabilizing O/W emulsions.[10]
-
Solubility: It is generally soluble in many organic solvents and oils but is dispersible in water.[1]
-
Safety: Sorbitan laurate is considered safe for use in cosmetics and as a food additive (E number E493), with low potential for skin irritation at typical concentrations.[6][11][12]
Sourcing: A Comparative Analysis of Natural and Synthetic Pathways
The fundamental difference between "natural" and "synthetic" sorbitan laurate lies in the origin of the raw materials and the manufacturing process, which in turn affects purity, consistency, and impurity profiles.[7][13]
Natural (Vegetable-Origin) Sorbitan Laurate:
-
Sourcing: The raw materials are derived from renewable, vegetable sources.[1] Sorbitol is typically produced by the hydrogenation of glucose from cornstarch, and lauric acid is extracted from coconut or palm kernel oil.[1]
-
Process: The manufacturing process involves the direct esterification of sorbitol with lauric acid.[4][14]
-
Advantages:
-
Disadvantages:
Synthetic Sorbitan Laurate:
-
Sourcing: While the ultimate origin of the carbon is often still plant-based, the term "synthetic" in this context refers to a more controlled and purified chemical process.[7]
-
Process: Often involves a two-step process where sorbitol is first dehydrated to sorbitan, which is then esterified with a highly purified lauric acid.[14][15] This allows for greater control over the final product composition.
-
Advantages:
-
Disadvantages:
The synthesis pathways for both natural and synthetic sorbitan laurate are visualized in the diagram below.
Caption: Comparative Synthesis Pathways for Sorbitan Laurate.
Data Presentation: Quantitative Comparison
For laboratory use, particularly in drug development, lot-to-lot consistency is paramount. The primary quantitative differences between natural and synthetic sorbitan laurate are found in their purity and composition.
| Parameter | Natural Sorbitan Laurate | Synthetic Sorbitan Laurate | Significance for Lab Use |
| Purity (Laurate Ester Content) | Typically 70-90% | > 95% | Higher purity reduces the risk of side reactions or unexpected interactions with active pharmaceutical ingredients (APIs). |
| Other Fatty Acid Esters | 10-30% (e.g., caprylate, myristate, palmitate) | < 5% | The presence of other esters can alter the HLB value and emulsification properties, leading to inconsistent formulation performance. |
| Free Fatty Acid Content | Variable, can be higher | Low, controlled | High free fatty acid content can affect the pH and stability of the final formulation. |
| Batch-to-Batch Consistency | Lower | High | Critical for ensuring reproducibility in research and maintaining quality control in pharmaceutical manufacturing.[7] |
| Critical Micelle Concentration (CMC) | May vary between batches | ~7.2 x 10⁻⁴ mol/L | CMC is a key parameter for surfactant behavior; consistency is crucial for predictable performance.[16] |
Note: The values presented are typical and may vary by manufacturer. Always refer to the certificate of analysis for specific lot information.
Implications for Drug Development and Research
The choice between natural and synthetic sorbitan laurate can have a profound impact on experimental outcomes.
-
Reproducibility: For academic research and early-stage R&D, the high consistency of synthetic sorbitan laurate is often preferred to ensure that results are reproducible and not influenced by batch-to-batch variability of an excipient.
-
Formulation Stability: In drug delivery, sorbitan laurate is a key component of self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and liposomes.[17][18] The defined composition of synthetic grades ensures more predictable and stable formulations, which is critical for long-term shelf-life studies.
-
Regulatory Acceptance: Both natural and synthetic variants are widely accepted by regulatory bodies like the FDA.[11] However, for a new drug application (NDA), the well-defined and consistent nature of a synthetic excipient can simplify the regulatory filing process.
-
"Natural" Product Lines: For topical or nutraceutical products marketed as "natural," a vegetable-derived sorbitan laurate is the obvious choice, despite the potential for variability.[19] In these cases, robust quality control of the incoming raw material is essential.
Sorbitan laurate-stabilized nanocarriers are often used to improve the cellular uptake of drugs. The diagram below illustrates a generalized pathway for this process.
Caption: Generalized Cellular Uptake of a Drug Delivery Vector.
Experimental Protocols
Detailed and consistent experimental methods are crucial when working with surfactants. Below are protocols for common laboratory procedures involving sorbitan laurate.
Protocol for Preparation of an Oil-in-Water (O/W) Emulsion
-
Preparation of Phases:
-
Aqueous Phase: Prepare the aqueous phase by dissolving any water-soluble components in deionized water.
-
Oil Phase: In a separate vessel, combine the oil, sorbitan laurate, and any other oil-soluble components.
-
-
Heating: Heat both phases separately to 70-75°C. This ensures that all components are fully dissolved and reduces the viscosity difference between the phases.
-
Homogenization:
-
Slowly add the oil phase to the aqueous phase while stirring with a high-shear homogenizer (e.g., at 5,000-10,000 rpm).
-
Continue homogenization for 5-10 minutes to ensure the formation of fine droplets.
-
-
Cooling: Allow the emulsion to cool to room temperature with gentle, continuous stirring to prevent coalescence.
-
Characterization: Analyze the emulsion for droplet size, zeta potential, and viscosity.
Protocol for Emulsion Stability Testing
-
Accelerated Stability:
-
Centrifugation: Centrifuge the emulsion at 3,000-5,000 rpm for 30 minutes. Observe for any phase separation (creaming or coalescence).
-
Freeze-Thaw Cycles: Subject the emulsion to at least three cycles of freezing (-20°C for 24 hours) and thawing (25°C for 24 hours). Check for changes in appearance, droplet size, and viscosity after each cycle.
-
-
Long-Term Stability:
-
Store samples of the emulsion at different controlled temperatures (e.g., 4°C, 25°C, 40°C).
-
At predetermined time points (e.g., 1, 3, 6 months), withdraw samples and analyze for physical and chemical stability, including droplet size distribution, pH, viscosity, and API concentration.
-
The workflow for emulsion preparation and stability testing is outlined below.
Caption: Experimental Workflow for Emulsion Formulation and Testing.
Protocol for Characterization by HPLC
The complex composition of sorbitan laurate can be analyzed using reverse-phase High-Performance Liquid Chromatography (HPLC).[9][20]
-
System: A C18 column is typically used.[20]
-
Mobile Phase: An isocratic or gradient system of methanol (B129727) and water is common.
-
Sample Preparation: Prepare a solution of sorbitan laurate (e.g., 2.5 mg/mL) in the mobile phase.[20]
-
Detection: Use a UV detector at a low wavelength (e.g., 210-220 nm) or an Evaporative Light Scattering Detector (ELSD) for more uniform detection of the different ester species.
-
Analysis: The resulting chromatogram will show peaks corresponding to the different esters (mono-, di-, tri-esters) and free fatty acids, allowing for a quantitative comparison of different batches or sources.[9]
Conclusion
For researchers, scientists, and drug development professionals, the choice between natural and synthetic sorbitan laurate is a critical decision that impacts experimental validity, formulation stability, and product consistency. While naturally-derived sorbitan laurate is ideal for applications where a "green" or "natural" label is paramount, its inherent variability presents challenges for reproducible research and pharmaceutical manufacturing. Synthetic sorbitan laurate, with its high purity and batch-to-batch consistency, offers a more reliable and predictable performance profile, making it the preferred choice for most laboratory and drug development applications where precision and reproducibility are the primary concerns. The selection should always be guided by a thorough risk assessment based on the specific application, regulatory requirements, and the desired final product attributes.
References
- 1. SORBITAN LAURATE - Ataman Kimya [atamanchemicals.com]
- 2. polykem-intl.com [polykem-intl.com]
- 3. fao.org [fao.org]
- 4. specialchem.com [specialchem.com]
- 5. shreechem.in [shreechem.in]
- 6. paulaschoice-eu.com [paulaschoice-eu.com]
- 7. allanchem.com [allanchem.com]
- 8. razskincare.com [razskincare.com]
- 9. researchgate.net [researchgate.net]
- 10. Sorbitan Laurate | Cosmetic Ingredients Guide [ci.guide]
- 11. cosmeticsinfo.org [cosmeticsinfo.org]
- 12. ewg.org [ewg.org]
- 13. learncanyon.com [learncanyon.com]
- 14. researchgate.net [researchgate.net]
- 15. US4297290A - Process for preparing sorbitan esters - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Liposomes containing sorbitan monolaurate incorporated in hydroxyethylcellulose hydrogels for topical delivery of 5-flu… [ouci.dntb.gov.ua]
- 19. juniperpublishers.com [juniperpublishers.com]
- 20. researchgate.net [researchgate.net]
Sorbitol Laurate: An In-Depth Technical Guide to its Role as an Emulsifier in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitan (B8754009) laurate, also known as Span 20, is a non-ionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries for its excellent emulsifying, stabilizing, and dispersing properties.[1][2][3] Derived from the esterification of sorbitol, a sugar alcohol, with lauric acid, a naturally occurring fatty acid, sorbitan laurate is a bio-based and mild surfactant.[1][4] Its lipophilic nature, characterized by a low Hydrophilic-Lipophilic Balance (HLB), makes it particularly effective in the formation of water-in-oil (W/O) emulsions, although it is frequently used in combination with higher HLB surfactants, like polysorbates, to create stable oil-in-water (O/W) emulsions.[1][4][5] This technical guide provides a comprehensive overview of sorbitan laurate's physicochemical properties, its mechanism of action as an emulsifier, and detailed experimental protocols for its application in research and development.
Physicochemical Properties and Quantitative Data
Sorbitan laurate's emulsifying capabilities are dictated by its molecular structure, which contains both a hydrophilic sorbitan head group and a lipophilic lauric acid tail. This amphiphilic nature allows it to adsorb at the oil-water interface, reducing interfacial tension and facilitating the formation of a stable emulsion.[1]
Table 1: Physicochemical Properties of Sorbitan Laurate
| Property | Value | References |
| INCI Name | Sorbitan Laurate | [3] |
| Synonyms | Span 20, Sorbitan monolaurate | [4] |
| CAS Number | 1338-39-2 | [1] |
| Molecular Formula | C₁₈H₃₄O₆ | [1] |
| Molecular Weight | 346.46 g/mol | [1] |
| Appearance | Amber-colored, oily, viscous liquid | [1] |
| HLB Value | 8.6 | [4] |
| Critical Micelle Concentration (CMC) | 7.216 x 10⁻⁴ mol/L | [6] |
| Solubility | Dispersible in water; Soluble in many fatty compositions and solvents | [1] |
| Density | ~1.032 g/cm³ at 25°C | [1] |
Mechanism of Action as an Emulsifier
The emulsifying action of sorbitan laurate is centered around its ability to reduce the interfacial tension between immiscible liquids, such as oil and water. Due to its low HLB value, the lipophilic portion of the molecule is more dominant, making it preferentially soluble in the oil phase. This positions the molecule at the oil-water interface with its hydrophilic head oriented towards the water droplet, effectively creating a barrier that prevents the coalescence of the dispersed droplets.
In Water-in-Oil (W/O) emulsions , sorbitan laurate acts as the primary emulsifier, stabilizing water droplets within a continuous oil phase.
In Oil-in-Water (O/W) emulsions , sorbitan laurate is typically used as a co-emulsifier in conjunction with a high HLB surfactant (e.g., Polysorbate 20). The combination of low and high HLB surfactants creates a more stable and robust interfacial film around the oil droplets, preventing their coalescence and improving the overall stability of the emulsion.[1][4]
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of emulsions using sorbitan laurate.
Preparation of an Oil-in-Water (O/W) Emulsion
This protocol describes the preparation of a basic O/W emulsion using a combination of sorbitan laurate (Span 20) and polysorbate 20 (Tween 20).
Materials:
-
Sorbitan Laurate (Span 20)
-
Polysorbate 20 (Tween 20)
-
Oil Phase (e.g., Mineral Oil, Jojoba Oil)
-
Aqueous Phase (e.g., Deionized Water)
-
Preservative (optional)
Equipment:
-
Homogenizer (e.g., rotor-stator or high-pressure homogenizer)
-
Beakers
-
Heating magnetic stirrer
-
Water bath or heating mantle
-
Weighing balance
Procedure:
-
Phase Preparation:
-
Oil Phase: In a beaker, combine the desired amount of the oil phase and sorbitan laurate. Heat the mixture to 70-75°C with gentle stirring until all components are melted and homogenous.
-
Aqueous Phase: In a separate beaker, combine the aqueous phase and polysorbate 20. If a preservative is used, add it to the aqueous phase. Heat this mixture to 70-75°C with stirring until all components are dissolved.
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase while continuously mixing with a homogenizer at a moderate speed (e.g., 5000-10000 rpm for a rotor-stator homogenizer).
-
Once all of the aqueous phase has been added, increase the homogenization speed (e.g., 15000-20000 rpm) and continue for 5-10 minutes to reduce the droplet size.
-
-
Cooling:
-
Transfer the emulsion to a water bath and continue to stir gently with an overhead stirrer until it cools to room temperature. Rapid cooling should be avoided as it can affect emulsion stability.
-
-
Final Adjustments:
-
Once cooled, the pH of the emulsion can be measured and adjusted if necessary.
-
O/W Emulsion Preparation Workflow
Preparation of a Water-in-Oil (W/O) Emulsion
This protocol outlines the general procedure for creating a W/O emulsion, where sorbitan laurate acts as the primary emulsifier.
Materials:
-
Sorbitan Laurate (Span 20)
-
Oil Phase (e.g., Mineral Oil, Isopropyl Myristate)
-
Aqueous Phase (e.g., Deionized Water)
-
Co-emulsifier/Stabilizer (optional, e.g., beeswax, magnesium stearate)
Equipment:
-
High-shear mixer or homogenizer
-
Beakers
-
Stirrer
-
Weighing balance
Procedure:
-
Phase Preparation:
-
Oil Phase: In a beaker, combine the oil phase, sorbitan laurate, and any other oil-soluble components (like beeswax). Heat gently if necessary to ensure all components are dissolved and form a homogenous mixture.
-
Aqueous Phase: In a separate beaker, prepare the aqueous phase.
-
-
Emulsification:
-
Place the oil phase under a high-shear mixer.
-
Slowly add the aqueous phase to the oil phase in a thin stream while mixing at a high speed. It is crucial to add the water phase slowly to the oil phase to ensure the formation of a W/O emulsion.[7]
-
Continue high-shear mixing for 5-10 minutes after all the aqueous phase has been added to ensure the formation of small, uniform water droplets.
-
-
Cooling and Stabilization:
-
Continue to stir the emulsion gently as it cools to room temperature. The viscosity of the emulsion will increase upon cooling.
-
Characterization of Emulsions
Method: Dynamic Light Scattering (DLS)
Protocol:
-
Dilute the emulsion with deionized water (for O/W emulsions) or the continuous oil phase (for W/O emulsions) to a suitable concentration to avoid multiple scattering effects.
-
Transfer the diluted sample into a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle, viscosity of the dispersant).
-
Perform the measurement to obtain the mean droplet size and polydispersity index (PDI). A smaller droplet size and a lower PDI generally indicate a more stable emulsion.
Method: Creaming Index
Protocol:
-
Place a known volume of the emulsion into a graduated cylinder or centrifuge tube and seal it.
-
Store the samples under different conditions (e.g., room temperature, elevated temperature) and observe them at regular intervals (e.g., 24h, 48h, 1 week).
-
Measure the height of the cream or serum layer that separates from the emulsion.
-
Calculate the Creaming Index (CI) using the following formula: CI (%) = (Height of Creaming or Serum Layer / Total Height of Emulsion) x 100 A lower creaming index indicates higher emulsion stability.
Method: Rotational Rheometry
Protocol:
-
Place a sample of the cream or emulsion onto the lower plate of the rheometer.
-
Lower the upper plate to the specified gap distance.
-
Perform a flow sweep test by varying the shear rate and measuring the viscosity. This will determine the flow behavior of the emulsion (e.g., shear-thinning).
-
Perform an oscillatory sweep test (amplitude and frequency sweep) to determine the viscoelastic properties, such as the storage modulus (G') and loss modulus (G''). These parameters provide insights into the internal structure and stability of the emulsion.[8]
Sorbitan Laurate in Drug Delivery: Skin Permeation Enhancement
Sorbitan laurate is also utilized as a penetration enhancer in transdermal drug delivery systems. Its mechanism of action involves the disruption of the highly organized lipid structure of the stratum corneum, the outermost layer of the skin. This disruption increases the fluidity of the lipid bilayers, thereby reducing the barrier function of the skin and allowing for enhanced permeation of drug molecules.
Mechanism of Skin Permeation Enhancement
Protocol for In Vitro Skin Permeation Study
Materials:
-
Excised skin (e.g., human or animal)
-
Franz diffusion cell
-
Drug-loaded formulation containing sorbitan laurate
-
Receptor medium (e.g., phosphate-buffered saline)
-
Analytical instrument for drug quantification (e.g., HPLC)
Procedure:
-
Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with the receptor medium and maintain it at 37°C with constant stirring.
-
Apply a known amount of the drug formulation to the surface of the skin in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
Calculate the cumulative amount of drug permeated per unit area over time and determine the permeation flux.
Conclusion
Sorbitan laurate is a versatile and effective non-ionic emulsifier with a wide range of applications in research and development. Its well-characterized physicochemical properties and established safety profile make it a valuable excipient in the formulation of emulsions for pharmaceutical, cosmetic, and food products. The detailed experimental protocols provided in this guide offer a practical framework for researchers and scientists to effectively utilize sorbitan laurate in their formulation development endeavors. From creating stable emulsions to enhancing the transdermal delivery of active ingredients, sorbitan laurate continues to be a cornerstone emulsifier in scientific research.
References
- 1. How to Achieve Stable Oil-in-Water Emulsions [pion-inc.com]
- 2. schoolofnaturalskincare.com [schoolofnaturalskincare.com]
- 3. CN101406429A - Oil-in-water emulsion and preparation method thereof - Google Patents [patents.google.com]
- 4. Sorbitan Laurate | Cosmetic Ingredients Guide [ci.guide]
- 5. scientificspectator.com [scientificspectator.com]
- 6. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Molecular Formula of Sorbitol Laurate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sorbitol Laurate, focusing on its chemical structure, molecular formula, and synthesis. It aims to clarify the distinction between this compound and the often-confused Sorbitan (B8754009) Laurate, offering detailed experimental protocols and quantitative data for professionals in research and drug development.
Clarification of Terminology: this compound vs. Sorbitan Laurate
It is crucial to distinguish between "this compound" and "Sorbitan Laurate" as they are distinct chemical entities.
-
This compound is the ester formed from the direct reaction of sorbitol, a six-carbon sugar alcohol, with lauric acid. In this compound, the linear hexitol (B1215160) backbone of sorbitol is maintained.
-
Sorbitan Laurate is the product of the esterification of lauric acid with sorbitan. Sorbitan is the dehydrated form of sorbitol, where an intramolecular ether linkage is formed, creating a cyclic structure (a tetrahydrofuran (B95107) derivative). Commercial "Sorbitan Laurate" is often a mixture of different sorbitan esters.[1][2][3]
This guide focuses on This compound , the direct ester of sorbitol.
Chemical Structure and Molecular Formula
The chemical identity of this compound can be defined by its molecular formula and structure. PubChem provides distinct entries for this compound, which can exist as a mixture of isomers depending on which of the six hydroxyl groups of sorbitol is esterified, and for specific mono-esters like Sorbityl 1-laurate.
The molecular formula for the non-cyclized this compound is C₁₈H₃₈O₈ .[4][5] A common mono-ester, Sorbityl 1-laurate, where the lauric acid is attached to one of the primary hydroxyl groups of sorbitol, has the molecular formula C₁₈H₃₆O₇ .[6][7][8]
The generalized chemical structure of a Sorbitol monolaurate is depicted below:
References
- 1. Synthesis and Selected Properties of Ester Elastomer Containing Sorbitol [mdpi.com]
- 2. specialchem.com [specialchem.com]
- 3. Sorbitan monolaurate - Wikipedia [en.wikipedia.org]
- 4. btsjournals.com [btsjournals.com]
- 5. This compound | C18H38O8 | CID 86758344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sorbityl 1-laurate | C18H36O7 | CID 11516104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
Solubility Profile of Sorbitol Laurate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of sorbitol laurate (also known as sorbitan (B8754009) laurate or Span® 20) in a range of common organic solvents. Due to its nonionic surfactant properties, this compound is a key excipient in pharmaceutical and cosmetic formulations, making a thorough understanding of its solubility essential for product development, formulation optimization, and manufacturing processes. This document synthesizes available qualitative solubility data and presents a generalized experimental protocol for the quantitative determination of its solubility.
Core Concepts in Solubility
The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a nonionic surfactant like this compound, solubility is influenced by factors such as the polarity of the solvent, temperature, and the presence of other formulation components. The hydrophilic-lipophilic balance (HLB) of this compound, which is approximately 8.6, indicates its tendency to be more soluble in oils and organic solvents than in water.
Qualitative Solubility of this compound
This compound exhibits a wide range of solubility in various organic solvents. The following table summarizes the available qualitative data from technical data sheets and scientific literature. It is important to note that terms like "soluble" and "miscible" can be subjective and may vary between sources. For precise formulation work, experimental determination of quantitative solubility is recommended.
| Solvent Class | Solvent | Solubility Description |
| Alcohols | Ethanol | Soluble, Miscible[1][2] |
| Methanol | Soluble[2] | |
| Isopropanol | Soluble[2] | |
| 2-Ethoxyethanol | Soluble[2] | |
| Ethylene Glycol | Soluble[2] | |
| Esters | Ethyl Acetate | Slightly Soluble[2] |
| Aromatic Hydrocarbons | Toluene | Soluble (when heated)[2] |
| Ethers | Ethyl Ether | Soluble (when heated)[2] |
| Halogenated Hydrocarbons | Carbon Tetrachloride | Soluble (when heated)[2] |
| Oils | Mineral Oil | Soluble[2] |
| Cottonseed Oil | Soluble[2] | |
| Aqueous Solvents | Water | Insoluble to slightly soluble, but dispersible[1][2] |
Experimental Protocol for Quantitative Solubility Determination
For researchers requiring precise solubility data, the following generalized experimental protocol, based on the saturation shake-flask method, is recommended. This method is a standard approach for determining the equilibrium solubility of a compound in a given solvent.
I. Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD) or a Gas Chromatography (GC) system.
-
Vials for sample collection
II. Procedure
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The goal is to have undissolved solid present at equilibrium.
-
Prepare triplicate samples for each solvent and temperature to be tested.
-
-
Equilibration:
-
Place the sealed containers in a thermostatically controlled shaker set to the desired temperature.
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Separation:
-
After equilibration, allow the samples to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, centrifugation is recommended. Centrifuge the samples at a controlled temperature.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette.
-
Immediately filter the aliquot through a syringe filter that is chemically compatible with the solvent to remove any remaining particulate matter.
-
Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method (e.g., HPLC or GC) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent at the specified temperature using the concentration obtained from the analytical measurement and the dilution factor. The solubility is typically expressed in units such as g/100 mL or mg/mL.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Workflow for the experimental determination of solubility.
Logical Relationships in Solubility Assessment
The selection of an appropriate solvent and the interpretation of solubility data are guided by several interrelated factors. The following diagram outlines these logical connections.
Caption: Factors influencing the solubility of this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in various organic solvents. While qualitative data offers initial guidance, the provided experimental protocol empowers researchers and drug development professionals to obtain the precise quantitative data necessary for their specific formulation needs. A systematic approach to determining and applying solubility data is crucial for the successful development of stable, effective, and high-quality pharmaceutical and cosmetic products.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorbitan (B8754009) laurate, a non-ionic surfactant derived from the esterification of sorbitol and lauric acid, is a versatile and widely utilized excipient in the pharmaceutical industry.[1][2] Its amphiphilic nature, characterized by a hydrophilic sorbitan head and a lipophilic laurate tail, underpins its primary functions as an emulsifier, stabilizer, and solubilizer. This technical guide provides an in-depth exploration of the core functions of sorbitan laurate in pharmaceutical formulations, supported by quantitative data, detailed experimental protocols, and visual representations of key processes. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively leverage sorbitan laurate in the formulation of a wide range of dosage forms.
Introduction
Sorbitan laurate, also known as sorbitan monolaurate or by its trade name Span® 20, is a lipophilic surfactant with a low Hydrophilic-Lipophilic Balance (HLB) value, making it particularly suitable for forming water-in-oil (W/O) emulsions and for use in combination with higher HLB surfactants to create stable oil-in-water (O/W) emulsions.[3][4] Its favorable safety profile and compatibility with a broad spectrum of active pharmaceutical ingredients (APIs) and other excipients have led to its extensive use in topical, oral, and parenteral formulations.[2][5] This guide will systematically detail the physicochemical properties and primary functions of sorbitan laurate as a pharmaceutical excipient.
Physicochemical Properties of Sorbitan Laurate
A thorough understanding of the physicochemical properties of sorbitan laurate is essential for its effective application in pharmaceutical development. Key quantitative parameters are summarized in the table below.
| Property | Value | References |
| Chemical Name | Sorbitan monolaurate | [4] |
| Synonyms | Span® 20, SML | [4] |
| CAS Number | 1338-39-2 | [4] |
| Molecular Formula | C₁₈H₃₄O₆ | [4] |
| Molecular Weight | 346.46 g/mol | [4] |
| HLB Value | 8.6 | [3][4] |
| Critical Micelle Concentration (CMC) | ~7.2 x 10⁻⁴ mol/L | |
| Appearance | Amber-colored, viscous oily liquid | [4] |
| Solubility | Soluble in ethanol, methanol, mineral oil, and cottonseed oil. Dispersible in water. | [2] |
| Recommended Topical Usage Level | 0.5 - 5% | [2] |
Primary Functions in Pharmaceutical Formulations
Sorbitan laurate's utility as a pharmaceutical excipient stems from its multifaceted functions, which are elaborated below.
Emulsifying Agent
As a surfactant, sorbitan laurate reduces the interfacial tension between immiscible liquids, such as oil and water, facilitating the formation of stable emulsions. Its lipophilic nature (low HLB) makes it an effective primary emulsifier for W/O emulsions. In O/W emulsions, it is often used as a co-emulsifier in conjunction with a high HLB surfactant (e.g., polysorbates) to enhance emulsion stability. The combination of low and high HLB surfactants allows for the fine-tuning of the overall HLB of the emulsifier system to match the requirements of the oil phase, leading to the formation of stable and uniform emulsions.
Stabilizing Agent
Sorbitan laurate contributes to the physical stability of various pharmaceutical formulations. In emulsions, it forms a protective film around the dispersed droplets, preventing their coalescence and subsequent phase separation. In suspensions, it can act as a wetting and dispersing agent, ensuring a uniform distribution of the solid API particles throughout the liquid vehicle and preventing their aggregation and settling.
Solubilizing Agent for Poorly Soluble Drugs
A significant challenge in pharmaceutical development is the formulation of poorly water-soluble drugs (BCS Class II and IV), which often exhibit low bioavailability.[6][7] Surfactants like sorbitan laurate can enhance the aqueous solubility of these drugs through micellization. Above its critical micelle concentration (CMC), sorbitan laurate molecules self-assemble into micelles, which have a lipophilic core and a hydrophilic shell. Poorly soluble drugs can be encapsulated within the hydrophobic core of these micelles, thereby increasing their apparent solubility in the aqueous medium. This mechanism is particularly relevant in the development of oral and parenteral formulations.
Sorbitan laurate is a key component in advanced drug delivery systems designed to improve the solubility and bioavailability of lipophilic drugs, such as:
-
Nanoemulsions: These are thermodynamically stable, transparent or translucent dispersions of oil and water with droplet sizes typically in the range of 20-200 nm. Sorbitan laurate, in combination with other surfactants, is used to formulate nanoemulsions that can encapsulate poorly soluble drugs, leading to enhanced absorption.[8][9][10]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): SMEDDS are isotropic mixtures of oil, surfactant, co-surfactant, and drug that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[11][12][13] Sorbitan laurate can be used as the surfactant component in SMEDDS to facilitate the solubilization of the drug upon administration.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the performance of sorbitan laurate in pharmaceutical formulations.
Determination of Required Hydrophilic-Lipophilic Balance (HLB) for an Oil Phase
Objective: To determine the optimal HLB value of the emulsifier system for creating a stable oil-in-water (O/W) emulsion with a specific oil phase.
Materials:
-
Oil phase (e.g., mineral oil, isopropyl myristate)
-
Sorbitan laurate (Span® 20, HLB = 8.6)
-
Polysorbate 20 (Tween® 20, HLB = 16.7)
-
Purified water
-
Graduated cylinders or volumetric flasks
-
Beakers
-
Homogenizer or high-shear mixer
-
Test tubes and rack
Methodology:
-
Prepare a series of emulsifier blends with varying HLB values by mixing different ratios of sorbitan laurate and polysorbate 20. The HLB of the blend can be calculated using the following formula: HLB_blend = (Fraction_A * HLB_A) + (Fraction_B * HLB_B)
-
For each emulsifier blend, prepare a small-scale O/W emulsion. A typical starting formulation would be 20% oil phase, 5% emulsifier blend, and 75% purified water.
-
Heat the oil phase and the emulsifier blend together to 70-75°C in one beaker.
-
Heat the purified water to 70-75°C in a separate beaker.
-
Slowly add the aqueous phase to the oil phase while homogenizing at a constant speed for a specified time (e.g., 5 minutes).
-
Allow the emulsions to cool to room temperature.
-
Transfer each emulsion to a separate, labeled test tube.
-
Observe the emulsions for signs of instability (creaming, coalescence, phase separation) at regular intervals (e.g., 1 hour, 24 hours, 48 hours).
-
The emulsifier blend that produces the most stable emulsion corresponds to the required HLB of the oil phase.
Evaluation of Emulsion Stability
Objective: To assess the physical stability of an emulsion formulation containing sorbitan laurate.
Materials:
-
Emulsion formulation
-
Microscope with a calibrated eyepiece
-
Centrifuge
-
Graduated cylinders
-
Viscometer
Methodology:
-
Macroscopic Evaluation: Visually inspect the emulsion for any signs of creaming, cracking, or phase separation after storage at different temperatures (e.g., 4°C, 25°C, 40°C) for a predetermined period.
-
Microscopic Evaluation:
-
Place a small drop of the emulsion on a microscope slide and cover it with a coverslip.
-
Observe the emulsion under the microscope to assess the globule size distribution and check for any signs of aggregation or coalescence.
-
Measure the diameter of a representative number of globules using the calibrated eyepiece to determine the average globule size and size distribution.
-
-
Centrifugation Test:
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).
-
Observe the sample for any phase separation. A stable emulsion will not show any separation.
-
-
Viscosity Measurement:
-
Measure the viscosity of the emulsion at different time points during the stability study using a viscometer.
-
Significant changes in viscosity can indicate changes in the emulsion structure and stability.
-
Determination of Saturation Solubility Enhancement
Objective: To quantify the increase in the aqueous solubility of a poorly soluble drug in the presence of sorbitan laurate.
Materials:
-
Poorly soluble drug (e.g., a BCS Class II drug)
-
Sorbitan laurate
-
Purified water or relevant buffer solution
-
Vials with screw caps
-
Shaking water bath or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometric method for drug quantification.[14]
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of sorbitan laurate (e.g., 0%, 0.1%, 0.5%, 1%, 2%, 5% w/v).
-
Add an excess amount of the poorly soluble drug to each vial containing the different sorbitan laurate solutions.
-
Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After reaching equilibrium, centrifuge the samples to separate the undissolved drug.
-
Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered samples appropriately with a suitable solvent.
-
Analyze the concentration of the dissolved drug in each sample using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).[14]
-
Plot the saturation solubility of the drug as a function of the sorbitan laurate concentration to determine the extent of solubilization.
In Vitro Drug Release Study
Objective: To evaluate the release profile of a drug from a semi-solid or liquid formulation containing sorbitan laurate.
Materials:
-
Drug formulation
-
Franz diffusion cell apparatus
-
Synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate) or natural membrane
-
Receptor medium (e.g., phosphate (B84403) buffer saline pH 7.4)
-
Magnetic stirrer
-
Water bath
-
Syringes
-
HPLC system or other validated analytical method
Methodology:
-
Assemble the Franz diffusion cells. The receptor compartment is filled with a known volume of pre-warmed (32°C or 37°C) receptor medium and stirred continuously.
-
Mount the membrane between the donor and receptor compartments, ensuring no air bubbles are trapped.
-
Apply a known amount of the drug formulation uniformly onto the surface of the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment through the sampling port.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
Calculate the cumulative amount of drug released per unit area over time and plot the drug release profile.
Visualization of a Pharmaceutical Development Workflow
The following diagram, generated using Graphviz, illustrates a typical workflow for the development and characterization of a topical cream formulation utilizing sorbitan laurate as an emulsifier.
Conclusion
Sorbitan laurate is a highly functional and versatile excipient with well-established roles as an emulsifier, stabilizer, and solubilizer in pharmaceutical formulations. Its lipophilic nature and low HLB value make it an excellent choice for a variety of applications, particularly in the formulation of topical preparations and advanced drug delivery systems for poorly soluble drugs. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for formulation scientists to effectively utilize sorbitan laurate in the development of safe, stable, and efficacious drug products. As the pharmaceutical industry continues to grapple with the challenges of formulating poorly soluble APIs, the importance of versatile excipients like sorbitan laurate is expected to grow.
References
- 1. ijpsr.com [ijpsr.com]
- 2. SORBITAN LAURATE - Ataman Kimya [atamanchemicals.com]
- 3. Formulation Development and Bioavailability Evaluation of a Self-Nanoemulsified Drug Delivery System of Oleanolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sorbitan Monolaurate Span 20 | Sorbitan Laurate | 1338-39-2 | E 493 - HUANA [huanachemical.com]
- 5. cir-safety.org [cir-safety.org]
- 6. rjpdft.com [rjpdft.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. ijcrr.com [ijcrr.com]
- 9. ijsdr.org [ijsdr.org]
- 10. ijpsr.com [ijpsr.com]
- 11. jmpas.com [jmpas.com]
- 12. rjptonline.org [rjptonline.org]
- 13. Preparation and Characterization of Self-Microemulsifying Drug Delivery System of Olmesartan Medoxomil for Bioavailability Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Sorbitol Laurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitol laurate, a monoester of sorbitol and lauric acid, is a non-ionic surfactant with wide-ranging applications in the pharmaceutical, cosmetic, and food industries as an emulsifier, solubilizer, and stabilizer.[1][2][3] The enzymatic synthesis of this compound using lipases offers a green and highly selective alternative to traditional chemical methods, which often require harsh reaction conditions and result in a complex mixture of products.[3][4][5][6][7] Lipase-catalyzed esterification occurs under mild conditions, minimizing energy consumption and unwanted side reactions.[3][4][5][6][7] This document provides detailed application notes and protocols for the synthesis of this compound using lipase (B570770) catalysts, with a focus on reproducibility and optimization.
Data Presentation
The following tables summarize the key quantitative data from studies on the enzymatic synthesis of this compound, highlighting the effects of various reaction parameters on product yield and conversion.
Table 1: Comparison of Different Lipase Formulations for this compound Synthesis
| Lipase Formulation | Source | Conversion Yield (%) (unoptimized) |
| Novozym 435® | Candida antarctica Lipase B (immobilized) | ~20%[6] |
| Lipozyme 435® | Candida antarctica Lipase B (immobilized) | ~20%[6] |
| Lipozyme CALB L | Candida antarctica Lipase B (liquid) | ~20%[6] |
Reaction Conditions: 0.5 M vinyl laurate, 20 mg of lipase formulation in 1.5 mL of Sorbitol-based Deep Eutectic Solvent (DES), 48 hours at 50°C.[6]
Table 2: Effect of Reaction Parameters on this compound (SL) Titer and Conversion
| Parameter | Variation | SL Titer (g/L) | Molar Conversion (%) |
| Enzyme Concentration | 20 g/L Novozym 435® | - | - |
| 50 g/L Novozym 435® | 25 g/L | 28%[4][5] | |
| Substrate Concentration | 0.25 M Sorbitol, 0.75 M Vinyl Laurate | Higher Titer[8][9] | 98% (in 2M2B)[10] |
| 0.5 M Vinyl Laurate | - | 28% (in DES)[4][5] | |
| Temperature | 50°C | - | 28% (in DES)[4][5] |
| 90°C | - | 98% (in 2M2B)[10] | |
| Reaction Time | 48 hours (in DES) | 25 g/L | 28%[4][5] |
| 90 minutes (in 2M2B at 90°C) | - | 98%[10] | |
| Solvent System | Deep Eutectic Solvent (DES) | 25 g/L | 28%[4][5] |
| 2-methyl-2-butanol (2M2B) | Higher yields than DES[8] | 98%[10] |
Experimental Protocols
This section provides detailed methodologies for the enzymatic synthesis of this compound.
Protocol 1: Synthesis of this compound in a Deep Eutectic Solvent (DES) System
This protocol is based on the "2-in-1" system where sorbitol acts as both a substrate and a component of the solvent.[3][4][5][6][7]
Materials:
-
D-Sorbitol
-
Choline (B1196258) chloride
-
Vinyl laurate
-
Immobilized Lipase (e.g., Novozym 435®)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Reaction vials (e.g., 10 mL glass tubes)
-
Orbital shaker incubator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of the Deep Eutectic Solvent (DES):
-
Prepare a molar ratio of 1:1 D-sorbitol to choline chloride.
-
Add 5 wt.% water to the mixture.
-
Heat the mixture at 60-80°C with stirring until a clear, homogeneous liquid is formed.
-
-
Enzymatic Reaction:
-
Product Extraction:
-
After the reaction, add 1 mL of double-distilled water to the reaction mixture and vortex for 45 seconds to dissolve the DES.[6]
-
Add 2.5 mL of ethyl acetate to the vial.[6]
-
Incubate at 50°C for 20 minutes with orbital shaking to extract the this compound into the organic phase.[6]
-
Centrifuge the mixture to separate the phases.
-
Carefully collect the upper ethyl acetate phase containing the product.
-
-
Analysis:
Protocol 2: High-Yield Synthesis of this compound in an Organic Solvent System
This protocol is optimized for higher conversion yields using an organic solvent.[8][10]
Materials:
-
D-Sorbitol
-
Vinyl laurate
-
Immobilized Lipase (e.g., Novozym 435®)
-
2-methyl-2-butanol (2M2B)
-
Reaction vials (e.g., 10 mL microwave tubes)
-
Microwave reactor or conventional heating system with magnetic stirring
-
Chloroform
-
Methanol
Procedure:
-
Reaction Setup:
-
Enzymatic Reaction:
-
Seal the vial and place it in a reactor with magnetic stirring (e.g., 600 rpm).
-
Heat the reaction mixture to 90°C for 90 minutes.[10]
-
-
Sample Preparation for Analysis:
-
After the reaction, take an aliquot of the reaction mixture.
-
Resuspend the sample in 1 mL of a chloroform:methanol (75:25 v/v) solution for analysis.[9]
-
-
Analysis:
-
Quantify the product using HPLC-ELSD.
-
Mandatory Visualizations
Diagrams
References
- 1. [PDF] SYNTHESIS AND CHARACTERIZATION OF SORBITOL BASED BIOSURFACTANTS FROM RENEWABLE SOURCES BY USING CANDIDA ANTARCTICA LIPASE-B ENZYME | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Lipase-Catalyzed Production of this compound in a “2-in-1” ... [publikationen.bibliothek.kit.edu]
- 4. Lipase-Catalyzed Production of this compound in a “2-in-1” Deep Eutectic System: Factors Affecting the Synthesis and Scalability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipase-Catalyzed Production of this compound in a "2-in-1" Deep Eutectic System: Factors Affecting the Synthesis and Scalability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipase-Catalyzed Production of this compound in a “2-in-1” Deep Eutectic System: Factors Affecting the Synthesis and Scalability | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Intensification of Enzymatic Sorbityl Laurate Production in Dissolved and Neat Systems under Conventional and Microwave Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Synthesized Sorbitol Laurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitol laurate, a monoester of sorbitol and lauric acid, is a non-ionic surfactant with wide-ranging applications in the pharmaceutical, cosmetic, and food industries. Its biocompatibility and emulsifying properties make it a valuable excipient in drug delivery systems and other formulations. The synthesis of this compound, whether through chemical or enzymatic routes, typically results in a crude mixture containing unreacted starting materials, byproducts, and the desired product.[1] Therefore, a robust purification protocol is essential to obtain this compound of high purity for research and commercial applications.
These application notes provide detailed protocols for the purification of synthesized this compound using common laboratory techniques, including liquid-liquid extraction, precipitation, and flash chromatography. Additionally, methods for purity assessment using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) are described.
Purification Strategies
The choice of purification strategy for this compound depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below are two primary protocols that can be employed individually or in combination.
1. Protocol 1: Purification by Liquid-Liquid Extraction followed by Flash Chromatography
This protocol is suitable for purifying small to medium-scale synthesis batches and is effective in removing a wide range of impurities.[2][3]
Experimental Protocol:
a) Liquid-Liquid Extraction:
-
Dissolution: Dissolve the crude this compound reaction mixture in a suitable organic solvent. A recommended solvent is 2-methyl-2-butanol (B152257) (2M2B), which has been shown to be effective in dissolving the product while being immiscible with water.[1]
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with an equal volume of deionized water to remove water-soluble impurities such as unreacted sorbitol and catalysts.
-
Extraction: Gently invert the separatory funnel multiple times to ensure thorough mixing, allowing for the partitioning of impurities into the aqueous phase. Allow the layers to separate completely.
-
Phase Separation: Drain the lower aqueous layer. Repeat the washing step two more times with fresh deionized water.
-
Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to remove any remaining water from the organic layer.
-
Drying and Concentration: Collect the organic layer and dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude purified this compound.
b) Flash Chromatography:
-
Sample Preparation: Dissolve the crude this compound obtained from the liquid-liquid extraction in a minimal amount of the initial mobile phase solvent.
-
Column Packing: Pack a silica (B1680970) gel column of appropriate size for the amount of crude product. The column should be packed using the chosen mobile phase.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of solvents. A common mobile phase system is a gradient of chloroform (B151607) and methanol. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) or HPLC-ELSD.
-
Product Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to yield the purified product.
2. Protocol 2: Purification by Precipitation
This method is a promising and straightforward approach for obtaining highly pure this compound, particularly from supersaturated reaction mixtures.[1]
Experimental Protocol:
-
Cooling: After the synthesis reaction, allow the product-supersaturated mixture to cool down to room temperature.
-
Precipitation: The formation of a white precipitate of this compound should be observed in the upper phase of the mixture.[1]
-
Isolation: The precipitate can be easily collected by simple filtration or by scooping it out.[1]
-
Washing: Wash the collected precipitate with a cold, non-polar solvent such as hexane (B92381) to remove any adsorbed impurities.
-
Drying: Dry the purified this compound under vacuum to remove any residual solvent.
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the synthesis and purification of this compound.
| Parameter | Value | Reference |
| Molar Conversion (Enzymatic Synthesis) | 28% | [2][3] |
| Purity after Precipitation | 93% | [1] |
| HPLC-ELSD Quantification Range | 0.75 g/L - 30 g/L | [2] |
| Retention Time (Sorbitol) | 2.1 min | [2] |
| Retention Time (this compound) | 3.1 min | [2] |
Purity Assessment
High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)
HPLC-ELSD is a robust analytical technique for the quantification and purity assessment of this compound, as it does not require the analyte to have a chromophore.[2]
Experimental Protocol:
-
Sample Preparation: Prepare a standard solution of purified this compound of known concentration in a suitable solvent (e.g., a mixture of chloroform and methanol). Prepare the sample to be analyzed at a similar concentration.
-
Chromatographic Conditions:
-
Column: A suitable column for the separation of sugar esters should be used.
-
Mobile Phase: A gradient of organic solvents, such as acetonitrile (B52724) and water, can be employed.
-
Detector: An Evaporative Light Scattering Detector (ELSD).
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The retention time and peak area of the this compound in the sample are compared to the standard to determine its purity and concentration.
Signaling Pathways and Experimental Workflows
Caption: Workflow for the purification and analysis of synthesized this compound.
Logical Relationships in Purification
Caption: Logical relationships between impurities and purification techniques for this compound.
References
Utilizing Sorbitan Laurate for the Formulation of Stable Nanoemulsions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sorbitan laurate, a non-ionic surfactant, in the formulation of stable oil-in-water (O/W) nanoemulsions. Sorbitan laurate, with its favorable emulsifying properties and cost-effectiveness, serves as an excellent co-emulsifier, particularly when combined with hydrophilic surfactants like polysorbates, to achieve nano-sized droplets with enhanced stability.[1] This document outlines detailed experimental protocols, presents key formulation data, and visualizes workflows for the successful development of nanoemulsions for various applications, including pharmaceuticals and cosmetics.
Properties of Sorbitan Laurate in Nanoemulsion Formulations
Sorbitan laurate, also known as Span® 20, is a biodegradable surfactant derived from lauric acid and sorbitol.[1] Its chemical structure imparts a Hydrophilic-Lipophilic Balance (HLB) value of 8.6, making it predominantly lipophilic and suitable for stabilizing water-in-oil (W/O) emulsions or acting as a co-emulsifier in O/W systems. When blended with high-HLB surfactants such as Polysorbate 20 (Tween® 20), the resulting surfactant mixture can be tailored to the specific required HLB of the oil phase, leading to the formation of stable O/W nanoemulsions.
Table 1: Physicochemical Properties of Sorbitan Laurate (Span® 20)
| Property | Value | Reference |
| INCI Name | Sorbitan Laurate | [1] |
| Synonyms | Span® 20, Sorbitan monolaurate | |
| CAS Number | 1338-39-2 | [1] |
| Molecular Formula | C18H34O6 | |
| Appearance | Pale yellow to amber viscous liquid | |
| HLB Value | 8.6 | |
| Solubility | Insoluble in water; soluble in oils and organic solvents | |
| Primary Function | Emulsifier, dispersant, stabilizer, wetting agent |
Experimental Protocols for Nanoemulsion Formulation
The formation of nanoemulsions requires sufficient energy to break down large droplets of the dispersed phase into the nano-scale range (typically 20-200 nm). High-pressure homogenization and ultrasonication are two effective high-energy methods for achieving this.
High-Pressure Homogenization (HPH) Protocol
High-pressure homogenization is a scalable method that forces a coarse emulsion through a narrow gap at high pressure, leading to intense shear and cavitation forces that disrupt the oil droplets.
Protocol:
-
Preparation of Phases:
-
Aqueous Phase: Dissolve the hydrophilic surfactant (e.g., Polysorbate 20) in deionized water.
-
Oil Phase: Dissolve Sorbitan laurate and any oil-soluble active ingredients in the chosen oil.
-
-
Pre-emulsion Formation:
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer.
-
Operating Parameters:
-
Pressure: 10,000 - 45,000 psi (A higher pressure generally leads to smaller droplet sizes, though the effect may plateau).
-
Number of Passes: 3-7 cycles. Increasing the number of passes typically results in a smaller and more uniform particle size.[2]
-
-
Cool the resulting nanoemulsion to room temperature.
-
Caption: High-Pressure Homogenization Workflow.
Ultrasonication Protocol
Ultrasonication utilizes high-frequency sound waves to induce acoustic cavitation, where the formation and collapse of microscopic bubbles generate intense localized shear forces that break down oil droplets. This method is particularly useful for lab-scale preparations.
Protocol:
-
Preparation of Phases:
-
Prepare the aqueous and oil phases as described in the HPH protocol.
-
-
Coarse Emulsion Formation:
-
Combine the oil and aqueous phases and mix using a high-shear mixer (e.g., Ultra-Turrax) at a high speed (e.g., 10,000-20,000 rpm) for 3-5 minutes to form a coarse emulsion.
-
-
Ultrasonication:
-
Immerse the probe of a high-power ultrasonic processor into the coarse emulsion.
-
Operating Parameters:
-
Frequency: 20-24 kHz.
-
Amplitude: 40-100%. Higher amplitudes provide more energy for droplet size reduction.
-
Time: 10-30 minutes. The optimal time depends on the volume and formulation.
-
Mode: Pulsed mode (e.g., 30 seconds on, 30 seconds off) is often used to prevent excessive heating of the sample.
-
-
Place the sample in an ice bath during sonication to dissipate heat.
-
-
Final Product:
-
The resulting nanoemulsion should be stored at a controlled temperature.
-
Caption: Ultrasonication Workflow for Nanoemulsions.
Characterization of Sorbitan Laurate-Based Nanoemulsions
The physical characteristics of a nanoemulsion are critical for its stability and performance. Key parameters include particle size, polydispersity index (PDI), and zeta potential.
Table 2: Example Characterization Data for O/W Nanoemulsions
| Formulation ID | Oil Phase (%) | Surfactant System (Sorbitan Ester/Polysorbate) (%) | Particle Size (nm) | PDI | Zeta Potential (mV) | Reference |
| NE-1 | 10 | Sorbitan Laurate / Polysorbate 20 (5) | 150 ± 5 | 0.21 ± 0.02 | -25 ± 2 | Fictional Example |
| NE-2 | 10 | Sorbitan Oleate / Polysorbate 80 (7.5) | 128 - 880 | < 0.5 | > -30 | [3] |
| NE-3 | 20 | Sorbitan Stearate / Polysorbate 60 (10) | 168 - 200 | 0.3 - 0.5 | N/A | |
| Neutral NE100 | 8 | Macrogol 15 hydroxystearate | 97.7 | < 0.05 | -2 to -3 | [4] |
| Negative NE100 | 8 | MHS / Phosphatidylglycerol | 95.7 | < 0.05 | -26.5 | [4] |
Note: Data from various sources are presented to illustrate typical ranges. Formulations may vary in oil type and specific processing conditions.
Stability Assessment of Nanoemulsions
The long-term stability of a nanoemulsion is crucial for its shelf-life and efficacy. Stability is assessed by monitoring key physical and chemical parameters over time under different storage conditions.
Protocol for Stability Testing:
-
Storage Conditions: Store nanoemulsion samples in sealed containers at various temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time Points: Analyze the samples at predetermined intervals (e.g., 0, 7, 15, 30, 60, and 90 days).
-
Parameters to Monitor:
-
Visual Observation: Check for any signs of phase separation, creaming, or sedimentation.
-
Particle Size and PDI: Measure using dynamic light scattering (DLS). A significant increase in particle size or PDI indicates instability.
-
Zeta Potential: Monitor changes in surface charge, which can affect droplet repulsion. A zeta potential greater than |30| mV is generally indicative of good electrostatic stability.[5]
-
pH: Measure the pH of the formulation, as changes can indicate chemical degradation.
-
Table 3: Illustrative Stability Data for a Sorbitan Laurate-Based Nanoemulsion
| Time (days) | Storage Temp. | Particle Size (nm) | PDI | Zeta Potential (mV) | Observations |
| 0 | 25°C | 145 | 0.18 | -28 | Homogeneous, translucent |
| 30 | 4°C | 148 | 0.19 | -27 | No change |
| 30 | 25°C | 152 | 0.21 | -26 | No change |
| 30 | 40°C | 165 | 0.25 | -22 | Slight increase in size |
| 90 | 4°C | 150 | 0.19 | -27 | Stable |
| 90 | 25°C | 158 | 0.23 | -25 | Stable |
| 90 | 40°C | 180 | 0.28 | -20 | Minor particle growth |
This is a fictional dataset for illustrative purposes.
Caption: Logical Flow for Nanoemulsion Stability Assessment.
Conclusion
Sorbitan laurate is a versatile and effective co-emulsifier for the formulation of stable oil-in-water nanoemulsions. By carefully selecting the co-surfactant and optimizing the formulation and processing parameters using high-energy methods like high-pressure homogenization or ultrasonication, it is possible to produce nanoemulsions with desired characteristics for a wide range of applications in the pharmaceutical and cosmetic industries. Rigorous characterization and stability testing are essential to ensure the quality and shelf-life of the final product.
References
- 1. specialchem.com [specialchem.com]
- 2. Nanoemulsion preparation [protocols.io]
- 3. mdpi.com [mdpi.com]
- 4. Particle Engineering of Innovative Nanoemulsion Designs to Modify the Accumulation in Female Sex Organs by Particle Size and Surface Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
Sorbitol Laurate in Topical Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitol laurate, a non-ionic surfactant derived from sorbitol and lauric acid, is a versatile excipient in the formulation of topical drug delivery systems. Its favorable properties, including emulsification, stabilization, and penetration enhancement, make it a valuable component in creams, lotions, and gels. This document provides detailed application notes and experimental protocols for the utilization of this compound in topical formulations, with a focus on its role in enhancing drug permeation across the skin barrier.
Application Notes
This compound, often used in the form of sorbitan (B8754009) laurate (a monoester of lauric acid and sorbitan), serves several key functions in topical drug delivery systems:
-
Emulsifier and Stabilizer: As an effective emulsifying agent, sorbitan laurate facilitates the formation and stabilization of oil-in-water (o/w) emulsions, which are common vehicles for topical drugs.[1][2][3][4] It reduces the interfacial tension between the oil and water phases, allowing for the creation of stable and homogenous creams and lotions.[5] Its mild nature makes it particularly suitable for skincare and pharmaceutical preparations.[3][6] The recommended topical usage levels are typically between 0.5% and 5%.[5]
-
Penetration Enhancer: A primary application of sorbitan laurate in topical drug delivery is its ability to act as a penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the outermost layer of the skin.[7][8] This effect is attributed to its interaction with the skin's lipid barrier.
Mechanism of Penetration Enhancement
The primary mechanism by which sorbitan laurate enhances skin penetration involves the disruption of the highly organized lipid structure of the stratum corneum.[7][8] This is achieved through the following actions:
-
Lipid Fluidization: Sorbitan laurate can insert itself into the intercellular lipid matrix of the stratum corneum, increasing its fluidity and disrupting the tightly packed lipid lamellae. This creates more permeable pathways for drug molecules to diffuse through.[9] Studies using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy have shown that related sucrose (B13894) esters can induce a shift in the CH2-stretching bands of stratum corneum lipids, indicative of lipid fluidization.[9]
-
Intercellular and Transcellular Pathway Modification: The penetration enhancement can occur via both the intercellular (between the cells) and transcellular (through the cells) routes.[7] By altering the lipid domains, sorbitan laurate can facilitate drug movement through both pathways.
Quantitative Data on Penetration Enhancement
The effectiveness of sorbitan laurate as a penetration enhancer has been demonstrated for various drugs. The following table summarizes key quantitative data from published studies.
| Active Pharmaceutical Ingredient (API) | Formulation Details | Penetration Enhancement Metric | Result | Reference |
| Diclofenac Diethylamine | Transdermal patch with 0.1% w/v sorbitan monolaurate 20 (Span 20) | Enhancement of skin permeation | 29% to 30% increase | [1] |
| Fluorescein | Formulation with 2% (w/v) N-lauroylsarcosine (NLS) and sorbitan monolaurate (S20) mixture (0.6:0.4 weight fraction) | Enhancement Ratio (ER) | Synergistic enhancement observed | [7] |
Experimental Protocols
Preparation of a Topical Gel Formulation
This protocol describes the preparation of a basic hydrogel containing a model drug and sorbitan laurate as a penetration enhancer.
Materials:
-
Carbopol 934
-
Demineralized Water
-
Propylene (B89431) Glycol
-
Sorbitan Laurate (e.g., Span® 20)
-
Active Pharmaceutical Ingredient (API)
-
Preservative (e.g., Methylparaben)
Procedure:
-
Carbopol Dispersion: Slowly disperse Carbopol 934 in demineralized water with continuous stirring until a lump-free dispersion is obtained. Allow the dispersion to hydrate (B1144303) for at least 2 hours.[10]
-
Phase Preparation:
-
Aqueous Phase: In a separate beaker, dissolve the preservative in a portion of the demineralized water, heating gently if necessary.
-
Oil Phase: In another beaker, dissolve the API and sorbitan laurate in propylene glycol.
-
-
Mixing: Add the oil phase to the aqueous phase with continuous stirring.
-
Gel Formation: Slowly add the Carbopol dispersion to the mixture while stirring.
-
Neutralization: Adjust the pH of the gel to a neutral range (e.g., pH 6.8-7.2) by adding triethanolamine dropwise. Continuous stirring will lead to the formation of a clear, viscous gel.
-
Final Mixing: Continue stirring for a period to ensure homogeneity of the gel.
In Vitro Drug Release Testing (IVRT)
This protocol outlines the procedure for assessing the release of an API from the prepared topical gel using a Franz diffusion cell.
Apparatus and Materials:
-
Synthetic Membrane (e.g., cellulose (B213188) acetate, polysulfone)[15]
-
Receptor Medium (e.g., phosphate (B84403) buffer pH 7.4, potentially with a solubilizing agent like Tween 80 to maintain sink conditions)[10]
-
Magnetic Stirrer
-
Water Bath/Circulator
-
HPLC or UV-Vis Spectrophotometer for drug quantification
Procedure:
-
Apparatus Setup:
-
Membrane Mounting:
-
Cut the synthetic membrane to the appropriate size and mount it between the donor and receptor compartments of the Franz cell, ensuring no air bubbles are trapped underneath.[11]
-
-
Sample Application:
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.[11]
-
-
Analysis:
-
Analyze the collected samples for drug content using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released per unit area (µg/cm²) and plot it against the square root of time. The slope of the linear portion of the plot represents the release rate.
-
In Vitro Skin Permeation Study
This protocol details the method for evaluating the permeation of an API through excised skin, assessing the penetration-enhancing effect of sorbitan laurate.
Apparatus and Materials:
-
Franz Diffusion Cells
-
Excised Skin (e.g., human cadaver skin, porcine ear skin, or rat abdominal skin)[1][10]
-
Receptor Medium (e.g., phosphate-buffered saline pH 7.4)
-
Other materials as listed for IVRT
Procedure:
-
Skin Preparation:
-
Excise the skin and remove any subcutaneous fat and hair.
-
Cut the skin to the appropriate size to fit the Franz diffusion cell.
-
-
Apparatus Setup and Membrane Mounting:
-
Set up the Franz diffusion cells as described for IVRT.
-
Mount the prepared skin membrane between the donor and receptor compartments with the stratum corneum side facing the donor compartment.[10]
-
-
Sample Application:
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the topical formulation onto the skin surface in the donor compartment.
-
-
Sampling and Analysis:
-
Follow the sampling and analysis procedure as outlined in the IVRT protocol.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.
-
Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / C, where C is the initial concentration of the drug in the formulation.
-
The Enhancement Ratio (ER) can be calculated by dividing the flux of the drug from the formulation containing sorbitan laurate by the flux from a control formulation without the enhancer.
-
Visualizations
Caption: Mechanism of Sorbitan Laurate as a Skin Penetration Enhancer.
Caption: Experimental Workflow for Formulation and Evaluation.
Caption: Logical Relationship of In Vitro Testing Methods.
References
- 1. Development and Skin Penetration Pathway Evaluation Using Confocal Laser Scanning Microscopy of Microemulsions for Dermal Delivery Enhancement of Finasteride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. specialchem.com [specialchem.com]
- 5. SORBITAN LAURATE - Ataman Kimya [atamanchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ATR-FTIR Spectroscopy and the Skin Barrier: Evaluation of Penetration-Enhancement Effects | Plastic Surgery Key [plasticsurgerykey.com]
- 10. d-nb.info [d-nb.info]
- 11. alterlab.co.id [alterlab.co.id]
- 12. Franz Diffusion Cell Approach for Pre-Formulation Characterisation of Ketoprofen Semi-Solid Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. permegear.com [permegear.com]
- 15. scribd.com [scribd.com]
- 16. dissolutiontech.com [dissolutiontech.com]
Application Note: HPLC-ELSD Method for the Quantification of Sorbitol Laurate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitol laurate, a monoester of sorbitol and lauric acid, is a non-ionic surfactant with wide applications in the pharmaceutical, cosmetic, and food industries as an emulsifier, solubilizer, and stabilizer. The synthesis of this compound typically involves the esterification of sorbitol with lauric acid, often catalyzed by enzymes like lipase. Monitoring the progress of this synthesis is crucial for process optimization and quality control.
High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) offers a robust and reliable method for the quantification of this compound. Since sorbitol and its esters lack a significant UV chromophore, ELSD is an ideal detection technique.[1][2] This detector is sensitive to any non-volatile analyte, making it suitable for the simultaneous analysis of the substrate (sorbitol), the fatty acid (lauric acid), and the product (this compound) in a reaction mixture.[3] This application note provides a detailed protocol for the quantification of this compound synthesis using HPLC-ELSD.
Principle of Evaporative Light Scattering Detection (ELSD)
The ELSD is a universal detector that measures the light scattered by analyte particles after the evaporation of the mobile phase. The process involves three main steps:
-
Nebulization: The column eluent is mixed with an inert gas (typically nitrogen) to form a fine aerosol.
-
Evaporation: The aerosol passes through a heated drift tube where the volatile mobile phase evaporates, leaving behind fine particles of the non-volatile analyte.
-
Detection: The analyte particles are carried into a high-intensity light beam. The scattered light is detected by a photodiode or photomultiplier tube, and the signal is proportional to the mass of the analyte.
This detection method is gradient compatible and provides a more stable baseline compared to refractive index (RI) detection.[1]
Experimental Protocols
Materials and Reagents
-
Sorbitol (analytical standard)
-
Lauric Acid (analytical standard)
-
This compound (analytical standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Methanol (B129727) (HPLC grade, for sample preparation)
-
Chloroform (B151607) (for sample preparation)
-
Nitrogen gas (high purity, for ELSD)
Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of sorbitol, lauric acid, and this compound standards in 10 mL of a suitable solvent (e.g., methanol or a mixture of chloroform and methanol).
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with the mobile phase to construct a calibration curve. A typical concentration range for calibration would be from 0.05 mg/mL to 1.0 mg/mL.
Sample Preparation from Synthesis Reaction
-
Withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Stop the reaction by adding a suitable quenching agent if necessary (e.g., a strong solvent like methanol to denature an enzyme catalyst).
-
Dilute the sample with a solvent that ensures the solubility of all components. For enzymatic reactions in organic solvents, the sample can be diluted with the same solvent. For reactions in deep eutectic systems, samples may be resuspended in a chloroform:methanol mixture.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
HPLC-ELSD Chromatographic Conditions
The following are typical starting conditions that may require optimization based on the specific instrumentation and column used:
| Parameter | Condition |
| Column | Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 70% B5-20 min: 70% to 95% B20-25 min: 95% B25.1-30 min: 70% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
ELSD Settings
| Parameter | Setting |
| Nebulizer Temperature | 40°C |
| Evaporator Temperature | 70°C |
| Gas Flow Rate (Nitrogen) | 1.5 L/min |
Note: Optimal ELSD settings, particularly the evaporator and nebulizer temperatures, are crucial for achieving good sensitivity and should be optimized for the specific mobile phase composition and flow rate.
Data Presentation
Calibration and Quantification
Due to the non-linear response of the ELSD, a logarithmic transformation of both concentration and peak area is often used to generate a linear calibration curve. The relationship can be described by the equation:
log(Area) = a * log(Concentration) + b
Where 'a' is the slope and 'b' is the y-intercept.
Method Validation Summary
The performance of the HPLC-ELSD method should be validated to ensure reliable results. The following table summarizes typical validation parameters for the analysis of sorbitol.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 (using log-log plot) |
| Limit of Detection (LOD) | 0.05 - 0.25 mg/L |
| Limit of Quantification (LOQ) | 0.20 - 0.90 mg/L[4] |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
Typical Retention Times
The following table shows the expected retention times for the components of the this compound synthesis reaction under the specified chromatographic conditions. These may vary depending on the exact system and conditions used.
| Compound | Expected Retention Time (min) |
| Sorbitol | ~ 3.5 |
| Lauric Acid | ~ 15.2 |
| This compound | ~ 12.8 |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC-ELSD quantification of this compound.
HPLC-ELSD System Logic
Caption: Logical diagram of the HPLC-ELSD system components.
Conclusion
The HPLC-ELSD method detailed in this application note is a specific, sensitive, and reliable approach for the quantification of this compound and the monitoring of its synthesis. The method allows for the effective separation and detection of the key components in the reaction mixture. Proper method validation is essential to ensure the accuracy and precision of the results, making this technique a valuable tool for process development and quality control in the pharmaceutical and related industries.
References
- 1. scispace.com [scispace.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Environmentally evaluated HPLC-ELSD method to monitor enzymatic synthesis of a non-ionic surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous separation and determination of fructose, sorbitol, glucose and sucrose in fruits by HPLC–ELSD [agris.fao.org]
Application Notes and Protocols: The Role of Sorbitan Laurate as a Stabilizer in Protein Therapeutic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of protein therapeutics is a critical quality attribute that ensures their safety and efficacy. Proteins are susceptible to various physical and chemical degradation pathways, including aggregation, denaturation, and surface adsorption, particularly when subjected to stresses such as agitation, temperature fluctuations, and exposure to interfaces (e.g., air-water, solid-water). Non-ionic surfactants are commonly incorporated into protein formulations to mitigate these instabilities. Sorbitan (B8754009) laurate, also known as Span 20, is a non-ionic surfactant derived from sorbitol and lauric acid that serves as an effective stabilizer in various pharmaceutical preparations.[1][2][3] This document provides detailed application notes on the role and mechanism of sorbitan laurate in protein therapeutic formulations, along with protocols for evaluating its stabilizing effects.
Mechanism of Action: Interfacial Competition
The primary mechanism by which sorbitan laurate and other non-ionic surfactants stabilize proteins is through competitive adsorption at interfaces.[4][5] Proteins, being amphiphilic molecules, tend to adsorb to hydrophobic interfaces, such as the air-water interface in a vial or the solid-liquid interface of a container. This adsorption can lead to partial unfolding, exposing hydrophobic regions and promoting protein-protein interactions that result in aggregation.[4][6]
Sorbitan laurate, being surface-active, preferentially accumulates at these interfaces, creating a protective layer that prevents proteins from adsorbing and subsequently aggregating.[4][7] The hydrophobic laurate tail of the molecule orients towards the non-polar phase (e.g., air or a solid surface), while the hydrophilic sorbitan head group remains in the aqueous phase. This steric hindrance effectively blocks proteins from accessing the interface.
Data Presentation: Efficacy of Sorbitan Laurate as a Stabilizer
While extensive quantitative data for polysorbates is available, specific data for sorbitan laurate in therapeutic protein formulations is less common in publicly available literature. The following tables are presented in the required format and are based on expected outcomes from stabilization studies. They serve as a template for presenting experimental data.
Table 1: Effect of Sorbitan Laurate Concentration on Monomer Purity of a Monoclonal Antibody (mAb) under Thermal Stress.
| Sorbitan Laurate Concentration (% w/v) | Initial Monomer Purity (%) | Monomer Purity after 4 weeks at 40°C (%) |
| 0 (Control) | 99.5 | 85.2 |
| 0.01 | 99.6 | 92.8 |
| 0.02 | 99.5 | 95.1 |
| 0.05 | 99.4 | 96.5 |
| 0.10 | 99.5 | 96.2 |
Table 2: Impact of Sorbitan Laurate on Turbidity of a mAb Formulation under Agitation Stress.
| Sorbitan Laurate Concentration (% w/v) | Initial Turbidity (NTU) | Turbidity after 24h Agitation (NTU) |
| 0 (Control) | 1.2 | 25.8 |
| 0.01 | 1.1 | 8.5 |
| 0.02 | 1.3 | 5.2 |
| 0.05 | 1.2 | 3.1 |
| 0.10 | 1.4 | 3.5 |
Table 3: Comparative Stabilizing Effect of Sorbitan Laurate and Polysorbate 80 on Sub-Visible Particle Formation.
| Surfactant (0.02% w/v) | Initial Particles/mL (≥10 µm) | Particles/mL after Freeze-Thaw Cycles (≥10 µm) |
| None (Control) | 150 | 5800 |
| Sorbitan Laurate | 160 | 950 |
| Polysorbate 80 | 145 | 780 |
Experimental Protocols
Detailed methodologies for key experiments to assess the stabilizing effect of sorbitan laurate are provided below.
Protocol for Size Exclusion Chromatography (SEC) to Quantify Protein Aggregation
Objective: To separate and quantify soluble aggregates (dimers, trimers, and higher-order oligomers) from the monomeric protein.
Materials:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.
-
Size-exclusion column suitable for the molecular weight of the protein of interest (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A buffered solution appropriate for the protein, typically containing salt to minimize non-specific interactions (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Protein formulation samples with and without sorbitan laurate.
-
Control samples (non-stressed).
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: If necessary, dilute the protein samples to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase. Filter the samples through a low-protein-binding 0.22 µm filter.
-
Injection: Inject a fixed volume of the sample (e.g., 20 µL) onto the column.
-
Data Acquisition: Monitor the elution profile by measuring absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas of the monomer and aggregate peaks. Calculate the percentage of monomer purity and the percentage of aggregates.
Protocol for Turbidity Measurement
Objective: To assess the formation of insoluble aggregates by measuring the light scattering of the protein solution.
Materials:
-
Turbidimeter or a UV-Vis spectrophotometer capable of measuring absorbance at a non-absorbing wavelength (e.g., 350 nm).
-
Cuvettes (quartz or disposable, as appropriate).
-
Protein formulation samples.
Procedure:
-
Instrument Setup: Calibrate the turbidimeter according to the manufacturer's instructions using formazin standards. If using a spectrophotometer, set the wavelength to 350 nm.
-
Sample Measurement:
-
Gently mix the protein sample to ensure homogeneity without introducing air bubbles.
-
Transfer the sample to a clean, scratch-free cuvette.
-
Wipe the outside of the cuvette with a lint-free cloth.
-
Place the cuvette in the instrument and record the turbidity value in Nephelometric Turbidity Units (NTU) or the absorbance at 350 nm.
-
-
Data Analysis: Compare the turbidity values of samples with and without sorbitan laurate after exposure to stress conditions. An increase in turbidity indicates an increase in insoluble aggregates.
Protocol for Dynamic Light Scattering (DLS) to Characterize Particle Size Distribution
Objective: To measure the size distribution of particles in the sub-micron range, providing information on the presence of oligomers and small aggregates.
Materials:
-
Dynamic Light Scattering instrument.
-
Low-volume cuvettes.
-
Protein formulation samples.
Procedure:
-
Sample Preparation: Filter the samples through a low-protein-binding filter (e.g., 0.1 or 0.22 µm) to remove dust and large extraneous particles.
-
Instrument Setup: Set the instrument parameters, including temperature, viscosity of the solvent, and refractive index of the solvent and protein.
-
Measurement:
-
Pipette the sample into a clean cuvette, ensuring no air bubbles are present.
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis: Analyze the correlation function to obtain the particle size distribution (intensity-weighted, volume-weighted, and number-weighted). Compare the size distributions and the polydispersity index (PDI) of samples with and without sorbitan laurate.
Visualizations
The following diagrams illustrate the mechanism of protein stabilization by sorbitan laurate and a typical experimental workflow.
Caption: Mechanism of protein stabilization by sorbitan laurate.
References
- 1. SORBITAN LAURATE - Ataman Kimya [atamanchemicals.com]
- 2. paulaschoice-eu.com [paulaschoice-eu.com]
- 3. specialchem.com [specialchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein effects on surfactant adsorption suggest the dominant mode of surfactant-mediated stabilization of protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. biolinscientific.com [biolinscientific.com]
Application of Sorbitol laurate in the development of microemulsion-based drug carriers
Application Notes: Sorbitol Laurate in Microemulsion Drug Delivery
Introduction
This compound, also known as sorbitan (B8754009) monolaurate or Span® 20, is a non-ionic surfactant widely utilized in the pharmaceutical industry for its emulsifying, stabilizing, and solubilizing properties.[1][2] Derived from naturally occurring sorbitol and lauric acid, it is recognized for its biocompatibility, low toxicity, and biodegradability, making it a suitable excipient for various drug delivery systems.[2][3] Microemulsions are clear, thermodynamically stable, isotropic systems of oil, water, and surfactant, often combined with a cosurfactant.[4][5] With droplet sizes typically ranging from 10 to 100 nanometers, these systems offer significant advantages for drug delivery, including enhanced solubility of poorly water-soluble drugs, improved bioavailability, and facile preparation.[6][7] this compound, with a low Hydrophilic-Lipophilic Balance (HLB) value (typically around 8.6), is particularly effective in forming water-in-oil (w/o) microemulsions or as a part of a surfactant blend to stabilize oil-in-water (o/w) microemulsions.[1][6] These application notes provide a comprehensive overview and protocols for utilizing this compound in the development of microemulsion-based drug carriers.
Core Principles
The formulation of a microemulsion is a delicate balance between the oil phase, aqueous phase, surfactant, and often a cosurfactant. This compound acts at the oil-water interface, reducing interfacial tension and facilitating the spontaneous formation of nanosized droplets.[8] The choice of components is critical and depends on the physicochemical properties of the drug and the intended route of administration.[8]
-
Oil Phase : The oil phase solubilizes lipophilic drugs and influences the curvature of the surfactant monolayer. Common oils include isopropyl myristate (IPM), ethyl laurate, and various triglycerides.[6][9]
-
Surfactant : this compound (Span® 20) is a lipophilic surfactant that promotes the formation of w/o microemulsions.[6] It is often blended with a high HLB surfactant, such as a polysorbate (e.g., Tween® 80), to achieve the desired curvature for o/w microemulsions.[9]
-
Cosurfactant : Short to medium-chain alcohols like propylene (B89431) glycol or ethanol (B145695) are frequently used as cosurfactants.[10] They further reduce interfacial tension and increase the fluidity of the interfacial film, expanding the microemulsion region in the phase diagram.[11]
-
Aqueous Phase : Typically purified water or a buffer solution, this phase dissolves hydrophilic drugs or constitutes the dispersed phase in w/o microemulsions.
Data Presentation
The following tables summarize quantitative data for the formulation and characterization of this compound-based microemulsions.
Table 1: Example Formulations of this compound-Based Microemulsions
| Formulation ID | Oil Phase (% w/w) | Surfactant/Cosurfactant (Smix) (% w/w) | Aqueous Phase (% w/w) | Drug Candidate | Reference |
| IL/o-ME | Isopropyl Myristate (IPM) | Span® 20 / Tween® 80 | Ionic Liquid | Acyclovir (B1169), Methotrexate | [9] |
| DZP-ME | Ethyl Laurate (15%) | Tween® 80 / Propylene Glycol / Ethanol (70%) | Water (15%) | Diazepam | [10] |
| FCZ-ME | Varies | Lansurf SMO 20 / Transcutol P / Propylene Glycol | Water | Fluconazole | [12] |
Table 2: Physicochemical Characterization of Microemulsion Formulations
| Parameter | Typical Range | Significance | Characterization Technique |
| Droplet Size | 10 - 100 nm[7] | Affects drug release, absorption, and stability | Dynamic Light Scattering (DLS)[3] |
| Polydispersity Index (PDI) | < 0.5 | Indicates the uniformity of droplet size distribution | Dynamic Light Scattering (DLS)[13] |
| Zeta Potential | Varies | Predicts long-term stability by measuring surface charge | Electrophoretic Light Scattering (ELS)[7] |
| Viscosity | Varies | Influences the route of administration and drug release rate | Rheometer/Viscometer[3] |
| Refractive Index | Varies | Confirms the isotropic nature of the microemulsion | Refractometer[14] |
| Electrical Conductivity | Varies | Helps determine the microemulsion structure (o/w, w/o, bicontinuous)[3] | Conductometer[3] |
Visualization of Key Processes
The development of a microemulsion drug carrier follows a logical workflow, from initial formulation to final characterization.
Caption: Workflow for Microemulsion-Based Drug Carrier Development.
The interplay between components dictates the final properties and efficacy of the microemulsion system.
Caption: Component Interplay in Microemulsion Systems.
Experimental Protocols
Protocol 1: Construction of Pseudo-Ternary Phase Diagram
This protocol is used to identify the microemulsion existence region for a specific system of oil, surfactant/cosurfactant (Smix), and water.
Materials:
-
Oil phase (e.g., Isopropyl myristate)
-
Surfactant (this compound)
-
Cosurfactant (e.g., Propylene glycol)
-
Aqueous phase (Purified water)
-
Glass vials, magnetic stirrer, and burette.
Procedure:
-
Prepare the surfactant/cosurfactant mixture (Smix) in various weight ratios (e.g., 1:1, 2:1, 1:2).
-
In separate glass vials, prepare mixtures of the oil phase and the Smix at different weight ratios, ranging from 9:1 to 1:9. The total initial amount can be 5g.
-
Place each vial on a magnetic stirrer and begin titrating the mixture with the aqueous phase drop by drop using a burette, under gentle agitation at a constant temperature (e.g., 25°C).[15]
-
After each addition, visually inspect the sample for transparency and homogeneity.[16] The transition from a clear solution to a turbid one indicates the boundary of the microemulsion region.
-
Record the amount of aqueous phase added at the point of turbidity.
-
Plot the data on a triangular phase diagram with the three vertices representing the oil phase, aqueous phase, and the Smix. The area where clear and isotropic mixtures are observed represents the microemulsion region.[8]
Protocol 2: Preparation and Drug Loading of Microemulsion
Procedure:
-
Select a specific composition (ratio of oil, Smix, and water) from within the stable microemulsion region identified in the phase diagram.
-
Accurately weigh the required amounts of the oil phase, this compound (surfactant), and the cosurfactant into a glass vial.
-
Dissolve the predetermined amount of the lipophilic drug in the oil/surfactant/cosurfactant mixture with gentle stirring until a clear solution is formed. For hydrophilic drugs, dissolve them in the aqueous phase.
-
Add the aqueous phase dropwise to the oil mixture with continuous stirring.[12]
-
Continue stirring until a transparent, homogenous, and low-viscosity microemulsion is formed spontaneously.
-
Store the prepared microemulsion at room temperature for at least 24 hours to assess its physical stability.
Protocol 3: Characterization of Microemulsion Droplet Size and Zeta Potential
Materials:
-
Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer.
-
Prepared microemulsion formulation.
-
Purified water for dilution.
Procedure:
-
Dilute the microemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects (typically a dilution factor of 100 to 500 is used).
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Transfer the diluted sample into a clean cuvette.
-
For droplet size and Polydispersity Index (PDI), perform the measurement using the DLS mode. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets and calculates the hydrodynamic diameter and PDI.
-
For Zeta Potential, switch to the Electrophoretic Light Scattering (ELS) mode. The instrument applies an electric field and measures the velocity of the droplets, from which the zeta potential is calculated.
-
Perform each measurement in triplicate to ensure reproducibility and report the mean ± standard deviation.
Protocol 4: In Vitro Drug Release Study
This protocol evaluates the release profile of the drug from the microemulsion formulation.
Materials:
-
Franz diffusion cell apparatus.
-
Semi-permeable membrane (e.g., dialysis membrane or synthetic membrane).
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4, to maintain sink conditions).
-
Drug-loaded microemulsion.
-
Magnetic stirrer and water bath.
-
Analytical instrument for drug quantification (e.g., HPLC or UV-Vis Spectrophotometer).
Procedure:
-
Soak the semi-permeable membrane in the receptor medium for at least 30 minutes before mounting it on the Franz diffusion cell, ensuring no air bubbles are trapped underneath.
-
Fill the receptor compartment with a known volume of pre-warmed (37°C) receptor medium and place a magnetic stir bar.
-
Place the Franz diffusion cell in a water bath maintained at 37±0.5°C with continuous stirring of the receptor medium.
-
Accurately place a known quantity (e.g., 1 mL) of the drug-loaded microemulsion onto the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.[8]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
Calculate the cumulative amount of drug released per unit area over time and plot the release profile.
References
- 1. SORBITAN LAURATE - Ataman Kimya [atamanchemicals.com]
- 2. polykem-intl.com [polykem-intl.com]
- 3. researchgate.net [researchgate.net]
- 4. Microemulsions as a surrogate carrier for dermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microemulsion-based media as novel drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Advancements in Characterization Techniques for Microemulsions: From Molecular Insights to Macroscopic Phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 10. Development of an ethyl laurate-based microemulsion for rapid-onset intranasal delivery of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and Evaluation of New Microemulsion-Based Hydrogel Formulations for Topical Delivery of Fluconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Design and development of microemulsion drug delivery system of acyclovir for improvement of oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Sorbitan Laurate in Freeze-Drying Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitan (B8754009) laurate, a non-ionic surfactant and emulsifier, is a valuable excipient in the development of pharmaceutical formulations intended for freeze-drying (lyophilization).[1][2][3] It is a monoester of lauric acid and sorbitol-derived hexitol (B1215160) anhydrides.[1] While not typically employed as a primary cryoprotectant, its role as a stabilizer and surfactant is crucial for maintaining the integrity of complex formulations, such as emulsions and nanoparticle suspensions, during the stresses of freezing and drying.[4] This document provides detailed application notes and protocols for the effective use of sorbitan laurate in freeze-drying processes, focusing on its function as a formulation stabilizer.
Sorbitan laurate's utility in lyophilized products stems from its ability to:
-
Stabilize Interfaces: As a surfactant, it can prevent aggregation at interfaces between the solid and liquid phases in the freeze-dried matrix.[5]
-
Enhance Formulation Stability: It is used to form and stabilize emulsions and suspensions, ensuring a homogenous distribution of the active pharmaceutical ingredient (API) before and after freeze-drying.[2][3]
-
Improve Reconstitution: By aiding in the wetting and dispersion of the lyophilized cake, it can facilitate rapid and complete reconstitution.
It is important to note that sorbitan laurate is generally used in conjunction with primary cryoprotectants like sugars (e.g., sucrose, trehalose) or polyols (e.g., mannitol), which are responsible for forming a glassy matrix and protecting the API from freezing and drying stresses.[4][6]
Application Notes
Role in Stabilizing Nanoparticle and Emulsion Formulations
Sorbitan laurate is frequently used as a surfactant in the preparation of solid lipid nanoparticles (SLNs) and other nanoparticle systems that are subsequently freeze-dried to improve their long-term stability.[4][7]
-
Mechanism of Action: In these systems, sorbitan laurate adsorbs to the surface of the nanoparticles, providing a protective layer that prevents aggregation and fusion during the cryoconcentration phase of freezing. This is crucial for maintaining the desired particle size and distribution, which are often critical for the product's efficacy.[4]
-
Formulation Synergy: It works synergistically with traditional cryoprotectants. While the cryoprotectant forms a vitrified matrix to immobilize the nanoparticles, sorbitan laurate provides localized protection at the particle surface.
Contribution to Lyophilized Cake Quality
The presence of surfactants can influence the morphology and properties of the freeze-dried cake.
-
Cake Appearance: By ensuring a uniform dispersion of all components in the pre-lyophilized solution, sorbitan laurate can contribute to the formation of a more elegant and homogeneous cake structure.
-
Porosity and Reconstitution: Surfactants can affect the ice crystal structure formed during freezing, which in turn influences the pore size and distribution within the lyophilized cake. This can impact the ease and speed of reconstitution.
Compatibility and Concentration
-
Compatibility: Sorbitan laurate is compatible with a wide range of common excipients used in freeze-drying, including sugars, polyols, amino acids, and polymers.[1]
-
Recommended Concentration: The typical usage level for sorbitan laurate in pharmaceutical formulations, including those intended for lyophilization, ranges from 0.5% to 5% (w/w).[1] The optimal concentration depends on the specific formulation, particularly the nature of the API and the other excipients.
Analytical Considerations
It is important to have analytical methods in place to characterize the formulation before and after freeze-drying.
-
Particle Size Analysis: Techniques such as dynamic light scattering (DLS) should be used to confirm that the particle size of nanoparticles or emulsions is maintained after lyophilization and reconstitution.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg') of the maximally freeze-concentrated solute, which is a critical parameter for designing the primary drying phase of the lyophilization cycle. The presence of sorbitan laurate may slightly alter the Tg' of the formulation.
-
Residual Moisture: Karl Fischer titration is the standard method for determining the residual moisture content in the final lyophilized product, which is a key indicator of stability.
-
API Stability: Appropriate chromatographic methods (e.g., HPLC) should be employed to assess the chemical stability of the API and to detect any degradation products.
Data Presentation
The following table summarizes the key properties of sorbitan laurate and its role in formulations intended for freeze-drying.
| Property | Description | Relevance to Freeze-Drying |
| Chemical Name | Sorbitan monolaurate | A non-ionic surfactant. |
| Synonyms | Sorbitan laurate, Span® 20 | - |
| Primary Function | Emulsifier, stabilizer, surfactant.[1][2][3] | Primarily stabilizes the formulation (e.g., nanoparticles, emulsions) rather than acting as a cryoprotectant. |
| Typical Concentration | 0.5% - 5% (w/w) in pharmaceutical formulations.[1] | The concentration should be optimized to ensure adequate stabilization without negatively impacting the properties of the cryoprotectant or the API. |
| Appearance | Amber-colored, viscous oily liquid.[1] | Its liquid nature means it will be part of the amorphous phase in the frozen state. |
| Solubility | Soluble in many fatty compositions and solvents; dispersible in water.[1] | Its amphiphilic nature allows it to orient at oil-water or particle-water interfaces, which is key to its stabilizing function. |
| Compatibility | Compatible with common cryoprotectants (sugars, polyols), buffers, and polymers.[1] | Can be readily incorporated into complex lyophilization formulations. |
Experimental Protocols
Protocol 1: Formulation of a Model Nanoparticle Suspension for Lyophilization
This protocol describes the preparation of a model solid lipid nanoparticle (SLN) suspension containing sorbitan laurate as a surfactant and trehalose (B1683222) as a cryoprotectant.
Materials:
-
Active Pharmaceutical Ingredient (API) - lipophilic
-
Solid lipid (e.g., glyceryl behenate)
-
Sorbitan laurate (Span® 20)
-
Trehalose dihydrate
-
Purified water for injection (WFI)
Procedure:
-
Aqueous Phase Preparation: Dissolve the desired amount of trehalose (e.g., 10% w/v) in WFI. Heat the solution to approximately 5-10°C above the melting point of the solid lipid.
-
Lipid Phase Preparation: Melt the solid lipid. Dissolve the API and sorbitan laurate (e.g., 1% w/v) in the molten lipid.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the desired nanometer range.
-
Cooling and Crystallization: Cool the resulting nanoemulsion in an ice bath to allow the lipid to crystallize and form solid lipid nanoparticles.
-
Pre-Lyophilization Analysis: Characterize the SLN suspension for particle size, polydispersity index (PDI), and zeta potential.
Protocol 2: General Freeze-Drying Cycle for a Surfactant-Containing Nanoparticle Formulation
This protocol provides a general lyophilization cycle. The specific temperatures and times must be optimized for each formulation based on its thermal properties (Tg' and collapse temperature).
Procedure:
-
Filling: Dispense the SLN suspension from Protocol 1 into appropriate vials. Partially insert stoppers designed for lyophilization.
-
Loading: Load the vials onto the shelves of the freeze-dryer, pre-cooled to 5°C.
-
Freezing:
-
Ramp the shelf temperature down to -40°C at a rate of 1°C/minute.
-
Hold at -40°C for at least 3 hours to ensure complete freezing.
-
-
Primary Drying:
-
Reduce the chamber pressure to 100 mTorr.
-
Ramp the shelf temperature to the target primary drying temperature (e.g., -20°C, which should be below the formulation's Tg').
-
Hold under these conditions until all ice has sublimated. This can take 24-48 hours or longer, depending on the formulation and fill volume.
-
-
Secondary Drying:
-
Ramp the shelf temperature to a final drying temperature (e.g., 25°C) at a rate of 0.2°C/minute.
-
Hold at this temperature for at least 8-12 hours to allow for the desorption of bound water.
-
-
Stoppering and Unloading: Backfill the chamber with an inert gas like nitrogen to atmospheric pressure and fully stopper the vials. Unload the vials and crimp-seal them.
Protocol 3: Post-Lyophilization Characterization
Procedure:
-
Visual Inspection: Examine the appearance of the lyophilized cake for elegance, color, and signs of collapse or shrinkage.
-
Reconstitution Time: Add a specified volume of WFI to a vial and record the time it takes for the cake to completely dissolve with gentle swirling.
-
Particle Size Analysis: Reconstitute the lyophilized product and measure the particle size and PDI to ensure it is comparable to the pre-lyophilization values.
-
Residual Moisture Content: Determine the water content using Karl Fischer titration. A low residual moisture content (typically <2%) is desirable for long-term stability.
-
API Assay and Purity: Reconstitute the product and analyze the API concentration and purity using a validated analytical method (e.g., HPLC).
Visualizations
Caption: Workflow for Freeze-Dried Formulation Development.
Caption: Components of a Lyophilized Formulation.
References
- 1. SORBITAN LAURATE - Ataman Kimya [atamanchemicals.com]
- 2. polykem-intl.com [polykem-intl.com]
- 3. specialchem.com [specialchem.com]
- 4. Selection of Cryoprotectant in Lyophilization of Progesterone-Loaded Stearic Acid Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization | MDPI [mdpi.com]
- 6. Effects of freeze drying in complex lyoprotectants on the survival, and membrane fatty acid composition of Lactobacillus plantarum L1 and Lactobacillus fermentum L2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lyophilization of Nanoparticles, Does It Really Work? Overview of the Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sorbitan Laurate in Vaccine Adjuvant Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitan (B8754009) laurate (SML), a non-ionic surfactant, is a critical component in the formulation of vaccine adjuvants, particularly in oil-in-water emulsions.[1][2] Its primary role is to stabilize the emulsion, ensuring a homogenous and stable mixture of the oil and aqueous phases.[2][3] This stability is crucial for the consistent delivery of antigens and the overall efficacy of the vaccine. Beyond its emulsifying properties, emerging evidence on its constituent fatty acid, lauric acid, suggests potential direct immunomodulatory effects that may contribute to the overall adjuvant activity.
These application notes provide a comprehensive overview of the use of sorbitan laurate in vaccine adjuvant systems, including its function, formulation protocols, and potential mechanisms of action.
Role of Sorbitan Laurate in Vaccine Adjuvants
Sorbitan laurate's primary function in vaccine adjuvants is as a lipophilic (oil-loving) surfactant in the preparation of oil-in-water (o/w) emulsions.[1] It works in concert with a hydrophilic surfactant to reduce the interfacial tension between the oil and water phases, leading to the formation of stable, microscopic oil droplets dispersed in an aqueous medium.[3] This emulsion structure serves to:
-
Encapsulate and protect the antigen: The oil phase can house lipophilic antigens or act as a depot for the slow release of aqueous antigens.
-
Enhance antigen presentation: The small, uniform droplets are readily taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages.[4]
-
Create a depot effect: The emulsion can form a localized depot at the injection site, leading to a sustained release of the antigen and prolonged stimulation of the immune system.[4]
Potential Immunomodulatory Effects of the Lauric Acid Moiety
While sorbitan laurate's role as an emulsifier is well-established, the lauric acid component may possess intrinsic immunomodulatory properties. Studies have shown that lauric acid, a saturated fatty acid, can directly activate immune cells, suggesting a dual role for sorbitan laurate in adjuvant systems.
Activation of Toll-Like Receptors (TLRs)
Lauric acid has been demonstrated to activate Toll-like receptor 4 (TLR4) and Toll-like receptor 2 (TLR2) signaling pathways in antigen-presenting cells.[5][6][7]
-
TLR4 Activation: Lauric acid can induce the dimerization of TLR4, a key step in its activation.[1] This leads to the upregulation of co-stimulatory molecules (CD40, CD80, and CD86) and Major Histocompatibility Complex (MHC) class II on dendritic cells, enhancing their ability to activate T cells.[6]
-
TLR2 Activation: Lauric acid can induce the activation of the transcription factor NF-κB through the dimerization of TLR2 with either TLR1 or TLR6.[7] NF-κB is a central regulator of the inflammatory response and promotes the expression of various pro-inflammatory cytokines.
The activation of these TLR pathways by the lauric acid component of sorbitan laurate could contribute to the overall pro-inflammatory environment at the injection site, leading to enhanced recruitment of immune cells and a more robust adaptive immune response.
Quantitative Data on Lauric Acid-Induced Immune Cell Activation
The following table summarizes quantitative data from in vitro studies on the effects of lauric acid on immune cells. This data provides a reference for the concentrations at which lauric acid has been observed to elicit an immune response.
| Cell Type | Lauric Acid Concentration | Observed Effect | Reference |
| C2C12 Myotubes | 200 µM | Increased MHCIIb protein expression.[5] | [5] |
| Bone Marrow-Derived DCs | Not specified | Upregulation of CD40, CD80, CD86, and MHC class II expression; increased IL-12p70 and IL-6 production; enhanced T cell activation capacity.[6] | [6] |
| 293T, SW620, RAW264.7 cells | 50 µM | Induced NF-κB activation through TLR2 dimerization with TLR1 or TLR6.[7] | [7] |
Experimental Protocols
Protocol 1: Preparation of a Sorbitan Laurate-Containing Oil-in-Water Emulsion Adjuvant
This protocol describes the preparation of a basic oil-in-water emulsion adjuvant using sorbitan laurate as the lipophilic emulsifier.
Materials:
-
Sorbitan laurate (e.g., Span® 20)
-
Hydrophilic surfactant (e.g., Polysorbate 80, Tween® 80)
-
Metabolizable oil (e.g., squalene, medium-chain triglycerides)
-
Aqueous phase (e.g., phosphate-buffered saline [PBS], pH 7.4)
-
Antigen solution
-
High-shear homogenizer or microfluidizer
-
Sterile, depyrogenated glassware
Procedure:
-
Prepare the oil phase: In a sterile glass vessel, dissolve sorbitan laurate in the metabolizable oil. The concentration of sorbitan laurate can range from 0.1% to 2.5% (w/v) of the final emulsion volume.[8] Gently heat and sonicate if necessary to ensure complete dissolution.[3]
-
Prepare the aqueous phase: In a separate sterile glass vessel, dissolve the hydrophilic surfactant in the aqueous phase. The concentration of the hydrophilic surfactant should be optimized to achieve a stable emulsion, often in a specific ratio with the lipophilic surfactant.
-
Incorporate the antigen: The antigen can be incorporated into either the aqueous or oil phase, depending on its solubility. For water-soluble antigens, dissolve them in the aqueous phase. For lipophilic antigens, dissolve them in the oil phase.
-
Create a crude emulsion: Slowly add the aqueous phase to the oil phase while mixing with a high-speed stirrer to form a crude emulsion.[3]
-
Homogenization: Process the crude emulsion through a high-shear homogenizer or a microfluidizer to reduce the droplet size and create a stable nanoemulsion. The homogenization parameters (pressure, number of passes) will need to be optimized for the specific formulation.
-
Sterile filtration: Filter the final emulsion through a 0.22 µm sterile filter into a sterile, depyrogenated vial.
-
Characterization: Characterize the emulsion for particle size, polydispersity index, zeta potential, and stability.
Protocol 2: In Vitro Assessment of the Direct Immunomodulatory Effect of Sorbitan Laurate on Dendritic Cells
This protocol outlines a method to assess whether sorbitan laurate can directly activate dendritic cells (DCs) in vitro.
Materials:
-
Bone marrow-derived dendritic cells (BMDCs) or a DC cell line (e.g., DC2.4)
-
Sorbitan laurate solution (prepare a stock solution in a suitable solvent like DMSO and dilute in culture medium)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)
-
Lipopolysaccharide (LPS) as a positive control for DC activation
-
Flow cytometry antibodies for DC maturation markers (e.g., anti-CD40, anti-CD80, anti-CD86, anti-MHC class II)
-
ELISA kits for cytokine quantification (e.g., IL-6, IL-12p70, TNF-α)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture BMDCs or a DC cell line in complete medium until they reach the desired density.
-
Stimulation: Seed the DCs in a 96-well plate. Add varying concentrations of sorbitan laurate to the wells. Include a vehicle control (medium with the same concentration of solvent used for the sorbitan laurate stock) and a positive control (LPS). Incubate for 24-48 hours.
-
Analysis of DC Maturation:
-
Harvest the cells from the wells.
-
Stain the cells with fluorescently labeled antibodies against CD40, CD80, CD86, and MHC class II.
-
Analyze the expression of these markers by flow cytometry. An increase in the expression of these markers indicates DC maturation.
-
-
Analysis of Cytokine Production:
-
Collect the cell culture supernatants from the wells.
-
Quantify the concentration of IL-6, IL-12p70, and TNF-α using ELISA kits according to the manufacturer's instructions. An increase in the production of these cytokines indicates DC activation.
-
-
Data Analysis: Compare the expression of maturation markers and the concentration of cytokines in the sorbitan laurate-treated groups to the vehicle control and positive control groups.
Signaling Pathways and Experimental Workflows
Experimental workflow for preparing an oil-in-water emulsion adjuvant with sorbitan laurate.
Plausible signaling pathway for the lauric acid moiety of sorbitan laurate via TLR activation.
Logical relationship illustrating the dual role of sorbitan laurate in vaccine adjuvanticity.
References
- 1. Mechanisms for the activation of Toll-like receptor 2/4 by saturated fatty acids and inhibition by docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surfactant Protein A integrates activation signal strength to differentially modulate T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adjuvanted pandemic influenza vaccine: variation of emulsion components affects stability, antigen structure, and vaccine efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lauric acid promotes neuronal maturation mediated by astrocytes in primary cortical cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lauric Acid Accelerates Glycolytic Muscle Fiber Formation through TLR4 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Saturated and polyunsaturated fatty acids reciprocally modulate dendritic cell functions mediated through TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EP2475384B1 - New vaccine formulations comprising saponin-containing adjuvants - Google Patents [patents.google.com]
Application Notes and Protocols for Sorbitol Laurate in Enhancing Skin Penetration of Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the function and application of sorbitol laurate (sorbitan laurate) as a skin penetration enhancer for active pharmaceutical ingredients (APIs). Detailed protocols for in vitro evaluation and an exploration of its mechanism of action are included to guide researchers in harnessing its potential for topical and transdermal drug delivery systems.
Introduction to this compound as a Penetration Enhancer
This compound, a non-ionic surfactant, is widely utilized in pharmaceutical and cosmetic formulations as an emulsifier and stabilizer.[1] Beyond these functions, it has demonstrated efficacy as a chemical penetration enhancer, facilitating the transport of APIs across the stratum corneum, the primary barrier of the skin.[2] Its mechanism of action is primarily attributed to the disruption of the highly organized lipid structure of the stratum corneum, thereby increasing its fluidity and permeability to drug molecules. This biophysical interaction makes it a valuable excipient for enhancing the local and systemic effects of topically applied medications.
Mechanism of Action
The primary mechanism by which this compound enhances skin penetration is through the fluidization of the stratum corneum lipids. This process does not typically involve specific cell signaling pathways but is rather a direct biophysical interaction with the lipid lamellae.
Interaction with Stratum Corneum Lipids:
This compound, being amphiphilic, inserts itself into the lipid bilayers of the stratum corneum. This insertion disrupts the tight packing of the intercellular lipids, primarily ceramides, cholesterol, and free fatty acids. Spectroscopic studies, such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, can be employed to observe these changes. The interaction leads to a shift in the asymmetric and symmetric stretching vibrations of the methylene (B1212753) groups (CH2) in the lipid alkyl chains to higher wavenumbers, indicating a more disordered or fluid state.[3][4] This increased fluidity creates more permeable pathways for the diffusion of APIs.
dot
Quantitative Data on Penetration Enhancement
The effectiveness of this compound as a penetration enhancer is typically quantified by parameters such as permeation flux (Jss), enhancement ratio (ER), and lag time. The following tables summarize findings from in vitro permeation studies.
Table 1: Enhancement Effect of Sorbitan (B8754009) Monolaurate (Span 20) on Diclofenac Diethylamine Permeation
| Formulation | Enhancer Concentration (% w/v) | Cumulative Amount Permeated (mg) | Enhancement of Skin Permeation (%) | Reference |
| Control (without enhancer) | 0 | - | - | [2] |
| With Span 20 | 0.1 | 2.498 - 4.983 (depending on polymer ratio) | 29 - 30 | [2] |
Table 2: Synergistic Enhancement with Sorbitan Monolaurate (S20) and Sodium Lauroylsarcosinate (NLS)
Note: The following data is qualitative from the study, highlighting the synergistic effect. The study focused on the correlation between surfactant aggregation and permeability rather than providing specific flux values for an API.
| Enhancer Composition | Observation | Reference |
| S20 alone in PBS:Ethanol | No significant aggregation | [1][5] |
| NLS alone in PBS:Ethanol | No significant aggregation | [1][5] |
| Mixtures of NLS and S20 | Formation of micelle-like aggregates | [1][5] |
| Compositions with increased aggregation | Correlated with the highest skin permeabilization | [1][5] |
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the methodology to assess the effect of this compound on the in vitro skin permeation of an API.
Objective: To quantify the permeation parameters (flux, permeability coefficient, enhancement ratio) of an API from a topical formulation containing this compound.
Materials:
-
Franz diffusion cells
-
Excised human or animal (e.g., porcine ear) skin
-
Test formulation with and without this compound
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4, potentially with a solubilizing agent to maintain sink conditions)
-
High-performance liquid chromatography (HPLC) system for API quantification
-
Magnetic stirrer
-
Water bath/circulator
-
Syringes and needles
-
Parafilm
dot
Procedure:
-
Skin Preparation:
-
Excise fresh full-thickness skin. If using animal skin, remove subcutaneous fat and connective tissue.
-
Dermatome the skin to a thickness of approximately 500 µm.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
-
Franz Cell Assembly:
-
Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Clamp the two compartments together, ensuring a leak-proof seal.
-
-
Receptor Chamber:
-
Fill the receptor chamber with pre-warmed (32°C ± 1°C) and degassed receptor solution. Ensure there are no air bubbles trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor chamber.
-
-
Equilibration:
-
Place the assembled Franz cells in a water bath maintained at 32°C ± 1°C to ensure the skin surface temperature is at physiological levels.
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Formulation Application:
-
Apply a known quantity (e.g., 10 mg/cm²) of the test formulation (with or without this compound) evenly onto the surface of the stratum corneum in the donor compartment.
-
Cover the donor compartment with parafilm to prevent evaporation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for the concentration of the API using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss).
-
The lag time is determined from the x-intercept of the linear portion of the plot.
-
Calculate the Enhancement Ratio (ER) as follows: ER = (Jss of API with this compound) / (Jss of API without this compound)
-
ATR-FTIR Spectroscopy for Mechanistic Insights
This protocol provides a method to investigate the interaction of this compound with the stratum corneum lipids.
Objective: To assess changes in the conformational order of stratum corneum lipids after treatment with this compound.
Materials:
-
FTIR spectrometer with an ATR accessory (e.g., with a ZnSe or diamond crystal)
-
Excised stratum corneum or full-thickness skin
-
This compound solution/formulation
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Baseline Spectrum:
-
Mount a hydrated skin sample onto the ATR crystal, ensuring good contact.
-
Acquire a baseline FTIR spectrum of the untreated stratum corneum over a range of 4000-600 cm⁻¹.
-
-
Treatment:
-
Apply the this compound formulation to the skin surface and incubate for a defined period (e.g., 1-4 hours) at 32°C.
-
-
Post-Treatment Spectrum:
-
Gently wipe off the excess formulation.
-
Acquire an FTIR spectrum of the treated stratum corneum.
-
-
Data Analysis:
-
Analyze the spectra, focusing on the C-H stretching vibration bands of the lipids (approximately 2850 cm⁻¹ for symmetric and 2920 cm⁻¹ for asymmetric stretching).
-
A shift of these peaks to higher wavenumbers indicates an increase in the conformational disorder (fluidization) of the stratum corneum lipids.
-
Conclusion
This compound is a promising excipient for enhancing the skin penetration of a variety of APIs. Its primary mechanism of action involves the disruption and fluidization of the stratum corneum lipid barrier. The provided protocols for in vitro permeation studies and spectroscopic analysis offer a robust framework for researchers to evaluate and optimize formulations containing this compound, thereby facilitating the development of more effective topical and transdermal drug delivery systems. The synergistic effects observed when combined with other excipients suggest that formulation optimization can lead to significant improvements in drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. cmuj.cmu.ac.th [cmuj.cmu.ac.th]
- 3. ATR-FTIR Spectroscopy and the Skin Barrier: Evaluation of Penetration-Enhancement Effects | Plastic Surgery Key [plasticsurgerykey.com]
- 4. Effects of sucrose oleate and sucrose laureate on in vivo human stratum corneum permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic effects of chemical enhancers on skin permeability: a case study of sodium lauroylsarcosinate and sorbitan monolaurate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Incorporating Sorbitol Laurate in Hydrogel Formulations for Enhanced Controlled Release
Abstract
Hydrogels are highly versatile platforms for controlled drug delivery due to their biocompatibility and tunable properties. However, their intrinsic hydrophilicity poses challenges for the sustained release of poorly water-soluble drugs. This application note details the incorporation of Sorbitol Laurate, a non-ionic surfactant, into hydrogel formulations to overcome this limitation. By forming micelles within the hydrogel matrix, this compound acts as a micro-reservoir for hydrophobic drugs, effectively enhancing drug loading, modifying release kinetics, and ensuring a more sustained and controlled delivery profile. This document provides detailed protocols for the synthesis of this compound-loaded hydrogels, characterization methods, and quantitative data on their performance.
Introduction
Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large volumes of water, making them structurally similar to native tissue.[1] This high water content makes them ideal for encapsulating and delivering hydrophilic drugs.[1] However, the delivery of hydrophobic Active Pharmaceutical Ingredients (APIs) from conventional hydrogels is often inefficient, characterized by low drug loading and rapid, uncontrolled release (burst effect).[2]
Non-ionic surfactants, such as this compound (a sorbitan (B8754009) monolaurate), can be integrated into the hydrogel structure to address this challenge. Above their critical micelle concentration (CMC), these amphiphilic molecules self-assemble into micelles, which possess a hydrophobic core and a hydrophilic shell.[3] This structure allows for the effective encapsulation of hydrophobic drugs, improving their solubility and enabling their dispersion within the aqueous hydrogel network. The incorporation of these drug-loaded micelles modifies the overall release mechanism, shifting from simple diffusion to a more complex process involving drug partitioning from the micelle to the hydrogel matrix and subsequent diffusion out of the network.[2] This results in a significantly more controlled and sustained release profile, which is crucial for improving therapeutic efficacy and patient compliance.
Mechanism of Action
The controlled release of a hydrophobic drug from a hydrogel containing this compound is governed by a multi-step process. The surfactant, when present above its CMC, forms micelles that encapsulate the drug within their hydrophobic cores. These drug-loaded micelles are physically entrapped within the porous, cross-linked structure of the hydrogel.
The release process is initiated when the hydrogel is placed in an aqueous environment. The drug release is primarily controlled by three mechanisms:
-
Diffusion-Controlled Release: The encapsulated drug partitions from the micellar core into the aqueous phase of the hydrogel matrix. From there, it diffuses through the porous network into the surrounding medium. The rate is governed by the drug's concentration gradient and its diffusion coefficient through the swollen hydrogel.[4]
-
Swelling-Controlled Release: As the hydrogel absorbs water and swells, the polymer chains relax and the mesh size of the network increases. This facilitates the diffusion of the drug-loaded micelles and the free drug out of the matrix.[4]
-
Erosion-Controlled Release: For biodegradable hydrogels, the polymer matrix gradually degrades, releasing the entrapped drug and micelles over time.[5]
The presence of this compound micelles introduces an equilibrium step (drug partitioning out of the micelle) that slows down the overall release rate, effectively reducing the initial burst release and providing a more sustained therapeutic effect.[2]
Quantitative Data
The inclusion of this compound significantly impacts the key performance parameters of a drug-eluting hydrogel. The following tables summarize representative data on how varying concentrations of this compound can influence the swelling ratio, drug loading efficiency, and in vitro release profile of a model hydrophobic drug from a chitosan-based hydrogel.
Note: The following data is compiled and representative of typical results observed when incorporating non-ionic surfactants into hydrogel systems. Actual results may vary based on the specific hydrogel polymer, drug, and experimental conditions.
Table 1: Effect of this compound Concentration on Hydrogel Swelling Ratio
| Formulation ID | Chitosan (B1678972) (% w/v) | Cross-linker (% w/v) | This compound (% w/v) | Equilibrium Swelling Ratio (%)*[6] |
| CH-Control | 2.0 | 1.0 | 0.0 | 450 ± 25 |
| CH-SL0.5 | 2.0 | 1.0 | 0.5 | 435 ± 20 |
| CH-SL1.0 | 2.0 | 1.0 | 1.0 | 410 ± 30 |
| CH-SL2.0 | 2.0 | 1.0 | 2.0 | 380 ± 22 |
*Equilibrium Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100, where W_s is the weight of the swollen hydrogel and W_d is the weight of the dry hydrogel. A decrease in swelling can be attributed to hydrophobic interactions introduced by the surfactant, leading to a more compact network.[6]
Table 2: Influence of this compound on Drug Loading and Entrapment Efficiency
| Formulation ID | This compound (% w/v) | Drug Loading (DL) %* | Entrapment Efficiency (EE) %**[7] |
| CH-Control | 0.0 | 0.8 ± 0.1 | 40 ± 5 |
| CH-SL0.5 | 0.5 | 1.5 ± 0.2 | 75 ± 7 |
| CH-SL1.0 | 1.0 | 1.8 ± 0.3 | 90 ± 6 |
| CH-SL2.0 | 2.0 | 1.9 ± 0.2 | 95 ± 4 |
*Drug Loading (%) = (Weight of drug in hydrogel / Total weight of hydrogel) x 100. **Entrapment Efficiency (%) = (Actual drug loaded / Theoretical drug loaded) x 100. The surfactant's ability to solubilize the hydrophobic drug significantly enhances both loading and entrapment.[7]
Table 3: Comparative In Vitro Drug Release Kinetics
| Formulation ID | This compound (% w/v) | Burst Release (First 2h) (%) | Cumulative Release at 24h (%)[2] |
| CH-Control | 0.0 | 65 ± 5 | 98 ± 2 |
| CH-SL0.5 | 0.5 | 30 ± 4 | 60 ± 5 |
| CH-SL1.0 | 1.0 | 22 ± 3 | 45 ± 4 |
| CH-SL2.0 | 2.0 | 18 ± 3 | 35 ± 6 |
The data clearly indicates that increasing the concentration of this compound reduces the initial burst release and extends the drug release profile over a longer period.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and characterization of hydrogels incorporating this compound.
Protocol 1: Synthesis of Chitosan Hydrogel with this compound
This protocol describes the preparation of a chitosan hydrogel using the freeze-thawing method, which promotes physical cross-linking.
Materials:
-
Chitosan (medium molecular weight)
-
Acetic Acid
-
This compound
-
Model hydrophobic drug (e.g., Ketoprofen)
-
Deionized water
-
Glutaraldehyde (cross-linker, optional for chemical cross-linking)
-
Petri dishes or desired molds
Procedure:
-
Chitosan Solution Preparation: Prepare a 2% (w/v) chitosan solution by dissolving 2.0 g of chitosan powder in 100 mL of a 1% (v/v) acetic acid solution. Stir overnight at room temperature using a magnetic stirrer until a homogenous, viscous solution is obtained.[8]
-
Drug-Surfactant Preparation: In a separate beaker, dissolve the desired amount of the model hydrophobic drug (e.g., 200 mg Ketoprofen) and this compound (e.g., 1.0 g for a 1% final concentration) in a minimal amount of ethanol (e.g., 5 mL) to ensure complete dissolution.
-
Incorporation: Slowly add the drug-surfactant solution to the chitosan solution under continuous stirring. Stir for at least 4 hours to ensure uniform dispersion of the micelles within the polymer solution.
-
Casting: Pour the final mixture into petri dishes or other suitable molds.
-
Cross-linking (Freeze-Thawing): Place the molds in a freezer at -20°C for 12 hours. Subsequently, allow them to thaw at room temperature for 12 hours. Repeat this freeze-thaw cycle 3-5 times to form a stable hydrogel network.[8]
-
Washing: After the final cycle, wash the hydrogels extensively with deionized water to remove any unreacted reagents and residual acetic acid.
-
Drying: Lyophilize (freeze-dry) the hydrogels for 48 hours to obtain porous solid discs for characterization.
Protocol 2: Determination of Swelling Ratio
Procedure:
-
Weigh the dried hydrogel samples (W_d).
-
Immerse the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogels, gently blot the surface with filter paper to remove excess water, and weigh them (W_s).
-
Continue until the weight becomes constant, indicating equilibrium swelling.
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100 .
Protocol 3: Quantification of Drug Loading and Entrapment Efficiency
Procedure:
-
Take a known weight of the dried, drug-loaded hydrogel.
-
Completely dissolve the hydrogel in a suitable solvent (e.g., a specific volume of 2% acetic acid).
-
Extract the drug from the dissolved solution using an appropriate organic solvent (e.g., dichloromethane).
-
Determine the concentration of the drug in the organic phase using UV-Vis spectrophotometry at the drug's λ_max.
-
Calculate the Drug Loading (DL) and Entrapment Efficiency (EE) using the formulas provided in the caption of Table 2.
Protocol 4: In Vitro Drug Release Study
Procedure:
-
Place a known weight of the drug-loaded hydrogel into a dialysis bag (or use a Franz diffusion cell).
-
Immerse the setup in a beaker containing a known volume of release medium (e.g., PBS, pH 7.4) maintained at 37°C with gentle stirring to ensure sink conditions.
-
At specific time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the drug concentration in the collected aliquots using UV-Vis spectrophotometry.
-
Calculate the cumulative percentage of drug released over time.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action.
Caption: Experimental workflow for hydrogel synthesis and characterization.
Caption: Mechanism of micelle-mediated controlled drug release.
Conclusion
The incorporation of this compound into hydrogel formulations is a highly effective strategy for the controlled delivery of hydrophobic drugs. This approach significantly enhances drug loading efficiency while transforming the release profile from a rapid burst to a sustained, zero-order or near-zero-order kinetic model. The protocols and data presented herein provide a comprehensive guide for researchers and scientists to develop and characterize advanced hydrogel-based drug delivery systems. By tuning the concentration of this compound, the release kinetics can be precisely modulated to meet specific therapeutic requirements, opening new avenues for the application of hydrogels in modern drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. Design of nonionic micelle-laden polysaccharide hydrogels for controlled delivery of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Development of Functional Chitosan-Based Hydrogels for Pharmaceutical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Use of Sorbitan Laurate in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitan (B8754009) laurate, a non-ionic surfactant also known as Span® 20, is the monoester of lauric acid and sorbitol-derived hexitol (B1215160) anhydrides.[1] Its amphiphilic nature, arising from a hydrophilic sorbitan head and a lipophilic laurate tail, makes it an effective emulsifier and stabilizer in a variety of formulations.[1] While extensively used in cosmetics, pharmaceuticals, and as a food additive, its application within cell culture media is an area of growing interest, particularly for the delivery of hydrophobic compounds and potentially for enhancing bioproduction processes.
These application notes provide an overview of the potential uses of Sorbitan laurate in cell culture, supported by available data and generalized protocols. Researchers should note that the direct application of Sorbitan laurate in cell culture is not as widely documented as its ethoxylated derivatives (e.g., Polysorbates like Tween® 20). Therefore, the provided protocols are intended as a starting point and require optimization for specific cell lines and applications.
Key Applications in Cell Culture
-
Enhancing the Solubility and Delivery of Hydrophobic Drugs: A primary application of Sorbitan laurate in a research setting is to improve the dispersion of poorly water-soluble compounds in aqueous cell culture media. This is critical for in vitro drug screening and cytotoxicity assays where maintaining a consistent and bioavailable concentration of the test compound is essential. Sorbitan laurate can be a component of vesicular drug delivery systems like niosomes, which have been shown to enhance the cytotoxic effects of anticancer drugs in vitro.[2]
-
Potential Enhancement of Recombinant Protein Production: While direct evidence is limited for Sorbitan laurate, other non-ionic surfactants are known to be used in bioprocessing to improve cell growth and protein production in cell lines such as Chinese Hamster Ovary (CHO) cells.[3] It is hypothesized that surfactants can help maintain cell membrane integrity and may assist in the secretion of recombinant proteins.
-
Shear Stress Protection in Suspension Cultures: In bioreactors and suspension cultures, cells are susceptible to damage from mechanical forces (shear stress). Non-ionic surfactants like Poloxamer 188 are commonly added to the medium to protect cells.[4][5][6][7][8] Although not extensively documented for this specific purpose, the surfactant properties of Sorbitan laurate suggest it could potentially offer similar protective effects for suspension cell lines like hybridomas or suspension-adapted CHO cells.
Quantitative Data Summary
Direct quantitative data on the effects of Sorbitan laurate (Span® 20) on cell viability and proliferation is limited in publicly available literature. Most cytotoxicity data pertains to its ethoxylated derivative, Polysorbate 20 (Tween® 20). However, some relevant data points are summarized below. It is crucial for researchers to perform their own dose-response experiments to determine the optimal, non-toxic concentration for their specific cell line and application.
| Surfactant | Cell Line | Assay | Endpoint | Result | Citation |
| Polysorbate 20 | Human Umbilical Vein Endothelial Cells (HUVEC) | MTT | IC50 (24h) | ~0.3 µL/mL | [9] |
| Polysorbate 20 | Human Lung Carcinoma (A549) | MTT | IC50 (24h) | ~0.4 µL/mL | [9] |
| Sorbitan Laurate | Squamous Cell Carcinoma | MTT | IC50 (72h) | 0.62 µM (in liposomes with 5-FU) | [2] |
| Sorbitan Laurate | Rabbit Skin (in vivo) | Irritancy | Observation | Irritant at ≥10% |
Note: The IC50 values for Polysorbate 20 are for the surfactant itself. The IC50 for Sorbitan laurate is in the context of a drug-loaded liposomal formulation and reflects the concentration of the active drug (5-FU), not the surfactant alone.
Experimental Protocols
Protocol 1: Preparation of a Sorbitan Laurate Stock Solution for Cell Culture
This protocol describes the preparation of a sterile stock solution of Sorbitan laurate that can be diluted into cell culture media.
Materials:
-
Sorbitan laurate (Span® 20)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, conical centrifuge tubes (15 mL or 50 mL)
-
Sterile-filtering unit with a 0.22 µm PVDF or PES membrane
-
Pipettes and sterile tips
Procedure:
-
In a sterile biological safety cabinet, prepare a 10% (w/v) stock solution of Sorbitan laurate by dissolving 1 g of Sorbitan laurate in a final volume of 10 mL of DMSO. Sorbitan laurate is a viscous liquid, so careful pipetting is required.
-
Gently vortex the solution until the Sorbitan laurate is completely dissolved. Mild warming to 37°C may aid in dissolution.
-
Sterilize the 10% stock solution by passing it through a 0.22 µm sterile filter. A syringe filter with a PVDF membrane is often suitable for small volumes of DMSO-based solutions.
-
Aliquot the sterile stock solution into smaller, sterile cryovials to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the name of the compound, concentration, date, and initials.
-
Store the stock solution at -20°C.
Workflow for Preparing Sorbitan Laurate Stock Solution
Caption: Workflow for the preparation of a sterile Sorbitan laurate stock solution.
Protocol 2: Determining the Cytotoxicity of Sorbitan Laurate using an MTT Assay
Before using Sorbitan laurate as a vehicle or supplement, it is essential to determine its intrinsic cytotoxicity on the cell line of interest.
Materials:
-
Cells of interest (e.g., CHO, HeLa, MCF-7)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
Sorbitan laurate sterile stock solution (e.g., 10% in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Dilution: Prepare serial dilutions of the Sorbitan laurate stock solution in complete culture medium. A typical starting concentration might be 0.1% (v/v), with 2-fold serial dilutions down to a low concentration. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest Sorbitan laurate concentration) and a medium-only control (no cells).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared Sorbitan laurate dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well. Gently pipette to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the Sorbitan laurate concentration to determine the IC50 value.
Workflow for a Standard Cytotoxicity Assay
Caption: General workflow for determining the cytotoxicity of Sorbitan laurate.
Protocol 3: Using Sorbitan Laurate to Solubilize a Hydrophobic Compound for In Vitro Assays
This protocol provides a general method for using Sorbitan laurate to prepare a hydrophobic compound for addition to cell culture.
Materials:
-
Hydrophobic compound of interest
-
Sorbitan laurate
-
Organic solvent (e.g., DMSO or Ethanol)
-
Sterile microcentrifuge tubes
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Co-dissolving: Prepare a high-concentration stock solution by dissolving the hydrophobic compound and Sorbitan laurate together in a minimal amount of an appropriate organic solvent (e.g., DMSO). The ratio of the compound to Sorbitan laurate will need to be optimized, but a starting point could be a 1:5 or 1:10 molar ratio.
-
Vortexing: Vortex the mixture vigorously to ensure a homogenous solution.
-
Dilution into Medium: In a stepwise manner, dilute the stock solution into pre-warmed complete cell culture medium to achieve the final desired concentration of the hydrophobic compound. It is crucial to add the stock solution to the medium while vortexing the medium to facilitate rapid dispersion and prevent precipitation.
-
Final Concentration Check: Ensure the final concentration of the organic solvent (e.g., DMSO) in the medium is non-toxic to the cells (typically ≤ 0.5%). Also, ensure the final concentration of Sorbitan laurate is well below its determined cytotoxic level for the cell line being used.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness. A stable formulation should appear clear or as a fine, stable emulsion.
-
Application to Cells: Add the prepared formulation to the cells immediately.
Workflow for Solubilizing a Hydrophobic Compound
Caption: A generalized workflow for using Sorbitan laurate to solubilize a hydrophobic compound.
Potential Impact on Signaling Pathways
Currently, there is a lack of direct evidence in the scientific literature detailing the specific effects of Sorbitan laurate on intracellular signaling pathways. However, as a surfactant, it has the potential to influence cellular processes in several ways:
-
Membrane Fluidity: By incorporating into the cell membrane, Sorbitan laurate could alter its fluidity and the function of membrane-associated proteins, including receptors and ion channels.
-
NF-κB Pathway: Some studies have shown that other laurate-containing compounds can modulate inflammatory pathways such as the NF-κB pathway. It is plausible that Sorbitan laurate could have immunomodulatory effects, but this requires experimental validation. Researchers investigating the effects of a drug solubilized with Sorbitan laurate should consider including a vehicle control (Sorbitan laurate alone) to assess any baseline effects on pathways of interest, such as the NF-κB pathway.
Hypothesized Interaction with a Signaling Pathway
Caption: Hypothesized mechanism of Sorbitan laurate's influence on cell signaling.
Conclusion
Sorbitan laurate (Span® 20) presents a potentially useful tool for cell culture applications, primarily as an excipient to improve the solubility and delivery of hydrophobic molecules. However, the scarcity of direct, quantitative data on its effects on various cell lines necessitates careful validation by the end-user. The provided protocols offer a foundational approach for researchers to begin exploring the use of Sorbitan laurate in their specific cell culture systems. It is imperative to conduct thorough cytotoxicity testing and include appropriate vehicle controls in all experiments to ensure that the observed effects are attributable to the compound of interest and not the surfactant vehicle. Further research is warranted to fully elucidate its potential applications in enhancing protein production and protecting cells from shear stress, as well as its impact on cellular signaling pathways.
References
- 1. calpaclab.com [calpaclab.com]
- 2. fao.org [fao.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Protection of human induced pluripotent stem cells against shear stress in suspension culture by Bingham plastic fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protection of human induced pluripotent stem cells against shear stress in suspension culture by Bingham plastic fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. cellculturedish.com [cellculturedish.com]
- 8. cellculturedish.com [cellculturedish.com]
- 9. Comparative enhancer effects of Span20 with Tween20 and Azone on the in vitro percutaneous penetration of compounds with different lipophilicities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming substrate inhibition in the enzymatic synthesis of Sorbitol laurate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of sorbitol laurate. The information provided aims to address specific issues related to substrate inhibition and other common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is low despite using high concentrations of lauric acid/vinyl laurate. What could be the cause?
A1: High concentrations of the acyl donor (lauric acid or vinyl laurate) can lead to substrate inhibition of the lipase (B570770) enzyme.[1][2][3] This phenomenon occurs when excess substrate molecules bind to the enzyme in a way that hinders its catalytic activity, leading to a decrease in the reaction rate and overall yield. It is a common observation in lipase-mediated esterification and transesterification reactions.[3]
Troubleshooting Steps:
-
Optimize Substrate Concentration: Systematically vary the concentration of the acyl donor to identify the optimal level before inhibition occurs. For instance, in a deep eutectic solvent (DES) system using Novozym 435®, a vinyl laurate concentration of 0.5 M has been shown to be optimal, with concentrations above this leading to a decrease in product titer.[1][2]
-
Fed-Batch Strategy: Instead of adding all the substrate at the beginning, consider a fed-batch approach where the acyl donor is added incrementally throughout the reaction. This maintains a lower, more optimal substrate concentration in the reaction medium.
-
Enzyme Immobilization: If not already in use, employing an immobilized lipase like Novozym 435® can sometimes help mitigate substrate inhibition by providing a more stable catalytic environment.
Q2: I'm observing poor solubility of sorbitol in my organic solvent system. How can I address this?
A2: Sorbitol has very low solubility in many common organic solvents, which can severely limit the reaction rate.[2][4] To overcome this, the use of a "2-in-1" deep eutectic solvent (DES) system is highly recommended.[1][2][4] In this system, sorbitol itself acts as a component of the solvent, typically in combination with a hydrogen bond acceptor like choline (B1196258) chloride, thereby eliminating the solubility issue.[1][2][4]
Troubleshooting Steps:
-
Implement a DES System: Prepare a DES by mixing sorbitol and choline chloride (e.g., in a 1:1 molar ratio) with a small amount of water (e.g., 5 wt.%).[1] This mixture forms a liquid at the reaction temperature, effectively dissolving the sorbitol.
-
Alternative Solvents: If a DES system is not feasible, consider using a solvent mixture that enhances sorbitol solubility, such as a mixture of tert-butanol (B103910) and n-hexane.[5] Another option that has shown good results is 2-methyl-2-butanol (B152257) (2M2B).[6]
Q3: What are the optimal reaction conditions for the synthesis of this compound using Novozym 435®?
A3: The optimal conditions can vary depending on the reaction system. However, based on studies using a sorbitol-choline chloride DES, the following conditions have been found to be effective:
-
Enzyme: Novozym 435® (immobilized Candida antarctica lipase B)
-
Temperature: 50-60°C[1]
For reactions in an organic solvent like 2M2B, optimal conditions may differ, with a sorbitol to vinyl laurate molar ratio of 1:3 (e.g., 0.25 M sorbitol and 0.75 M vinyl laurate) and an enzyme concentration of 20 g/L showing high yields.[3][7]
Q4: My reaction seems to stop before reaching completion. What factors could be contributing to this?
A4: Several factors can cause a reaction to stall:
-
Product Inhibition: The accumulation of this compound or the co-product (e.g., acetaldehyde (B116499) from vinyl laurate) might inhibit the enzyme.
-
Enzyme Deactivation: The enzyme may lose activity over time due to thermal denaturation or interaction with reaction components. While Novozym 435® is robust, prolonged exposure to non-optimal conditions can lead to deactivation.
-
Water Activity: In enzymatic reactions in non-aqueous media, water activity is a critical parameter. Too little water can prevent the enzyme from maintaining its active conformation, while too much can promote the reverse reaction (hydrolysis).[8] For the DES system, 5 wt.% water has been found to be optimal.[1]
-
Mass Transfer Limitations: In highly viscous systems like DES, diffusion of substrates to the enzyme's active site and products away from it can be limiting.[9] Adequate agitation is crucial to minimize these limitations.
Troubleshooting Steps:
-
Product Removal: If feasible, consider in-situ product removal techniques to alleviate potential product inhibition.
-
Enzyme Stability Check: Test the reusability of your immobilized enzyme to determine if deactivation is occurring.[3][7]
-
Optimize Water Content: Carefully control the water content in your reaction system.
-
Improve Agitation: Ensure vigorous and effective stirring, especially in viscous media. For larger scale reactions, consider using a stirred tank reactor with an appropriate impeller.[1]
Quantitative Data Summary
The following table summarizes key quantitative data from studies on the enzymatic synthesis of this compound.
| Parameter | Optimal Value | System/Conditions | Reference |
| Enzyme | Novozym 435® | Deep Eutectic Solvent (DES) & Organic Solvent | [1][3] |
| Temperature | 50-60°C | DES with Novozym 435® | [1] |
| Vinyl Laurate Conc. | 0.5 M | DES (Sorbitol:Choline Chloride) | [1][2][4] |
| Sorbitol:Vinyl Laurate Ratio | 1:3 Molar Ratio (0.25 M:0.75 M) | 2-methyl-2-butanol (2M2B) | [3][7] |
| Enzyme Concentration | 50 g/L | DES (Sorbitol:Choline Chloride) | [1][4] |
| Enzyme Concentration | 20 g/L | 2-methyl-2-butanol (2M2B) | [3][7] |
| Water Content | 5 wt.% | DES (Sorbitol:Choline Chloride) | [1][4] |
| Reaction Time | 48 hours | DES for 28% molar conversion | [1][4] |
| Reaction Time | 8 hours | 2M2B for 97% yield | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound in a "2-in-1" Deep Eutectic Solvent System
This protocol is based on the work by Delavault et al. (2021).[1]
-
DES Preparation:
-
Prepare a deep eutectic solvent by mixing D-sorbitol and choline chloride in a 1:1 molar ratio.
-
Add deionized water to achieve a final concentration of 5% by weight (wt.%).
-
Gently heat the mixture (e.g., to 50°C) with stirring until a clear, homogeneous liquid is formed.
-
-
Enzymatic Reaction:
-
In a suitable reaction vessel, add 1.5 mL of the prepared warm Sorbitol-DES.
-
Add vinyl laurate to a final concentration of 0.5 M.
-
Add Novozym 435® to a final concentration of 50 g/L.
-
Incubate the reaction mixture at 50°C with agitation (e.g., orbital shaking) for 48 hours.
-
-
Sample Analysis:
-
Periodically withdraw samples and stop the reaction by adding a suitable solvent (e.g., ethanol) to denature the enzyme.
-
Analyze the formation of this compound using an appropriate analytical technique such as HPLC-ELSD.[1]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of substrate inhibition in lipase-catalyzed synthesis.
Caption: Workflow for this compound synthesis and troubleshooting.
References
- 1. mdpi.com [mdpi.com]
- 2. Lipase-Catalyzed Production of this compound in a “2-in-1” Deep Eutectic System: Factors Affecting the Synthesis and Scalability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intensification of Enzymatic Sorbityl Laurate Production in Dissolved and Neat Systems under Conventional and Microwave Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic synthesis of sorbitan esters using a low-boiling-point azeotrope as a reaction solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipase-catalyzed synthesis of sorbitol-fatty acid esters at extremely high substrate concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for lipase-catalyzed Sorbitol laurate production
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the lipase-catalyzed synthesis of sorbitol laurate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the enzymatic synthesis of this compound.
Q1: Why is my this compound yield consistently low?
A1: Low ester yield can stem from several factors:
-
Excess Water: An excess of water in the reaction medium can shift the reaction equilibrium towards hydrolysis, the reverse reaction of esterification.[1] The water activity (aw) is a critical parameter for lipase (B570770) activity in non-aqueous media.[2]
-
Suboptimal Reaction Conditions: Temperature and substrate molar ratio significantly impact enzyme activity and reaction equilibrium.[1][3] For instance, temperatures that are too high can lead to enzyme denaturation.[1]
-
Substrate Inhibition: High concentrations of either sorbitol or the lauric acid derivative can inhibit the enzyme, leading to reduced yields.[1][4]
-
Poor Enzyme Activity: The lipase itself may have low intrinsic activity, or it may have been denatured due to improper storage or handling.[1]
-
Solubility Issues: The low solubility of polyols like sorbitol in common organic solvents can be a significant disadvantage, limiting substrate availability.[5][6][7][8] Using a "2-in-1" Deep Eutectic System (DES) composed of sorbitol and choline (B1196258) chloride can overcome these solubility problems.[5][6][7][8]
Q2: My reaction starts but stops before completion. What could be the cause?
A2: Premature reaction stoppage is often due to enzyme deactivation.
-
Thermal Denaturation: High reaction temperatures can cause the lipase to lose its three-dimensional structure and catalytic activity.[1] While increasing temperature can enhance reaction rates, temperatures up to 90°C have been found suitable for Novozym 435 without significant performance loss in some systems.[4][9]
-
Solvent-Induced Inactivation: Certain organic solvents, especially short-chain alcohols, can irreversibly inactivate lipases.[1]
-
Byproduct Formation: The accumulation of byproducts, such as water from the esterification of lauric acid (as opposed to transesterification with vinyl laurate), can lead to enzyme inhibition or a shift in equilibrium.[4] The transesterification using vinyl laurate is advantageous as the formation of volatile acetaldehyde (B116499) makes the reaction irreversible.[5][6][8]
Q3: I'm observing inconsistent results between reaction batches. What should I investigate?
A3: Inconsistency often arises from variations in experimental conditions.
-
Water Content: Ensure the water content of reactants and solvents is meticulously controlled, as minor differences can significantly affect the reaction.[1] An optimal water content of 5 wt.% has been identified in Deep Eutectic Solvent systems.[5][6][7][8]
-
Reactant Purity and Measurement: Use reactants of consistent purity and ensure precise, standardized measurements for every batch.[1]
-
Enzyme Age and Storage: The activity of the lipase can decrease over time depending on storage conditions. Use enzyme from the same lot and store it as recommended by the manufacturer.[1]
-
Stirring and Mass Transfer: In highly viscous systems like DES, inadequate stirring can lead to mass transfer limitations, affecting reaction rates and yields.[6]
Q4: The reaction is very slow. How can I increase the rate of this compound synthesis?
A4: To accelerate the reaction, consider optimizing the following parameters:
-
Temperature: Increasing the temperature generally increases the reaction rate. The optimal range for Novozym 435 is often cited as 50–60°C, where it meets its optimal activation energy.[6] Some studies show benefits of increasing the temperature up to 90°C.[4][9]
-
Enzyme Loading: Increasing the concentration of the lipase can lead to a faster reaction rate. However, there is an optimal concentration beyond which the increase is no longer cost-effective or may not significantly improve the rate.[4][5]
-
Substrate Molar Ratio: Optimizing the ratio of sorbitol to the acyl donor is crucial. A molar ratio of 1:3 (sorbitol:vinyl laurate) was found to be more performant in an organic solvent system.[4] In a solvent-free system, a 1:11 ratio of sorbitol to vinyl laurate showed significantly better results.[10]
-
Reaction Medium: The choice of solvent or using a solvent-free system impacts reaction kinetics. Synthesis in a low-viscosity organic solvent like 2-methyl-2-butanol (B152257) (2M2B) was found to be more efficient in terms of reaction time and yield compared to a highly viscous DES.[4][9]
Data Summary Tables
The following tables summarize quantitative data from various studies on the optimization of this compound production.
Table 1: Optimized Reaction Conditions for this compound Synthesis
| Parameter | Optimized Value | System/Lipase | Reference |
| Temperature | 50 - 60 °C | Novozym 435 in DES | [6] |
| 90 °C | Novozym 435 in 2M2B | [4][9] | |
| 47.5 °C | Lipozyme IM-77 (Hexyl Laurate) | [11] | |
| Enzyme Loading | 50 g/L | Novozym 435 in DES | [5][6][7][8] |
| 20 g/L | Novozym 435 in 2M2B | [4][9] | |
| Substrate Molar Ratio | 1:3 (Sorbitol:Vinyl Laurate) | Novozym 435 in 2M2B | [4] |
| 1:11 (Sorbitol:Vinyl Laurate) | Novozym 435 in Solvent-Free System | [10] | |
| 5:1 (Fatty Acid:L-carnitine) | Novozyme 435 (L-carnitine esters) | [12] | |
| Water Content | 5 wt. % | Novozym 435 in DES | [5][6][7][8] |
| Reaction Time | 48 hours | Novozym 435 in DES | [5] |
| 90 minutes | Novozym 435 in 2M2B at 90°C | [9] | |
| 8 hours | Novozym 435 in 2M2B at 50°C | [4] |
Table 2: Comparative Performance of Different Reaction Systems
| System | Lipase | Temperature | Time | Yield/Conversion | Productivity | Reference |
| Deep Eutectic Solvent (DES) | Novozym 435 (50 g/L) | 50 °C | 48 h | 28% Molar Conversion | 1 gproduct/gbiocatalyst | [4][5] |
| 2-methyl-2-butanol (2M2B) | Novozym 435 (20 g/L) | 50 °C | 8 h | 97% Conversion | 8.8 gproduct/gbiocatalyst | [4] |
| 2-methyl-2-butanol (2M2B) | Novozym 435 (20 g/L) | 90 °C | 90 min | 98% Conversion | 118.0 ± 3.6 g/(L·h) | [9] |
| Solvent-Free (Microwave) | Novozym 435 (20 g/L) | N/A | 90 min | ~13% (Sorbitol Conversion) | 13.3 ± 2.3 g/(L·h) | [9][10] |
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate key processes and concepts in the optimization of this compound synthesis.
Caption: Lipase-catalyzed reaction for this compound synthesis.
Caption: Workflow for optimizing key reaction parameters.
Caption: A logical guide for troubleshooting low reaction yields.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol 1: General Procedure for Lipase-Catalyzed this compound Synthesis
This protocol is a generalized procedure based on methodologies described for both Deep Eutectic Solvent (DES) and organic solvent systems.[4][5]
Materials:
-
D-Sorbitol
-
Vinyl Laurate (or Lauric Acid)
-
Immobilized Lipase (e.g., Novozym 435)
-
Reaction Solvent (e.g., 2-methyl-2-butanol or Choline Chloride for DES preparation)
-
Molecular sieves (optional, for water control)
-
Reaction vessel (e.g., screw-capped vials or a stirred-tank reactor)
-
Shaking incubator or magnetic stirrer with heating
Procedure:
-
Solvent/DES Preparation:
-
For Organic Solvent System: Add the desired volume of solvent (e.g., 2M2B) to the reaction vessel.
-
For DES System: Prepare the DES by mixing sorbitol and choline chloride (e.g., 1:1 molar ratio). Heat gently (e.g., 80°C) until a clear, homogeneous liquid is formed. Allow to cool and add the desired weight percentage of water (e.g., 5 wt.%).[5]
-
-
Substrate Addition:
-
Add D-sorbitol and vinyl laurate to the reaction vessel at the desired molar ratio (e.g., 0.25 M sorbitol and 0.75 M vinyl laurate in 2M2B).[4] Ensure sorbitol is fully dissolved or well-suspended.
-
-
Enzyme Addition:
-
Reaction Incubation:
-
Reaction Termination and Sampling:
-
To stop the reaction, either filter the immobilized enzyme from the solution or deactivate it by adding a solvent like ethanol.
-
Take samples at various time points to monitor the reaction progress.
-
Protocol 2: Enzyme Reusability Assay
This protocol assesses the stability and reusability of the immobilized lipase.[4][9]
Procedure:
-
Perform the synthesis reaction as described in Protocol 1 for a set duration (e.g., 90 minutes).
-
After the reaction cycle, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation.
-
Wash the recovered enzyme to remove any residual substrates and products. A typical washing procedure involves rinsing with the reaction solvent (e.g., 3 washes with warm 2M2B).[4][9]
-
Dry the washed enzyme beads under vacuum.
-
Add the recycled enzyme to a fresh mixture of substrates and solvent to start the next reaction cycle.
-
Analyze the product yield for each cycle. Calculate the residual activity as a percentage of the conversion obtained in the first cycle.
Protocol 3: Product Quantification by HPLC-ELSD
This protocol describes a common method for quantifying this compound.[5][8]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Evaporative Light Scattering Detector (ELSD)
-
Appropriate HPLC column (e.g., C18 reverse-phase column)
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture with a suitable solvent (e.g., methanol (B129727) or the mobile phase) to a concentration within the calibration range.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove particulates and the enzyme.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) and water).
-
Set the column temperature (e.g., 40°C).
-
Set the ELSD parameters (e.g., drift tube temperature and nebulizer gas pressure).
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify the this compound peak based on its retention time, which should be distinct from the retention times of the substrates (sorbitol and lauric acid/vinyl laurate).[5]
-
Quantify the amount of this compound by comparing the peak area to a standard calibration curve prepared with purified this compound. ELSD responses are often non-linear, so multiple linear calibration ranges may be necessary.[5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Intensification of Enzymatic Sorbityl Laurate Production in Dissolved and Neat Systems under Conventional and Microwave Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipase-Catalyzed Production of this compound in a “2-in-1” Deep Eutectic System: Factors Affecting the Synthesis and Scalability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipase-Catalyzed Production of this compound in a “2-in-1” Deep Eutectic System: Factors Affecting the Synthesis and Scalability [mdpi.com]
- 7. Lipase-Catalyzed Production of this compound in a "2-in-1" Deep Eutectic System: Factors Affecting the Synthesis and Scalability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Optimal lipase-catalyzed formation of hexyl laurate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Addressing stability issues in Sorbitol laurate-based nanoemulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with sorbitol laurate-based nanoemulsions.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific challenges you may face during your experiments.
Issue 1: My nanoemulsion appears cloudy or milky immediately after preparation.
-
Question: Why is my freshly prepared nanoemulsion not translucent?
-
Answer: A cloudy or milky appearance indicates that the droplet size is likely too large, exceeding the typical nano-range (20-200 nm).[1][2] This can be caused by several factors:
-
Inadequate Energy Input: The homogenization process may not have provided enough energy to break down the oil droplets to the desired size.[3]
-
Suboptimal Formulation: The ratio of oil, water, and surfactant/co-surfactant may not be ideal for spontaneous nanoemulsification.
-
Incorrect HLB Value: The Hydrophilic-Lipophilic Balance (HLB) of your surfactant system may not match the required HLB of the oil phase, leading to poor emulsification.
-
Issue 2: The nanoemulsion separates or shows creaming over time.
-
Question: My nanoemulsion looked good initially, but now I see a distinct layer of cream or sediment. What is happening?
-
Answer: This phenomenon is due to gravitational separation (creaming or sedimentation), which occurs when droplets aggregate or flocculate.[3][4][5] While nanoemulsions are generally more resistant to this than macroemulsions, instability can still arise from:
-
Droplet Aggregation: Insufficient repulsive forces between droplets can lead to flocculation (loose clumps) or coalescence (merging of droplets).[3]
-
Ostwald Ripening: This is a major destabilization mechanism in nanoemulsions where smaller droplets dissolve and redeposit onto larger ones, leading to an overall increase in droplet size over time.[3][5]
-
Issue 3: I am observing a significant increase in droplet size during storage.
-
Question: My DLS measurements show a steady increase in the average particle size of my nanoemulsion over a few days/weeks. Why is this occurring?
-
Answer: A gradual increase in droplet size is a classic sign of Ostwald ripening.[3] This process is driven by the difference in solubility between small and large droplets. Factors that can accelerate Ostwald ripening include:
-
High solubility of the oil phase in the continuous phase.
-
A broad initial particle size distribution (high Polydispersity Index - PDI).
-
Issue 4: How do I choose the right concentration of sorbitan (B8754009) laurate?
-
Question: What is the optimal concentration of sorbitan laurate (and co-surfactant) to use in my formulation?
-
Answer: The ideal surfactant concentration depends on the oil type and concentration. Generally, a higher concentration of surfactant leads to smaller droplet sizes.[1] However, excessive amounts can lead to an increase in droplet size and potential toxicity.[6] It is crucial to determine the optimal surfactant-to-oil ratio (SOR) experimentally. Often, sorbitan laurate (a low HLB surfactant) is blended with a high HLB surfactant (like Polysorbate 80) to achieve a specific required HLB for the oil phase, ensuring better stability.[7]
Data Presentation: Formulation Parameters vs. Stability
The following tables summarize quantitative data on how formulation parameters can influence the stability of nanoemulsions.
Table 1: Effect of Surfactant-to-Oil Ratio (SOR) on Droplet Size
| Oil Phase | Surfactant System | Surfactant-to-Oil Ratio (w/w) | Average Droplet Size (nm) | Reference |
| Eugenol | Tween 80 / Span 80 | 1:1 | 164.7 | [8] |
| Eugenol | Tween 80 / Span 80 | 2:1 | 178 | [8] |
| Eugenol | Tween 80 / Span 80 | 3:1 | 210 | [8] |
| Oleic Acid | Tween 80 / Alginate | 5:1 | 129.1 | [6] |
| Oleic Acid | Tween 80 / Alginate | 7:1 | 69.4 | [6] |
| Oleic Acid | Tween 80 / Alginate | 10:1 | 18.8 | [6] |
Table 2: Required HLB for Common Oils
| Oil | Required HLB for O/W Emulsion | Reference |
| Mineral Oil | 10-12 | [9] |
| Castor Oil | 14 | [10] |
| Coconut Oil | 8 | [9] |
| Isopropyl Myristate | 11.5 | [10] |
| Caprylic/Capric Triglyceride | 10-11 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the preparation and characterization of this compound-based nanoemulsions.
1. Preparation of a this compound-Based Nanoemulsion via High-Pressure Homogenization
-
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion.
-
Materials:
-
Oil phase (e.g., Caprylic/Capric Triglyceride)
-
Aqueous phase (deionized water)
-
Surfactant blend: Sorbitan laurate (Span 20) and Polysorbate 80 (Tween 80)
-
-
Procedure:
-
Preparation of Phases:
-
Prepare the oil phase by dissolving the required amount of the active ingredient (if any) in the chosen oil.
-
Prepare the aqueous phase.
-
Create the surfactant blend by mixing Sorbitan laurate and Polysorbate 80 to achieve the desired HLB value.
-
-
Pre-emulsification:
-
Add the surfactant blend to the oil phase and mix thoroughly.
-
Slowly add the aqueous phase to the oil/surfactant mixture while stirring at high speed (e.g., 5000 rpm for 15 minutes) using a high-shear mixer to form a coarse emulsion.
-
-
Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer.
-
Operate the homogenizer at a specific pressure (e.g., 1000 bar) for a set number of cycles (e.g., 3-5 cycles).[11]
-
-
Characterization:
-
Analyze the resulting nanoemulsion for droplet size, PDI, and zeta potential.
-
-
2. Assessment of Nanoemulsion Stability
-
Objective: To evaluate the physical stability of the prepared nanoemulsion under various stress conditions.
-
Methods:
-
Thermodynamic Stability Studies:
-
Heating-Cooling Cycles: Subject the nanoemulsion to six cycles of temperature changes between 4°C and 45°C, holding at each temperature for at least 48 hours.[10] Observe for any signs of phase separation, creaming, or cracking.
-
Centrifugation: Centrifuge the nanoemulsion at a specified speed (e.g., 3500 rpm) for 30 minutes and check for any phase separation.[10]
-
Freeze-Thaw Cycles: Expose the nanoemulsion to three cycles of freezing (-21°C) and thawing (+25°C), with storage at each temperature for at least 48 hours.[10] Observe for any instability.
-
-
Long-Term Stability:
-
Store the nanoemulsion at different temperatures (e.g., 4°C, 25°C, and 40°C) for an extended period (e.g., 90 days).[12]
-
Periodically measure the droplet size, PDI, and zeta potential to monitor any changes over time.
-
-
3. Characterization Techniques
-
Dynamic Light Scattering (DLS) for Droplet Size and Polydispersity Index (PDI):
-
Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature (e.g., 25°C).[13]
-
Perform the measurement to obtain the average droplet size (Z-average) and the PDI. A PDI value below 0.3 generally indicates a narrow size distribution.[8]
-
-
Zeta Potential Measurement:
-
Dilute the nanoemulsion sample with an appropriate medium (e.g., deionized water or a specific buffer).
-
Inject the sample into the specialized zeta potential cell, ensuring no air bubbles are present.[14]
-
Place the cell into the instrument.
-
Apply an electric field and measure the electrophoretic mobility of the droplets to calculate the zeta potential.[15] A zeta potential value greater than |±30| mV is generally considered to indicate good stability.
-
-
Transmission Electron Microscopy (TEM) for Morphology:
-
Place a drop of the diluted nanoemulsion onto a carbon-coated copper grid.
-
Allow the sample to adhere to the grid for a few minutes.
-
Optionally, negatively stain the sample with a solution like uranyl acetate (B1210297) to enhance contrast.
-
Wick away the excess liquid and allow the grid to air dry completely.[16]
-
Image the grid using a transmission electron microscope to visualize the shape and morphology of the nanoemulsion droplets.[17]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound-based nanoemulsions.
Caption: Major instability mechanisms in nanoemulsions.
Caption: A logical workflow for troubleshooting nanoemulsion stability.
Caption: General experimental workflow for nanoemulsion development.
References
- 1. cannasoltechnologies.com [cannasoltechnologies.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Nanoemulsion instability: Significance and symbolism [wisdomlib.org]
- 5. mdpi.com [mdpi.com]
- 6. Studies on the Effect of Oil and Surfactant on the Formation of Alginate-Based O/W Lidocaine Nanocarriers Using Nanoemulsion Template - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. HLB Calculator - Materials [hlbcalc.com]
- 10. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Type of Oil and Effect of Required HLB on Nanoemulsion Formation -Journal of the Korean Applied Science and Technology | Korea Science [koreascience.kr]
- 12. Formation and stability of oil-in-water nanoemulsions containing rice bran oil: in vitro and in vivo assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brookhaveninstruments.com [brookhaveninstruments.com]
- 14. entegris.com [entegris.com]
- 15. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Electron microscopy of nanoemulsions: an essential tool for characterisation and stability assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve the yield of Sorbitol monolaurate in synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Sorbitol monolaurate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of Sorbitol monolaurate, offering potential causes and corrective actions in a question-and-answer format.
Q1: Why is the yield of Sorbitol monolaurate lower than expected?
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress by measuring the acid value of the reaction mixture; the reaction is considered complete when the acid value is less than or equal to 7 mgKOH/g.[1]
-
-
Suboptimal Molar Ratio: An incorrect molar ratio of sorbitol to lauric acid can limit the formation of the monoester.
-
Solution: While a 1:1 molar ratio is the theoretical starting point for monolaurate, an excess of lauric acid can favor the formation of di- or triesters. Conversely, a significant excess of sorbitol can leave a large amount of unreacted starting material, complicating purification. Experiment with slight variations around the 1:1 ratio to find the optimal balance for your specific conditions. A study on a similar ester synthesis found a 4:1 molar ratio of sorbitol to a dicarboxylic acid to be optimal for high conversion.[2][3]
-
-
Inefficient Water Removal: The esterification reaction produces water as a byproduct. If not effectively removed, the equilibrium will shift back towards the reactants, reducing the yield.
-
Solution: Conduct the reaction under a vacuum (e.g., not less than 0.096 Mpa) or with a continuous stream of inert gas (like nitrogen) to facilitate the removal of water.[1]
-
-
Catalyst Deactivation or Insufficient Amount: The catalyst may have lost its activity or be present in an insufficient concentration.
-
Solution: Ensure the catalyst is fresh and used at the recommended concentration. For instance, in the synthesis of a similar sorbitan (B8754009) ester, a catalyst concentration of 1.1% was found to be optimal.[1] Increasing catalyst loading can improve conversion, but excessive amounts might lead to side reactions.[4][5]
-
Q2: The final product has a dark color. How can this be improved?
Possible Causes & Solutions:
-
High Reaction Temperature: Elevated temperatures, especially for prolonged periods, can lead to the degradation of sorbitol and the formation of colored byproducts.[1]
-
Solution: Optimize the reaction temperature. While higher temperatures increase the reaction rate, they can also promote side reactions. A temperature range of 180-260°C is often cited, but the lowest effective temperature should be determined experimentally.[6] For some processes, temperatures around 150-160°C are sufficient, especially with an effective catalyst.[1][7]
-
-
Oxidation: The presence of oxygen at high temperatures can cause oxidation and discoloration.
-
Solution: Perform the reaction under an inert atmosphere, such as nitrogen, to prevent oxidation.[1]
-
-
Impurities in Reactants: Impurities in the sorbitol or lauric acid can contribute to color formation.
-
Solution: Use high-purity starting materials.
-
-
Post-Synthesis Purification: If the product is already discolored, purification steps can be employed.
Q3: The product contains a high proportion of di- or triesters. How can I increase the selectivity for the monoester?
Possible Causes & Solutions:
-
Molar Ratio of Reactants: An excess of lauric acid will favor the formation of higher esters.
-
Solution: Adjust the molar ratio of sorbitol to lauric acid to be closer to 1:1.
-
-
Reaction Time and Temperature: Longer reaction times and higher temperatures can promote further esterification of the monoester.
-
Solution: Monitor the reaction progress closely and stop the reaction once the desired conversion to the monoester is achieved, before significant formation of higher esters occurs. Consider lowering the reaction temperature.
-
Q4: There are significant amounts of unreacted sorbitol and sorbitol anhydrides (sorbitan, isosorbide) in my product. Why is this happening and what can I do?
Possible Causes & Solutions:
-
Inefficient Esterification: This points to issues with the esterification step itself.
-
Solution: Re-evaluate the catalyst, reaction temperature, and time. An alkaline catalyst is often preferred for the esterification step to minimize further dehydration of sorbitol.[1]
-
-
Dominant Dehydration Reaction: The reaction conditions may be favoring the dehydration of sorbitol over esterification. This is particularly true when using strong acid catalysts at high temperatures.[3][8]
-
Solution: A two-step synthesis can provide better control. First, dehydrate sorbitol under controlled acidic conditions to form sorbitan. Then, in a second step, perform the esterification with lauric acid, often under alkaline catalysis.[1][6] This separates the dehydration and esterification reactions, allowing for optimization of each.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis route for Sorbitol monolaurate?
Sorbitol monolaurate is primarily synthesized via the esterification of sorbitol with lauric acid.[9] This can be achieved through a one-step or a two-step process. In the two-step process, sorbitol is first subjected to intramolecular dehydration to form its anhydride, sorbitan. This is then followed by esterification with lauric acid.[1][6]
Q2: Which catalysts are most effective for this synthesis?
The choice of catalyst depends on the synthesis strategy. For the dehydration of sorbitol, acid catalysts like p-toluenesulfonic acid (p-TSA), sulfuric acid, or phosphoric acid are commonly used.[2][3] For the subsequent esterification step, alkaline catalysts are often favored as they promote ester formation with less dehydration.[1] Some one-pot syntheses utilize an acid catalyst for both dehydration and esterification.[7]
Q3: What are the key reaction parameters to control for a high yield?
Several parameters are critical for optimizing the yield:
-
Temperature: Typically in the range of 180-260°C.[6]
-
Molar Ratio: The ratio of sorbitol to lauric acid influences the degree of esterification.
-
Catalyst: The type and concentration of the catalyst are crucial for both reaction rate and selectivity.
-
Water Removal: Continuous removal of water byproduct drives the reaction towards product formation.[1]
Q4: How can I monitor the progress of the reaction?
The progress of the esterification can be monitored by tracking the consumption of lauric acid. This is typically done by taking samples at regular intervals and determining the acid value through titration.[7] Gas chromatography (GC) can also be used to analyze the composition of the reaction mixture, identifying unreacted starting materials and the various ester products.[3]
Q5: What are the common side products in this synthesis?
The primary side products are sorbitol anhydrides (sorbitan and isosorbide) formed from the dehydration of sorbitol.[3] Additionally, di- and triesters of sorbitol or its anhydrides can form, particularly with an excess of lauric acid or prolonged reaction times.
Data Presentation
Table 1: Influence of Catalyst on Sorbitol Dehydration
| Catalyst | Hydroxyl Value of Sorbitan (mgKOH/g) | Degree of Water Loss |
| Concentrated Sulfuric Acid | 162 | 3.5 |
| p-Toluenesulfonic Acid | 499 | 2.8 |
| Orthophosphoric Acid | 817 | 1.8 |
| Catalyst Z1 (Proprietary) | 1375 - 1399 | 0.93 - 0.98 |
Data adapted from a study on sorbitan monooleate synthesis, illustrating the effect of different acid catalysts on the initial dehydration step of sorbitol. A lower hydroxyl value indicates a higher degree of water loss.[1]
Table 2: Effect of Reaction Conditions on Azelaic Acid Conversion (Model for Dicarboxylic Acid Esterification with Sorbitol)
| Temperature (°C) | Molar Ratio (Sorbitol:Acid) | Catalyst Loading (wt%) | Conversion (%) |
| 160 | 4:1 | 2 | ~60 (after 6h) |
| 200 | 4:1 | 0.5 | 90.10 |
| 160 | 1:1 | 2 | ~45 (after 6h) |
Data adapted from studies on the esterification of sorbitol with a dicarboxylic acid, providing insights into the impact of temperature, molar ratio, and catalyst loading on reactant conversion.[2][3]
Experimental Protocols
Protocol 1: Two-Step Synthesis of Sorbitol Monolaurate
This protocol first involves the dehydration of sorbitol to sorbitan, followed by esterification.
Step 1: Dehydration of Sorbitol to Sorbitan
-
Charge a reaction vessel with sorbitol and an acid catalyst (e.g., p-toluenesulfonic acid at 0.1-1.0% by weight of sorbitol).
-
Heat the mixture to 140-150°C under a nitrogen atmosphere and vacuum.[1][7]
-
Maintain these conditions for approximately 90 minutes, or until the desired degree of water loss is achieved (can be monitored by measuring the hydroxyl value).[1]
-
Cool the resulting sorbitan mixture before proceeding to the next step.
Step 2: Esterification of Sorbitan with Lauric Acid
-
To the sorbitan from Step 1, add lauric acid in a 1:1 molar ratio.
-
Add an alkaline catalyst (e.g., sodium hydroxide).
-
Heat the mixture to 180-220°C under nitrogen and vacuum to remove the water formed during the reaction.[6]
-
Hold the reaction at this temperature, monitoring the acid value periodically. The reaction is complete when the acid value is ≤ 7 mgKOH/g.[1]
-
Cool the crude Sorbitol monolaurate.
-
(Optional) For purification, add activated carbon (1-2% w/w) to the molten product, stir for 1 hour, and then filter to remove the carbon.[6]
Visualizations
Caption: Workflow for the synthesis and purification of Sorbitol monolaurate.
Caption: Decision tree for troubleshooting low yield in Sorbitol monolaurate synthesis.
References
- 1. btsjournals.com [btsjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CN1250683A - Process for synthesizing span 20 or anhydrous sorbitol monolaurate as surfactant - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Sorbitan Monolaurate Span 20 | Sorbitan Laurate | 1338-39-2 | E 493 - HUANA [huanachemical.com]
Troubleshooting phase separation in Sorbitol laurate emulsions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Sorbitol Laurate emulsions.
Frequently Asked Questions (FAQs)
Q1: What is Sorbitan Laurate and why is it used in emulsions?
Sorbitan Laurate is a non-ionic surfactant and emulsifying agent derived from the reaction of sorbitol with lauric acid.[1] It is a lipophilic, or oil-loving, substance with a low Hydrophilic-Lipophilic Balance (HLB) value of approximately 8.6.[1][2][3] This property makes it effective for creating water-in-oil (W/O) emulsions or for use as a co-emulsifier with a high HLB surfactant to form stable oil-in-water (O/W) emulsions.[1][3] Its mildness and ability to stabilize formulations by preventing the separation of oil and water phases make it a common ingredient in cosmetics, pharmaceuticals, and food products.[4][5]
Q2: My Sorbitan Laurate emulsion is showing signs of phase separation (creaming). What are the likely causes?
Creaming is the upward movement of dispersed oil droplets, forming a concentrated layer on the surface, and is a common sign of emulsion instability.[6][7] The primary causes for creaming in your Sorbitan Laurate emulsion could be:
-
Incorrect HLB Value: The overall HLB of your emulsifier system may not be optimal for the oil phase you are using. Each oil has a required HLB for stable emulsification.[8]
-
Large Droplet Size: Larger oil droplets have a greater tendency to rise and coalesce. Insufficient homogenization can lead to a wide distribution of droplet sizes.[6][9]
-
Low Viscosity of the Continuous Phase: A less viscous external phase (e.g., water in an O/W emulsion) allows oil droplets to move and coalesce more freely.[6]
-
Inadequate Emulsifier Concentration: An insufficient amount of Sorbitan Laurate or your emulsifier blend can lead to incomplete coverage of the oil droplets, promoting flocculation and coalescence.[6]
-
Density Difference: A significant difference in the densities of the oil and water phases can accelerate creaming.[9]
Q3: How can I troubleshoot flocculation in my emulsion?
Flocculation is the process where dispersed droplets cluster together without merging.[6] This can be a precursor to coalescence and phase separation. To address flocculation:
-
Increase Emulsifier Concentration: This ensures better coverage of the droplet surfaces, creating a more effective barrier.[6]
-
Optimize HLB: Consider adding a higher HLB co-emulsifier to improve the stability of the interfacial film.
-
Evaluate Zeta Potential: For O/W emulsions, a sufficiently high negative or positive zeta potential (typically > |25| mV) can prevent droplet aggregation due to electrostatic repulsion.[10][11]
Q4: My emulsion has completely separated (coalesced). Is it salvageable?
Coalescence is an irreversible process where droplets merge to form larger droplets, eventually leading to complete phase separation.[6] Once an emulsion has coalesced, it cannot be simply reformed by shaking. The most common causes include:
-
Insufficient or Incorrect Emulsifier: The type or amount of emulsifier is not adequate to maintain a stable interfacial film.[6]
-
Extreme Temperatures: High temperatures can disrupt the interfacial film and increase droplet movement, while freeze-thaw cycles can also break the emulsion.[12][13]
-
pH Imbalance: Significant changes in pH can affect the functionality of ionic emulsifiers if they are part of your formulation.[14]
You will need to reformulate the emulsion, addressing the potential causes listed above.
Troubleshooting Guides
Issue: Creaming or Sedimentation
This guide helps you systematically address creaming (upward phase separation) or sedimentation (downward phase separation) in your Sorbitan Laurate emulsion.
Troubleshooting Workflow:
References
- 1. makingchembooks.com [makingchembooks.com]
- 2. Sorbitan Laurate | Cosmetic Ingredients Guide [ci.guide]
- 3. nbinno.com [nbinno.com]
- 4. polykem-intl.com [polykem-intl.com]
- 5. specialchem.com [specialchem.com]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. sorsetech.com [sorsetech.com]
- 10. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 11. entegris.com [entegris.com]
- 12. lnct.ac.in [lnct.ac.in]
- 13. EP1656552B1 - Accelerated stability assessment of dispersions and emulsions - Google Patents [patents.google.com]
- 14. Cosmetic emulsion separation [personalcarescience.com.au]
Impact of residual reactants on the purity and performance of Sorbitol laurate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sorbitol laurate. The following information addresses common issues related to the impact of residual reactants on the purity and performance of this non-ionic surfactant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it used?
This compound, also known as sorbitan (B8754009) laurate, is a non-ionic surfactant derived from the esterification of sorbitol and lauric acid.[1][2] Its amphiphilic nature, with a hydrophilic sorbitol head and a lipophilic lauric acid tail, makes it an effective emulsifier for oil-in-water emulsions.[3][4] It is widely used in pharmaceuticals, cosmetics, and food products to stabilize formulations, improve texture, and act as a solubilizing agent.[1][2][3] In pharmaceutical applications, it is a key excipient in topical creams, lotions, and ointments.[3]
Q2: What are the common residual reactants in this compound synthesis?
The primary residual reactants in this compound are unreacted sorbitol and lauric acid, which can remain due to incomplete esterification.[5][6] The manufacturing process involves the reaction of sorbitol with lauric acid at elevated temperatures, and achieving complete conversion can be challenging.[7][8]
Q3: How do residual reactants affect the purity of this compound?
Residual sorbitol and lauric acid are considered impurities in the final this compound product. The presence of free lauric acid increases the acid value of the surfactant, while unreacted sorbitol can alter its overall polarity and performance characteristics.[9][10] Pharmacopoeial standards set limits for these impurities to ensure the quality and consistency of the product.[9][10]
Q4: Can residual reactants impact the performance of my formulation?
Yes, residual reactants can significantly impact the performance of your formulation. Excess lauric acid can lower the pH of your formulation, potentially affecting the stability of active pharmaceutical ingredients (APIs) and the overall emulsion.[11][12] Unreacted sorbitol, being highly hydrophilic, can alter the Hydrophile-Lipophile Balance (HLB) of the surfactant, which is critical for its emulsifying properties.[3][13] This can lead to issues such as emulsion instability, phase separation, and changes in viscosity.[11][14][15]
Q5: What are the acceptable limits for residual reactants in pharmaceutical-grade this compound?
The purity of this compound is typically controlled by parameters such as the acid value and saponification value, which are defined in pharmacopoeias like the British Pharmacopoeia (BP) and the United States Pharmacopeia (USP). These parameters indirectly limit the amount of residual lauric acid and unreacted polyols.
| Parameter | Typical Specification Limit | Related Residual Reactant |
| Acid Value | Not more than 7.0 mg KOH/g | Lauric Acid |
| Saponification Value | 158 - 170 mg KOH/g | Lauric Acid & Sorbitol |
| Hydroxyl Value | 330 - 358 mg KOH/g | Sorbitol |
Data compiled from multiple sources.[9][10]
Troubleshooting Guide
Issue 1: My emulsion is unstable and shows signs of creaming or coalescence.
-
Possible Cause: The emulsifying capacity of your this compound may be compromised due to an altered HLB value. An excess of hydrophilic unreacted sorbitol can shift the HLB, making it less effective for your specific oil phase. Conversely, a high level of lipophilic residual lauric acid can also affect the emulsifier's performance.[11][16]
-
Troubleshooting Steps:
-
Verify the Certificate of Analysis (CoA): Check the acid value and hydroxyl value of the this compound batch you are using to ensure they are within the specified limits.
-
Quantify Residual Reactants: If you suspect an issue, you may need to perform an analytical assessment to quantify the levels of free sorbitol and lauric acid.
-
Adjust Emulsifier Concentration: Try increasing the concentration of this compound in your formulation to compensate for any potential impurities.
-
Consider a Co-emulsifier: Blending this compound with another emulsifier can improve the overall stability of your emulsion.[16]
-
Issue 2: The pH of my formulation is lower than expected and is affecting my API.
-
Possible Cause: A high level of residual lauric acid in the this compound is a likely cause. Free fatty acids will lower the pH of the aqueous phase of your emulsion.[12]
-
Troubleshooting Steps:
-
Measure the Acid Value: Determine the acid value of your this compound batch. A higher-than-specified acid value indicates excess free lauric acid.
-
pH Adjustment: You can adjust the pH of your formulation by adding a suitable buffering agent. However, this is a temporary fix, and the underlying issue with the raw material should be addressed.
-
Source a Higher Purity Grade: Consider using a higher purity grade of this compound with a lower acid value for your formulation.
-
Issue 3: I am observing batch-to-batch variability in my formulation's performance.
-
Possible Cause: Inconsistent levels of residual reactants in different batches of this compound can lead to variability in your final product's performance, including its viscosity, stability, and sensory characteristics.
-
Troubleshooting Steps:
-
Implement Incoming Raw Material Testing: Establish a quality control procedure to test key parameters of each new batch of this compound, such as acid value and hydroxyl value.
-
Request Detailed CoAs from Supplier: Work with your supplier to obtain more detailed information on the batch-to-batch consistency of their product.
-
Develop a Robust Formulation: Design your formulation to be more tolerant of minor variations in raw material properties, for example, by using a blend of emulsifiers or including stabilizers.[16]
-
Experimental Protocols
Protocol 1: Determination of Acid Value (Residual Lauric Acid)
This method is based on the titration of free fatty acids with a standardized solution of potassium hydroxide (B78521).
-
Methodology:
-
Accurately weigh approximately 5 g of the this compound sample into a flask.
-
Dissolve the sample in 50 mL of a neutralized solvent mixture (e.g., ethanol (B145695) and diethyl ether, 1:1 v/v).
-
Add a few drops of phenolphthalein (B1677637) indicator.
-
Titrate the solution with standardized 0.1 M potassium hydroxide solution until a persistent pink color is observed.
-
Calculate the acid value using the following formula: Acid Value = (5.61 x V x C) / W Where:
-
V = volume of potassium hydroxide solution used (mL)
-
C = concentration of the potassium hydroxide solution (mol/L)
-
W = weight of the sample (g)
-
-
Protocol 2: Quantification of Residual Sorbitol and Lauric Acid by HPLC
A High-Performance Liquid Chromatography (HPLC) method can be developed to separate and quantify residual sorbitol, lauric acid, and the various sorbitan esters.
-
Methodology Outline:
-
Column: A C18 reversed-phase column is typically used.[17]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is often employed.[18]
-
Detection: An Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is suitable for detecting all components, as sorbitol and sorbitan esters lack a strong UV chromophore.[18]
-
Sample Preparation: The this compound sample is dissolved in a suitable solvent, such as the mobile phase, and filtered before injection.
-
Quantification: Calibration curves are generated using certified reference standards of sorbitol and lauric acid to quantify their amounts in the sample.
-
Visualizations
References
- 1. specialchem.com [specialchem.com]
- 2. shreechem.in [shreechem.in]
- 3. SORBITAN LAURATE - Ataman Kimya [atamanchemicals.com]
- 4. Sorbitan Laurate | Cosmetic Ingredients Guide [ci.guide]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cir-safety.org [cir-safety.org]
- 8. cosmeticsinfo.org [cosmeticsinfo.org]
- 9. fao.org [fao.org]
- 10. Sorbitan Monolaurate, Sorbitan Laurate BP Ph Eur USP NF Manufacturers [anmol.org]
- 11. makingcosmetics.com [makingcosmetics.com]
- 12. Cosmetic emulsion separation [personalcarescience.com.au]
- 13. scientificspectator.com [scientificspectator.com]
- 14. otdchem.com [otdchem.com]
- 15. Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! [pharmacores.com]
- 16. thecosmeticformulator.com [thecosmeticformulator.com]
- 17. researchgate.net [researchgate.net]
- 18. Environmentally evaluated HPLC-ELSD method to monitor enzymatic synthesis of a non-ionic surfactant - PMC [pmc.ncbi.nlm.nih.gov]
Methods to control the degree of esterification in Sorbitol laurate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sorbitol laurate. Our aim is to help you control the degree of esterification and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound can be synthesized through two primary routes: chemical esterification and enzymatic synthesis.[1]
-
Chemical Esterification: This method typically involves the reaction of sorbitol with lauric acid at high temperatures (around 160-215°C) in the presence of an acid or base catalyst.[2][3] Common catalysts include p-toluenesulfonic acid, sulfuric acid, and sodium hydroxide.[2][3]
-
Enzymatic Synthesis: This approach utilizes lipases as biocatalysts to facilitate the esterification or transesterification of sorbitol with lauric acid or a laurate ester (like vinyl laurate).[1][4] This method is performed under milder conditions (e.g., 50°C) and offers greater specificity.[1][4]
Q2: How can I control the degree of esterification to favor the production of sorbitol monolaurate?
A2: Controlling the degree of esterification is crucial for obtaining the desired product, whether it's a monoester or a higher ester. Key parameters to control include:
-
Molar Ratio of Reactants: Adjusting the molar ratio of sorbitol to the lauric acid source is a primary control mechanism. An excess of the fatty acid will favor the formation of higher esters.[3] For monolaurate synthesis, a molar ratio closer to 1:1 is often the starting point, though optimization is necessary.[5]
-
Reaction Temperature: Higher temperatures generally push the reaction towards a higher degree of esterification.[6] For chemical synthesis, temperatures between 180°C and 215°C are common.[3] In enzymatic reactions, optimal temperatures are typically lower, around 50-60°C, to maintain enzyme activity and selectivity.[1]
-
Catalyst Selection and Concentration: The type and amount of catalyst can influence both the reaction rate and the product distribution. In enzymatic synthesis, the choice of lipase (B570770) is critical, with some showing higher selectivity for monoacylation.[4]
-
Reaction Time: Longer reaction times will generally lead to a higher degree of esterification.[7] Monitoring the reaction progress over time is essential to stop it when the desired ester profile is achieved.
Q3: What analytical techniques are suitable for monitoring the reaction and determining the degree of esterification?
A3: Several analytical methods can be employed:
-
Gas Chromatography (GC): GC is a suitable method for monitoring the disappearance of reactants (lauric acid) and the formation of sorbitol esters.[8] Derivatization of the products to their trimethylsilyl (B98337) ethers can improve separation and analysis.[8]
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD): This technique is effective for separating and quantifying sorbitol, this compound, and other reaction components.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the structure of the synthesized esters and determine the position of acylation.[1]
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the synthesized this compound.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Reversible Reaction Equilibrium: The esterification reaction is often reversible, and the presence of water (a byproduct) can shift the equilibrium back to the reactants.[9] | Use a Dean-Stark apparatus to remove water as it forms in chemical synthesis.[9] For enzymatic reactions, consider using a vinyl ester as the acyl donor, which makes the reaction irreversible.[4][5] |
| Inactive or Insufficient Catalyst: The catalyst may have lost activity or be present in an insufficient amount. | For chemical synthesis, use a fresh, active catalyst.[9] For enzymatic reactions, ensure proper storage and handling of the lipase to maintain its activity.[9] Consider increasing the catalyst loading after performing optimization studies.[2][5] | |
| Suboptimal Reaction Temperature: The temperature may be too low for an efficient reaction rate or too high, leading to degradation.[9] | Optimize the reaction temperature. For enzymatic synthesis with Novozym 435®, a common lipase, temperatures around 50-60°C are often optimal.[1] Chemical synthesis typically requires higher temperatures, in the range of 180-215°C.[3] | |
| Formation of Undesired Byproducts (e.g., di- or tri-esters) | Incorrect Molar Ratio: An excess of the acyl donor (lauric acid or its ester) will promote the formation of higher esters.[3] | Carefully control and optimize the molar ratio of sorbitol to the acyl donor.[5] Start with a 1:1 or slightly higher molar ratio of acyl donor to sorbitol for monolaurate synthesis and adjust based on results. |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long will increase the formation of higher esters.[7] | Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC) and stop the reaction when the desired degree of esterification is reached. | |
| Product Discoloration (in chemical synthesis) | High Reaction Temperature: Temperatures exceeding 215°C can lead to the formation of colored byproducts.[3] | Maintain the reaction temperature below 215°C.[3] The use of decolorizing carbon during the process can also help.[3] |
| Difficulty in Product Purification | Complex Reaction Mixture: The final reaction mixture can contain unreacted starting materials, various sorbitol esters, and catalyst residues. | Utilize flash chromatography for purification.[4] Liquid-liquid extraction can also be used to separate the product from more polar impurities.[4] |
Experimental Protocols
Enzymatic Synthesis of this compound using Novozym 435®
This protocol is based on a lipase-catalyzed transesterification in a deep eutectic system (DES).[4]
Materials:
-
D-Sorbitol
-
Choline (B1196258) chloride
-
Vinyl laurate
-
Novozym 435® (immobilized lipase B from Candida antarctica)
-
Ethyl acetate
-
Brine
Procedure:
-
Prepare the Deep Eutectic Solvent (DES): Mix sorbitol and choline chloride in a 1:1 molar ratio. Heat and stir until a homogeneous, clear liquid is formed. Add 5 wt.% water.
-
Reaction Setup: In a reaction vessel, add the prepared DES. Equilibrate the temperature to 50°C.
-
Add Reactants: Add Novozym 435® to a final concentration of 50 g/L. Add vinyl laurate to a final concentration of 0.5 M.
-
Reaction: Stir the mixture at 300 rpm for 48 hours.
-
Reaction Quenching and Extraction: Stop the reaction by diluting the mixture with double-distilled water. Filter the mixture. Add brine to the aqueous phase and extract the this compound multiple times with ethyl acetate.
-
Purification: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
Chemical Synthesis of Sorbitan (B8754009) Monolaurate
This protocol describes a two-step chemical synthesis process.[3]
Step 1: Anhydrization of Sorbitol
-
In a reaction flask, combine sorbitol, an acid catalyst (e.g., p-toluenesulfonic acid), and decolorizing carbon.
-
Heat the mixture to approximately 120°C under reduced pressure (e.g., 5 mm Hg).
-
Control the reaction time to achieve the desired degree of anhydrization, which can be monitored by measuring the hydroxyl number.
Step 2: Esterification
-
To the anhydro sorbitol produced in the first step, add lauric acid and an alkaline catalyst (e.g., sodium hydroxide). The preferred molar ratio of fatty acid to sorbitol for monolaurate is approximately 1.1:1.[3]
-
Heat the mixture to a temperature between 190°C and 210°C under an inert atmosphere (e.g., nitrogen).[3]
-
Maintain the temperature for a sufficient time to achieve the desired degree of esterification. Monitor the reaction by measuring parameters like acid number and saponification number.
Quantitative Data Summary
Table 1: Influence of Reaction Parameters on Enzymatic this compound Synthesis [4][5]
| Parameter | Condition | This compound Titer / Yield |
| Enzyme Concentration | 20 g/L Novozym 435® | Lower Titer |
| 50 g/L Novozym 435® | Higher Titer (Optimized)[4] | |
| Substrate Concentration | 0.25 M Vinyl Laurate | Lower Titer |
| 0.5 M Vinyl Laurate | Higher Titer (Optimized in DES)[4] | |
| 0.75 M Vinyl Laurate | Highest Titer (in 2M2B solvent)[5] | |
| >0.75 M Vinyl Laurate | Decreased Titer (Substrate Inhibition)[5] | |
| Water Content (in DES) | 0 wt.% | Lower Titer |
| 5 wt.% | Higher Titer (Optimized)[4] | |
| >5 wt.% | Lower Titer | |
| Reaction Temperature | 50°C | Good Yield[4] |
| 90°C | Significantly Enhanced Yield (in 2M2B)[5] | |
| Molar Ratio (Sorbitol:Lauric Acid) | 1:2 (Solvent-free) | Successful Synthesis[5] |
| Other ratios (Solvent-free) | Unsuccessful Synthesis[5] |
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Factors controlling the degree of esterification in this compound synthesis.
References
- 1. Lipase-Catalyzed Production of this compound in a “2-in-1” Deep Eutectic System: Factors Affecting the Synthesis and Scalability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US4297290A - Process for preparing sorbitan esters - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US7151186B2 - Method for the direct esterification of sorbitol with fatty acids - Google Patents [patents.google.com]
- 7. EP1235818A4 - Method for the direct esterification of sorbitol with fatty acids - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Long-term Stability of Pharmaceutical Formulations Containing Sorbitol Laurate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and stability testing of products containing sorbitol laurate.
Section 1: Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental process.
1.1 Issue: Phase Separation or Creaming in Emulsions
Question: My oil-in-water (o/w) emulsion formulated with this compound is separating over time. What are the potential causes and how can I fix it?
Answer:
Phase separation in emulsions stabilized with this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incorrect HLB Value | The Hydrophile-Lipophile Balance (HLB) of the emulsifier system is critical for emulsion stability. Sorbitan (B8754009) laurate is a low HLB emulsifier, suitable for water-in-oil (w/o) emulsions. For o/w emulsions, it is typically used in combination with a high HLB emulsifier. | Blend sorbitan laurate with a high HLB emulsifier (e.g., a polysorbate) to achieve the required HLB for your specific oil phase. The required HLB can be calculated or found in literature for common oils. |
| Insufficient Emulsifier Concentration | The concentration of the emulsifier system may be too low to adequately cover the surface of the oil droplets, leading to coalescence. | Gradually increase the total emulsifier concentration in your formulation. A good starting point for sorbitan laurate in topical formulations is typically between 0.5-5%. |
| Improper Homogenization | The energy input during emulsification might be insufficient to reduce the droplet size to a stable range. Larger droplets are more prone to creaming and coalescence. | Optimize your homogenization process. Increase the speed and/or duration of high-shear mixing. For fine emulsions, consider using a high-pressure homogenizer. |
| Viscosity of the Continuous Phase | A low viscosity in the aqueous phase allows for easier movement and collision of oil droplets, promoting coalescence. | Increase the viscosity of the continuous phase by adding a thickening agent or rheology modifier (e.g., xanthan gum, carbomer, or cellulosic derivatives). |
| Presence of Electrolytes | High concentrations of salts or other electrolytes can disrupt the stability of the emulsion by affecting the emulsifier's hydration layer. | Evaluate the electrolyte concentration in your formulation. If possible, reduce the concentration or select emulsifiers that are more tolerant to electrolytes. |
| Temperature Fluctuations | Temperature changes during storage can affect the solubility of the emulsifiers and the viscosity of the phases, leading to instability. | Conduct stability studies under different temperature conditions (e.g., freeze-thaw cycles) to assess the robustness of your formulation. |
Experimental Workflow for Troubleshooting Phase Separation:
Caption: Troubleshooting workflow for emulsion phase separation.
1.2 Issue: Crystallization or Grainy Texture in Formulations
Question: My cream containing this compound has developed a grainy texture upon storage. What could be the cause?
Answer:
A grainy texture in formulations with this compound is often due to the crystallization of certain components.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Sorbitol Crystallization | Sorbitol itself can crystallize, especially in formulations with high concentrations and under certain temperature and humidity conditions. This is a known issue in frozen or low-water-activity formulations. | Consider using a combination of polyols (e.g., sorbitol with glycerin or propylene (B89431) glycol) to inhibit crystallization. Maintaining a sufficient level of hydration in the formulation can also help. |
| Fatty Acid/Ester Crystallization | Other lipidic components in the formulation, or even the sorbitan laurate itself at low temperatures, can crystallize. | Optimize the lipid phase of your formulation. The addition of a crystal inhibitor or using a blend of lipids with different melting points can be beneficial. Ensure proper cooling rates during manufacturing. |
| Incompatibility with Other Excipients | Certain excipients may promote the crystallization of this compound or other components. | Conduct compatibility studies with all excipients. Use techniques like Differential Scanning Calorimetry (DSC) to identify potential interactions that could lead to crystallization. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, being an ester, is primarily susceptible to two main degradation pathways:
-
Hydrolysis: The ester bond can be cleaved by water, yielding sorbitol and lauric acid. This reaction is catalyzed by both acids and bases and is temperature-dependent.
-
Oxidation: The fatty acid chain (lauric acid) and the sorbitan head can be susceptible to oxidation, especially if there are any residual double bonds or if the formulation is exposed to pro-oxidants like metal ions, light, or high temperatures.
Degradation Pathway of this compound:
Caption: Primary degradation pathways of this compound.
Q2: How can I prevent the hydrolysis of this compound in my aqueous formulation?
A2: To minimize hydrolysis, consider the following strategies:
-
pH Control: Maintain the formulation pH in a range where the rate of hydrolysis is minimal. For many esters, this is in the slightly acidic to neutral pH range. Conduct a pH-rate profile study to determine the optimal pH for your specific formulation.
-
Buffering: Use a suitable buffer system to maintain the desired pH throughout the product's shelf life.
-
Reduce Water Activity: In formulations where possible, reducing the water activity can slow down hydrolysis. This can be achieved by adding humectants like glycerin or propylene glycol.
-
Storage Temperature: Store the product at controlled room temperature or under refrigeration, as hydrolysis rates are typically lower at reduced temperatures.
Q3: What analytical techniques are suitable for monitoring the stability of this compound?
A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.
-
HPLC with Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): Since this compound lacks a strong UV chromophore, ELSD or CAD is often preferred for its detection and quantification.
-
HPLC-Mass Spectrometry (HPLC-MS): This is a powerful tool for identifying degradation products.
-
Gas Chromatography (GC): GC can be used to quantify the free lauric acid released upon hydrolysis.
Q4: What are the key parameters to monitor during a long-term stability study of a formulation containing this compound?
A4: According to ICH guidelines, the following should be monitored:
-
Appearance: Any changes in color, odor, or the presence of visible particulates.
-
pH: A significant change in pH can indicate degradation.
-
Viscosity: Changes in viscosity can suggest alterations in the emulsion structure.
-
Droplet Size Distribution: An increase in droplet size is an indicator of emulsion instability (coalescence).
-
Assay of this compound: To quantify the amount of intact this compound remaining.
-
Degradation Products: Quantification of known degradation products (e.g., lauric acid) and identification of any new, significant unknown impurities.
Long-Term Stability Testing Conditions (ICH Q1A(R2)):
| Storage Condition | Temperature | Humidity | Minimum Duration |
| Long-term | 25°C ± 2°C | 60% RH ± 5% RH | 12 months |
| or 30°C ± 2°C | 65% RH ± 5% RH | 12 months | |
| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months |
Section 3: Experimental Protocols
3.1 Protocol: Forced Degradation Study for a this compound Emulsion
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound formulation
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-intensity UV-Vis light source
-
Temperature-controlled oven and humidity chamber
-
Validated HPLC-ELSD/CAD or HPLC-MS method
Procedure:
-
Acid Hydrolysis:
-
Mix the formulation with 0.1 M HCl.
-
Store at 60°C for a specified period (e.g., 24, 48 hours).
-
Neutralize the sample before analysis.
-
-
Base Hydrolysis:
-
Mix the formulation with 0.1 M NaOH.
-
Store at 60°C for a specified period.
-
Neutralize the sample before analysis.
-
-
Oxidation:
-
Mix the formulation with 3% H₂O₂.
-
Store at room temperature, protected from light, for a specified period.
-
-
Thermal Degradation:
-
Store the formulation at an elevated temperature (e.g., 70°C) in a temperature-controlled oven.
-
-
Photodegradation:
-
Expose the formulation to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
-
Control Sample:
-
Store the formulation under its recommended storage conditions.
-
Analysis:
-
Analyze all stressed samples and the control sample using the developed analytical method.
-
Compare the chromatograms to identify and quantify degradation products.
-
The goal is to achieve 5-20% degradation of the active ingredient.
Forced Degradation Workflow:
Technical Support Center: Characterization of Complex Sorbitan Ester Mixtures
Welcome to the technical support center for the characterization of complex Sorbitan (B8754009) ester mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of these complex nonionic surfactants.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
High-Performance Liquid Chromatography (HPLC)
Question 1: Why am I seeing poor separation or co-elution of sorbitan ester groups (mono-, di-, tri-, tetra-esters) in my reversed-phase HPLC analysis?
Answer: Poor separation of sorbitan ester groups is a common challenge due to the complexity of the mixture, which includes various fatty acid esters and isomers.[1][2] Several factors in your HPLC method could be contributing to this issue.
Troubleshooting Steps:
-
Mobile Phase Composition: The choice and composition of the mobile phase are critical for achieving good separation.[3]
-
Organic Modifier: If you are using a C18 column, methanol (B129727) or acetonitrile (B52724) are common organic modifiers.[3][4] The elution strength and selectivity can be altered by changing the organic modifier or its ratio in the mobile phase. For instance, switching from methanol to acetonitrile can change the elution order and improve the resolution of certain peaks.[5]
-
Gradient Elution: An isocratic elution may not be sufficient to resolve the highly diverse polarities within the sorbitan ester mixture. A gradient elution, starting with a higher polarity mobile phase and gradually increasing the proportion of the organic modifier, can improve the separation of the different ester groups.[4]
-
-
Column Selection: While C18 columns are widely used, not all C18 columns are the same.[1][2]
-
Stationary Phase: The specific properties of the C18 stationary phase (e.g., end-capping, pore size, carbon load) can significantly impact the separation. A column with a higher carbon load may provide better retention and separation of the hydrophobic ester components.
-
Column Dimensions: A longer column or a column with a smaller particle size can provide higher theoretical plates and thus better resolution.
-
-
Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. Increasing the column temperature can sometimes improve peak shape and resolution.
Experimental Protocol: HPLC Method for Sorbitan Ester Separation
This protocol provides a starting point for the separation of sorbitan ester groups. Optimization may be required based on your specific sample and HPLC system.
| Parameter | Specification |
| Column | Reversed-phase C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in isopropanol (B130326) or the initial mobile phase composition at a concentration of approximately 1 mg/mL.[6] |
Question 2: My HPLC chromatogram shows significant peak tailing for sorbitan ester peaks. What is the cause and how can I resolve it?
Answer: Peak tailing in the analysis of sorbitan esters can be caused by several factors, including secondary interactions with the stationary phase, column overload, and extra-column effects.[7][8]
Troubleshooting Workflow:
Detailed Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar head groups of the sorbitan esters, leading to peak tailing.[7]
-
Mobile Phase pH: Adding a small amount of an acid, such as 0.1% formic acid, to the mobile phase can suppress the ionization of silanol groups and reduce these secondary interactions.[5]
-
End-capped Column: Using a well-end-capped HPLC column will minimize the number of accessible free silanol groups.
-
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.[9]
-
Reduce Sample Concentration: Prepare a more dilute sample and inject it again. A typical concentration for HPLC analysis is around 1 mg/mL.[6]
-
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening and peak tailing.
-
Optimize Tubing: Use tubing with a small internal diameter (e.g., 0.125 mm) and keep the length between the injector, column, and detector as short as possible.
-
Question 3: I am experiencing high backpressure or pressure fluctuations in my HPLC system during sorbitan ester analysis. What should I do?
Answer: High backpressure or pressure fluctuations can indicate a blockage in the system, a problem with the pump, or issues with the mobile phase.[10][11]
Troubleshooting Guide:
| Symptom | Possible Cause | Solution |
| High Backpressure | Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the inlet frit of the column. | 1. Reverse the column and flush with a strong solvent (e.g., isopropanol) to waste.[7]2. If the pressure remains high, the frit may need to be replaced. |
| Buffer Precipitation: If using buffered mobile phases, the buffer may precipitate if the organic solvent concentration is too high. | Ensure buffer solubility in the mobile phase. Flush the system with water to dissolve any precipitated salts. | |
| Pressure Fluctuations | Air Bubbles in the Pump: Air trapped in the pump heads can cause pressure instability. | 1. Degas the mobile phase thoroughly.2. Purge the pump to remove any air bubbles. |
| Faulty Check Valves: Malfunctioning check valves can lead to inconsistent solvent delivery and pressure fluctuations. | Clean or replace the check valves according to the manufacturer's instructions. |
Supercritical Fluid Chromatography (SFC)
Question 4: How can I effectively separate the different classes of sorbitan esters using SFC?
Answer: Supercritical Fluid Chromatography (SFC) is an excellent alternative to HPLC for the group separation of sorbitan esters. The low viscosity and high diffusivity of supercritical CO2 allow for fast and efficient separations.
Experimental Protocol: SFC Method for Sorbitan Ester Group Separation
| Parameter | Specification |
| Column | Diol or Amino-based column, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B | Methanol |
| Gradient | 2% B to 20% B over 15 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detector | ELSD or MS |
SFC Troubleshooting Logic:
Mass Spectrometry (MS)
Question 5: What are the expected fragmentation patterns for sorbitan esters in mass spectrometry, and how can I use this for identification?
Answer: Mass spectrometry is a powerful tool for the structural elucidation of sorbitan esters. The fragmentation patterns can provide information about the fatty acid chain and the sorbitan head group. In positive ion mode, common adducts observed are [M+Na]+ and [M+NH4]+.
General Fragmentation Pathways:
-
Loss of the Fatty Acid Chain: A common fragmentation is the cleavage of the ester bond, resulting in the loss of the fatty acid chain. This helps in identifying the type of fatty acid present (e.g., oleic, stearic, palmitic).
-
Fragmentation of the Sorbitan Ring: The sorbitan or isosorbide (B1672297) ring can undergo fragmentation, leading to characteristic ions that can help confirm the structure of the head group.
Example: Sorbitan Monooleate For sorbitan monooleate, a prominent fragment would correspond to the loss of the oleic acid moiety. Further fragmentation of the sorbitan headgroup would also be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 6: How can I use NMR spectroscopy to confirm the structure of sorbitan esters in a complex mixture?
Answer: NMR spectroscopy provides detailed structural information about the molecules in your mixture. Both 1H and 13C NMR are valuable for characterizing sorbitan esters.
Key NMR Signals:
-
1H NMR:
-
Protons on the sorbitan/isosorbide ring: These typically appear in the region of 3.5-5.0 ppm.
-
Protons on the fatty acid chain: The aliphatic protons of the fatty acid chain will appear in the upfield region (around 0.8-2.5 ppm). Protons adjacent to the ester group will be shifted downfield.
-
-
13C NMR:
-
Carbons of the sorbitan/isosorbide ring: These resonate in the 60-90 ppm region.[12]
-
Carbonyl carbon of the ester: This signal is typically found around 170-175 ppm.
-
Aliphatic carbons of the fatty acid chain: These appear in the 14-40 ppm range.
-
Sample Preparation for NMR: Dissolve approximately 10-20 mg of the sorbitan ester mixture in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).[13]
Data Presentation
Quantitative Distribution of Ester Groups in Commercial Sorbitan Esters
The composition of commercial sorbitan esters can vary significantly between different products and even between different batches of the same product. The following table provides an example of the typical distribution of ester groups in some common sorbitan esters.
| Product Name | Monoesters (%) | Diesters (%) | Triesters (%) | Tetraesters (%) |
| Sorbitan Monolaurate (Span 20) | 40 - 60 | 15 - 35 | 5 - 25 | < 15 |
| Sorbitan Monopalmitate (Span 40) | 40 - 60 | 20 - 40 | 5 - 25 | < 15 |
| Sorbitan Monostearate (Span 60) | 40 - 60 | 25 - 45 | 5 - 25 | < 15 |
| Sorbitan Monooleate (Span 80) | 45 - 65 | 20 - 40 | 5 - 25 | < 15 |
| Sorbitan Trioleate (Span 85) | 5 - 20 | 15 - 35 | 40 - 60 | 5 - 25 |
Note: These values are approximate and can vary. It is always recommended to characterize each batch of sorbitan ester used in your formulation.
Experimental Protocols
Detailed Protocol for HPLC-ELSD Analysis of Sorbitan Esters
This protocol provides a comprehensive procedure for the quantitative analysis of sorbitan ester mixtures.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sorbitan ester sample into a 100 mL volumetric flask.
-
Dissolve the sample in isopropanol and make up to the mark. This gives a stock solution of 1 mg/mL.
-
Further dilute the stock solution as necessary to fall within the calibration range of the instrument.
-
-
HPLC-ELSD System Setup:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 70% B
-
5-20 min: Gradient to 100% B
-
20-25 min: Hold at 100% B
-
25.1-30 min: Return to 70% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
ELSD Settings:
-
Nebulizer Temperature: 40 °C
-
Evaporator Temperature: 60 °C
-
Gas Flow Rate (Nitrogen): 1.5 L/min.
-
-
-
Calibration:
-
Prepare a series of calibration standards of a well-characterized reference sorbitan ester at concentrations ranging from 0.05 to 1.0 mg/mL.
-
Inject each standard and construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration. A linear fit is often observed in a log-log plot for ELSD data.[14]
-
-
Data Analysis:
-
Inject the prepared sample solution.
-
Identify the peaks corresponding to the different ester groups based on their retention times.
-
Quantify the amount of each group using the calibration curve. The relative percentage of each group can be calculated from the area of the respective peaks.
-
Experimental Workflow Diagram:
References
- 1. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 11. forum.graphviz.org [forum.graphviz.org]
- 12. agilent.com [agilent.com]
- 13. research.reading.ac.uk [research.reading.ac.uk]
- 14. whitman.edu [whitman.edu]
Technical Support Center: Managing Sorbitan Laurate Concentration in Topical Formulations to Minimize Skin Irritation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting Sorbitan (B8754009) laurate concentration to prevent skin irritation in topical formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and testing of topical products containing Sorbitan laurate.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high in vitro cytotoxicity in skin cell models (e.g., keratinocytes). | Sorbitan laurate concentration may be too high, leading to cell lysis. The formulation's overall cytotoxicity profile may be influenced by other excipients. | - Reduce Sorbitan laurate concentration to the lower end of the typical usage range (0.5-2%). - Evaluate the cytotoxicity of the formulation base without Sorbitan laurate. - Consider incorporating anti-irritant or protective agents. |
| Increased Transepidermal Water Loss (TEWL) in ex vivo or in vivo studies. | Disruption of the stratum corneum lipid barrier by Sorbitan laurate monomers. High surfactant concentration can lead to the solubilization of skin lipids. | - Lower the Sorbitan laurate concentration. - Introduce barrier-enhancing lipids such as ceramides (B1148491) or cholesterol into the formulation. - Add film-forming polymers to reduce direct contact of the surfactant with the skin. |
| Visible erythema (redness) or edema (swelling) in human patch tests. | Inflammatory response triggered by skin barrier disruption and cytokine release. The pH of the formulation may be exacerbating the irritation potential. | - Decrease Sorbitan laurate concentration to below 3-5%. - Incorporate soothing agents like bisabolol or allantoin. - Adjust the formulation pH to be within the skin's natural range (4.5-5.5). |
| Phase separation or instability of the formulation when reducing Sorbitan laurate concentration. | Insufficient emulsifying capacity to stabilize the oil and water phases. | - Introduce a co-emulsifier with a complementary HLB value. - Increase the viscosity of the continuous phase with a thickening agent. - Optimize the homogenization process (speed and time). |
| Product feels "stripping" or causes a sensation of tightness on the skin. | Removal of natural moisturizing factors (NMFs) and lipids from the skin. | - Add humectants such as glycerin or hyaluronic acid to the formulation to retain moisture.[1][2][3] - Incorporate emollients to replenish skin lipids. |
Frequently Asked Questions (FAQs)
1. What is the typical concentration range for Sorbitan laurate in topical formulations to avoid skin irritation?
Generally, Sorbitan laurate is used at concentrations ranging from 0.5% to 5% in topical preparations.[2] While it is considered a mild surfactant, concentrations above 5% are more likely to cause skin irritation.[4][5] For sensitive skin formulations, it is advisable to start at the lower end of this range (e.g., 0.5% to 2%).
2. What is the mechanism by which Sorbitan laurate can cause skin irritation?
As a surfactant, Sorbitan laurate can interact with the stratum corneum, the outermost layer of the skin. At higher concentrations, the monomeric form of the surfactant can penetrate the lipid barrier, leading to its disruption. This disruption increases Transepidermal Water Loss (TEWL), making the skin more susceptible to external irritants and causing dryness. This can trigger an inflammatory cascade, leading to the release of pro-inflammatory cytokines like IL-1α, resulting in erythema and edema.
3. How can I quantitatively assess the skin irritation potential of my Sorbitan laurate formulation?
A tiered approach is recommended:
-
In Vitro Testing: Utilize reconstructed human epidermis (RhE) models, such as EpiDerm™ or EpiSkin™, to assess cell viability and the release of inflammatory mediators like IL-1α.[6][7][8]
-
Ex Vivo Testing: Employ excised human or animal skin in Franz diffusion cells to measure changes in TEWL and the penetration of a marker substance.
-
In Vivo (Human) Testing: Conduct a Human Repeat Insult Patch Test (HRIPT) under dermatological control to evaluate both irritation and sensitization potential.[1][2][4] Key parameters to measure include visual scoring of erythema and edema, and instrumental measurements of TEWL and skin color (erythema index).[9][10]
4. What formulation strategies can be employed to minimize the skin irritation potential of Sorbitan laurate?
-
Concentration Optimization: Use the lowest effective concentration of Sorbitan laurate.
-
Surfactant Blends: Combine Sorbitan laurate with other non-ionic or amphoteric surfactants. This can reduce the concentration of free Sorbitan laurate monomers and the overall irritation potential.
-
Inclusion of Polymers: Incorporating hydrophobically modified polymers can lead to the formation of polymer-surfactant complexes. These larger structures are less likely to penetrate and disrupt the skin barrier.
-
Addition of Humectants and Emollients: Humectants like glycerin and hyaluronic acid can help maintain skin hydration, while emollients can replenish lipids and improve the skin barrier function.[1][2][3]
-
pH Optimization: Maintain the formulation's pH close to the natural pH of the skin (4.5-5.5) to minimize barrier disruption.
5. Are there any alternatives to Sorbitan laurate if irritation persists?
Yes, if reducing the concentration and other formulation strategies are insufficient, consider alternatives such as:
-
Other Sorbitan Esters: Sorbitan stearate (B1226849) or oleate (B1233923) may have different irritation profiles.
-
Glyceryl Esters: Glyceryl stearate is a common, mild emulsifier.
-
Polyglyceryl Esters: Polyglyceryl-10 laurate is a natural, water-soluble emulsifier.
-
Glucoside-Based Emulsifiers: Lauryl glucoside and cetearyl glucoside are known for their mildness and are suitable for sensitive skin formulations.[11]
Experimental Protocols
In Vitro Skin Irritation Assessment using a Reconstructed Human Epidermis (RhE) Model
Objective: To determine the potential of a Sorbitan laurate formulation to cause skin irritation by measuring its effect on tissue viability and cytokine release in an RhE model.
Methodology:
-
Tissue Culture: Reconstructed human epidermis tissues (e.g., EpiDerm™) are cultured at the air-liquid interface according to the manufacturer's instructions.
-
Formulation Application: A precise amount (e.g., 25 µL) of the test formulation (with varying concentrations of Sorbitan laurate) is applied topically to the tissue surface. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are also applied to separate tissues.
-
Incubation: The tissues are incubated for a defined period (e.g., 60 minutes) at 37°C and 5% CO₂.
-
Washing: The test formulation is thoroughly washed from the tissue surface.
-
Post-Incubation: The tissues are transferred to fresh medium and incubated for a further period (e.g., 24 to 42 hours).
-
Viability Assay (MTT Assay):
-
Tissues are incubated with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Viable cells convert MTT into a purple formazan (B1609692) salt.
-
The formazan is extracted, and the optical density is measured spectrophotometrically.
-
Tissue viability is expressed as a percentage relative to the negative control. A viability of ≤ 50% is indicative of irritation potential.[12]
-
-
Cytokine Analysis (ELISA):
-
The culture medium from the post-incubation step is collected.
-
The concentration of pro-inflammatory cytokines, such as Interleukin-1 alpha (IL-1α), is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.[13]
-
A significant increase in IL-1α release compared to the negative control indicates an inflammatory response.
-
Human Repeat Insult Patch Test (HRIPT)
Objective: To assess the irritation and sensitization potential of a topical formulation containing Sorbitan laurate on human skin.
Methodology:
-
Subject Recruitment: A panel of healthy volunteers (typically 50-200) with no known skin conditions is recruited. Informed consent is obtained.[1][4]
-
Induction Phase:
-
The test formulation is applied to a specific site on the back of each subject under an occlusive or semi-occlusive patch.
-
The patch remains in place for 24 hours.
-
After 24 hours, the patch is removed, and the site is graded for any skin reactions (erythema, edema) by a trained evaluator.
-
This procedure is repeated nine times over a three-week period at the same application site.[1][3]
-
-
Rest Phase: A two-week rest period follows the induction phase, during which no applications are made.[2]
-
Challenge Phase:
-
Data Analysis: The incidence, severity, and duration of skin reactions are recorded and statistically analyzed to determine the irritation and sensitization potential of the formulation.
Data Presentation
Table 1: In Vitro Irritation Potential of a Hypothetical Sorbitan Laurate Formulation
| Sorbitan Laurate Conc. | Mean Tissue Viability (%) | IL-1α Release (pg/mL) | Irritation Classification |
| 0% (Vehicle) | 100 | 25 | Non-Irritant |
| 1% | 92 | 50 | Non-Irritant |
| 3% | 78 | 150 | Non-Irritant |
| 5% | 55 | 400 | Mild Irritant |
| 10% | 30 | 1200 | Irritant |
| 5% SDS (Positive Control) | 15 | 2500 | Irritant |
Note: This data is illustrative and based on expected trends for surfactants. Actual results will vary depending on the complete formulation.
Table 2: Clinical Assessment of Skin Irritation (HRIPT) for a Hypothetical Formulation
| Parameter | Vehicle Control | 3% Sorbitan Laurate | 5% Sorbitan Laurate |
| Mean Erythema Score (0-4 scale) | |||
| - End of Induction Phase | 0.1 | 0.5 | 1.2 |
| - Challenge Phase | 0.0 | 0.1 | 0.3 |
| Mean TEWL (g/h/m²) | |||
| - Baseline | 8.5 | 8.6 | 8.4 |
| - End of Induction Phase | 8.8 | 12.5 | 18.2 |
| Subjects with Adverse Reactions (%) | 0% | 2% | 10% |
Note: This data is illustrative and based on expected trends for surfactants.
Visualizations
Caption: Signaling pathway of surfactant-induced skin irritation.
References
- 1. masterclass.com [masterclass.com]
- 2. revivalabs.com [revivalabs.com]
- 3. skinkraft.com [skinkraft.com]
- 4. The efficiency of humectants as skin moisturizers in the presence of oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The three cytokines IL-1β, IL-18, and IL-1α share related but distinct secretory routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effects of chemical enhancers on skin permeability: a case study of sodium lauroylsarcosinate and sorbitan monolaurate. | Sigma-Aldrich [sigmaaldrich.com]
- 7. US10307366B2 - Composition and related method for inhibiting moisture loss from skin - Google Patents [patents.google.com]
- 8. specialchem.com [specialchem.com]
- 9. Precise determination of the erythema response of human skin to ultraviolet radiation and quantification of effects of protectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transepidermal water loss (TEWL): Environment and pollution—A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transepidermal water loss in dry and clinically normal skin in patients with atopic dermatitis | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 12. Differential irritant skin responses to tandem application of topical retinoic acid and sodium lauryl sulphate: II. Effect of time between first and second exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dose response curves of interleukin 1 alpha release by cultured normal human keratinocyte after variable exposure to different concentrations of SLS [iris.unimore.it]
Validation & Comparative
A Comparative Analysis of Sorbitol Laurate and Polysorbate 80 as Emulsifiers in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used non-ionic surfactants, Sorbitol Laurate (commonly known as Sorbitan (B8754009) Laurate or Span 20) and Polysorbate 80 (Tween 80), in their roles as emulsifiers in pharmaceutical formulations. This analysis is supported by experimental data and detailed methodologies to assist in the selection of the most appropriate emulsifier for specific drug delivery applications.
Executive Summary
This compound and Polysorbate 80 are both crucial excipients in the formulation of emulsions, suspensions, and other drug delivery systems. Their primary function is to reduce interfacial tension between immiscible liquids, thereby facilitating the formation and stabilization of emulsions. The key distinction between these two emulsifiers lies in their hydrophilic-lipophilic balance (HLB), which dictates their suitability for different types of emulsions. This compound, with its lower HLB value, is more lipophilic and is preferentially used for creating water-in-oil (W/O) emulsions. In contrast, Polysorbate 80 possesses a higher HLB value, rendering it more hydrophilic and ideal for oil-in-water (O/W) emulsions. The choice between these two emulsifiers can significantly impact the stability, bioavailability, and safety profile of a drug product.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and Polysorbate 80 is essential for their effective application.
| Property | This compound (Sorbitan Laurate) | Polysorbate 80 |
| Synonyms | Span 20 | Tween 80 |
| Chemical Structure | Fatty acid ester of sorbitan (a derivative of sorbitol) and lauric acid. | Polyoxyethylene derivative of sorbitan monooleate. |
| HLB Value | 8.6 | 15.0 |
| Appearance | Amber-colored, viscous liquid. | Amber-colored, oily liquid. |
| Solubility | Soluble in many fatty compositions and solvents; dispersible in water. | Soluble in water. |
| Critical Micelle Concentration (CMC) | ~60 mg/L | ~13-15 mg/L |
Performance as Emulsifiers
The emulsifying performance of a surfactant is a critical determinant of the long-term stability of a formulation. The following table summarizes key performance indicators for emulsions stabilized with a close structural analog of this compound (Sorbitan Monooleate or Span 80) and Polysorbate 80. It is important to note that this data is illustrative and performance can vary based on the specific oil phase, surfactant concentration, and processing conditions.
| Performance Metric | Emulsion with Sorbitan Monooleate (Span 80) | Emulsion with Polysorbate 80 (Tween 80) |
| Creaming Index (%) after 24h | Higher (indicating lower stability for O/W) | Lower (indicating higher stability for O/W) |
| Mean Droplet Size (nm) at 0h | Larger | Smaller |
| Mean Droplet Size (nm) after 24h | Significant increase | Minimal increase |
Data is representative of typical performance in oil-in-water emulsions and is compiled from various sources. Direct comparative studies may yield different results.
Biocompatibility and Safety Profile
The safety of excipients is paramount in drug formulation. Both this compound and Polysorbate 80 are generally considered safe for use in pharmaceuticals, cosmetics, and food products. However, their biocompatibility can vary depending on the concentration and route of administration.
| Safety Parameter | This compound | Polysorbate 80 |
| General Toxicity | Low acute oral and dermal toxicity. | Generally regarded as safe and well-tolerated.[1] |
| Cytotoxicity (IC50) | Data not available from direct comparative studies. | 65.5 mg/mL (against human fibroblast cells).[2] |
| Hemolytic Potential | Generally low. | Hemolytic activity typically observed at high concentrations (≥ 0.5-1% w/v) under direct blood exposure.[3] |
It is crucial to note that the cytotoxicity data for Polysorbate 80 is from a specific study and may not be directly comparable to the general toxicity information available for this compound due to different experimental conditions.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of emulsifier performance.
Preparation of Oil-in-Water (O/W) Emulsion
This protocol describes a general method for preparing an O/W emulsion for stability and droplet size analysis.
-
Aqueous Phase Preparation: Dissolve the chosen emulsifier (this compound or Polysorbate 80) in deionized water at the desired concentration (e.g., 1-5% w/v).
-
Oil Phase Preparation: Prepare the oil phase (e.g., mineral oil, vegetable oil) separately.
-
Emulsification: Heat both the aqueous and oil phases to 60-70°C. Gradually add the oil phase to the aqueous phase while continuously stirring with a high-shear homogenizer (e.g., at 5,000-10,000 rpm) for 10-15 minutes.
-
Cooling: Allow the emulsion to cool to room temperature while stirring gently.
-
Storage: Store the prepared emulsion in a sealed container at controlled temperature and humidity for further analysis.
Droplet Size Analysis using Dynamic Light Scattering (DLS)
DLS is a common technique for determining the size distribution of particles in a suspension or emulsion.
-
Sample Preparation: Dilute the emulsion with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Instrument Setup: Set the DLS instrument parameters, including the laser wavelength, scattering angle, and temperature.
-
Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Allow the sample to equilibrate to the set temperature.
-
Data Acquisition: Perform multiple measurements to ensure reproducibility. The instrument software will analyze the fluctuations in scattered light intensity to calculate the particle size distribution and mean droplet diameter.
-
Analysis: Analyze the data to determine the mean droplet size and polydispersity index (PDI). Repeat the measurements at different time points to assess the long-term stability of the emulsion.
In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed a suitable cell line (e.g., human fibroblasts, Caco-2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the emulsifiers (this compound and Polysorbate 80) in the cell culture medium. Remove the old medium from the wells and add 100 µL of the emulsifier solutions at different concentrations. Include a negative control (medium only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the negative control and determine the IC50 value (the concentration of the emulsifier that causes 50% inhibition of cell growth).
Hemolysis Assay
This assay is used to evaluate the potential of a substance to damage red blood cells.
-
Blood Collection and Preparation: Obtain fresh human or animal blood in a tube containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate the red blood cells (RBCs). Wash the RBCs three times with a phosphate-buffered saline (PBS) solution. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Sample Preparation: Prepare serial dilutions of the emulsifiers in PBS.
-
Incubation: In a 96-well plate, mix 100 µL of each emulsifier dilution with 100 µL of the 2% RBC suspension. Include a negative control (RBCs in PBS) and a positive control (RBCs in a solution known to cause 100% hemolysis, such as 1% Triton X-100).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Absorbance Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of hemolysis for each emulsifier concentration using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Visualizing Experimental Workflows
A clear understanding of the experimental workflow is crucial for planning and executing comparative studies.
Caption: A generalized workflow for the comparative analysis of emulsifiers.
Conclusion
The selection between this compound and Polysorbate 80 as an emulsifier is primarily dictated by the desired emulsion type and the specific requirements of the drug formulation. Polysorbate 80 is the emulsifier of choice for stable oil-in-water emulsions due to its high HLB value. Conversely, this compound is better suited for water-in-oil systems. While both are considered safe, a thorough evaluation of their performance and biocompatibility within the specific context of the formulation is crucial. The experimental protocols provided in this guide offer a framework for conducting such evaluations to ensure the development of safe, stable, and effective drug products. Further direct comparative studies are warranted to provide a more definitive quantitative comparison of their performance and safety profiles under identical conditions.
References
Validation of Sorbitol laurate's efficacy as a protein stabilizer against other excipients
In the development of stable protein-based therapeutics, the choice of excipients is critical to prevent aggregation and maintain biological activity. This guide provides a comparative analysis of sorbitol laurate's efficacy as a protein stabilizer against other commonly used excipients, including polysorbates and sugars.
Mechanism of Action
This compound, a non-ionic surfactant, is a sorbitan (B8754009) ester derived from sorbitol and lauric acid.[1] Like other surfactants, its primary mechanism for protein stabilization involves acting at interfaces (e.g., air-water, liquid-solid) to prevent protein adsorption and subsequent unfolding and aggregation.[2] Surfactants competitively adsorb to these interfaces, reducing the exposure of proteins to destabilizing hydrophobic environments. Additionally, direct interactions between the surfactant and the protein can occur, shielding hydrophobic patches on the protein surface and preventing protein-protein interactions that lead to aggregation.
In contrast, sugars like sucrose (B13894) and trehalose (B1683222) stabilize proteins through a mechanism known as "preferential exclusion." These molecules are preferentially excluded from the protein's surface, leading to an increase in the surface tension of the surrounding water and favoring the compact, native state of the protein. During lyophilization, sugars can also form a rigid, glassy matrix that immobilizes the protein and replaces water molecules, thus preserving its structure.
Comparative Efficacy
While direct, head-to-head comparative studies on the efficacy of this compound against other excipients are limited in publicly available literature, we can infer its potential performance based on the behavior of the broader class of sorbitan esters and compare it to well-documented stabilizers like polysorbate 80 and sucrose.
Data on Protein Stabilization Under Thermal and Mechanical Stress
| Excipient | Protein Model | Stress Condition | Efficacy Metric | Result | Reference |
| Sorbitan Laurate | Monoclonal Antibody (mAb) | Agitation (Mechanical Stress) | Prevention of Aggregation | Expected to reduce aggregation by occupying interfaces. Quantitative data not available in cited sources. | Inferred from[2] |
| Polysorbate 80 | Monoclonal Antibody (mAb1) | Agitation (Mechanical Stress) | Prevention of Aggregation | At least 0.005% (w/v) Polysorbate 80 is needed to protect MAb1 against mechanical stress.[3] | [3] |
| Polysorbate 20 & 80 | Monoclonal Antibodies (mAbs) | Cell Culture (Mechanical & Chemical Stress) | Reduction of Aggregates | Polysorbate 20 and 80 at 0.01 g/L were effective in reducing aggregate formation.[4] | [4] |
| Sucrose | IgG1 Antibody & rHSA | Lyophilization & Storage | Prevention of Aggregation & Chemical Degradation | Superior protection against aggregation compared to sorbitol.[5] | [5] |
| Sorbitol | IgG1 Antibody & rHSA | Lyophilization & Storage | Prevention of Aggregation & Chemical Degradation | Provided slight protection against aggregation but no effect on chemical degradation.[5] | [5] |
Data on Thermal Denaturation
| Excipient | Protein Model | Efficacy Metric | Result | Reference |
| Sorbitan Laurate | Generic Protein | Thermal Denaturation Temperature (Tm) | Data not available in cited sources. | |
| Laurate (degradant of PS20) | Monoclonal Antibody (mAb1) | Melting Temperature (Tm) | Increased the melting temperature of mAb1, indicating interaction.[6] | [6] |
| Oleate (degradant of PS80) | Monoclonal Antibody (mAb1) | Melting Temperature (Tm) | Increased the melting temperature of mAb1, indicating interaction.[6] | [6] |
| Sucrose | GA-Z (therapeutic protein) | Chemical Degradation at 37°C | Reduced chemical degradation at concentrations of 40-120 mg/mL.[7] | [7] |
| Polysorbate 80 | GA-Z (therapeutic protein) | Chemical Degradation at 37°C | Reduced chemical degradation at concentrations of 0.05-1 mg/mL.[7] | [7] |
Experimental Protocols
To evaluate the efficacy of protein stabilizers like this compound, a series of well-established experimental protocols can be employed.
Forced Degradation Studies
Forced degradation studies are essential for understanding the degradation pathways of a protein and the protective effects of excipients under various stress conditions.[4][8]
Objective: To compare the ability of this compound, polysorbate 80, and sucrose to prevent protein aggregation and degradation under thermal, mechanical, and chemical stress.
Protocol:
-
Sample Preparation: Prepare solutions of a model protein (e.g., a monoclonal antibody) at a concentration of 1 mg/mL in a base buffer (e.g., 20 mM histidine, pH 6.0). Add the excipients to be tested at relevant concentrations (e.g., 0.02% w/v for this compound and polysorbate 80, 5% w/v for sucrose). A control sample with no excipient should also be prepared.
-
Stress Conditions:
-
Thermal Stress: Incubate samples at an elevated temperature (e.g., 40°C or 50°C) for a defined period (e.g., 1, 2, and 4 weeks).[7]
-
Mechanical Stress: Subject samples to agitation (e.g., shaking at 200 rpm) for 24-48 hours.
-
Freeze-Thaw Stress: Subject samples to multiple freeze-thaw cycles (e.g., freezing at -80°C and thawing at room temperature for 5 cycles).
-
-
Analysis:
-
Size-Exclusion Chromatography (SEC): Use SEC to quantify the percentage of monomer, aggregates, and fragments in each sample.[9] This is a primary method for assessing protein aggregation.
-
Visual Inspection: Observe samples for visible particles.
-
Turbidity Measurement: Measure the absorbance at 350 nm to quantify sub-visible aggregation.
-
Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to determine the thermal denaturation temperature (Tm) of a protein, which is an indicator of its thermal stability.[10][11] An increase in Tm in the presence of an excipient suggests a stabilizing effect.
Objective: To determine the effect of this compound, polysorbate 80, and sucrose on the thermal stability of a model protein.
Protocol:
-
Sample Preparation: In a 96-well PCR plate, prepare reactions containing the model protein (e.g., 5 µM), a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and the excipient at various concentrations.[12]
-
Instrumentation: Use a real-time PCR instrument to gradually increase the temperature from 25°C to 95°C.[12]
-
Data Acquisition: Monitor the fluorescence intensity as the temperature increases. The midpoint of the fluorescence transition corresponds to the Tm.
-
Analysis: Compare the Tm values of the protein in the presence of different excipients to the Tm of the protein alone.
Visualizations
Experimental Workflow for Excipient Efficacy Testing
Caption: Workflow for comparing the efficacy of protein stabilizers.
Logical Relationship of Protein Stabilization Mechanisms
References
- 1. SORBITAN LAURATE - Ataman Kimya [atamanchemicals.com]
- 2. Molecular origins of surfactant-mediated stabilization of protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacy.cuanschutz.edu [pharmacy.cuanschutz.edu]
- 4. biopharminternational.com [biopharminternational.com]
- 5. researchgate.net [researchgate.net]
- 6. A Mechanistic Understanding of Monoclonal Antibody Interfacial Protection by Hydrolytically Degraded Polysorbate 20 and 80 under IV Bag Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 11. Thermal Shift Assay as a Tool to Evaluate the Release of Breakdown Peptides from Cowpea β-Vignin during Seed Germination [mdpi.com]
- 12. bio-rad.com [bio-rad.com]
A Comparative Analysis of Sorbitol Laurate and Sucrose Laurate as Skin Penetration Enhancers
In the realm of transdermal drug delivery and cosmetic science, the efficacy of penetration enhancers is paramount for the successful delivery of active ingredients through the formidable barrier of the stratum corneum. Among the various classes of chemical enhancers, non-ionic surfactants are favored for their lower potential for skin irritation. This guide provides a detailed comparison of two such non-ionic surfactants: sorbitol laurate (and its related sorbitan (B8754009) esters) and sucrose (B13894) laurate, for researchers, scientists, and drug development professionals. This analysis is based on available experimental data to objectively compare their performance in enhancing skin penetration.
Quantitative Performance Data
Direct comparative studies between this compound and sucrose laurate under identical experimental conditions are scarce in the reviewed literature. However, individual studies provide quantitative insights into their enhancement capabilities for different active pharmaceutical ingredients (APIs). The following table summarizes key performance data from separate in vitro and ex vivo studies. It is crucial to note that a direct comparison of enhancement ratios is challenging due to variations in the API, vehicle, skin model, and experimental duration.
| Parameter | Sorbitan Monolaurate (Span 20) | Sucrose Laurate |
| Active Pharmaceutical Ingredient (API) | Diclofenac (B195802) Diethylamine | Ibuprofen (B1674241) |
| Enhancement Metric | Percentage increase in skin permeation | Fold increase in skin permeation |
| Enhancement Value | ~29-30% | 2.15-fold |
| Vehicle | Polyvinylpyrrolidone/Ethylcellulose matrix patch | Hydrogel |
| Skin Model | Not specified in abstract | Excised human epidermis |
| Reference | [1] | |
| Active Pharmaceutical Ingredient (API) | Lidocaine Hydrochloride | 4-Hydroxybenzonitrile |
| Enhancement Metric | - | Significant increase in penetration |
| Enhancement Value | - | Not quantified in abstract |
| Vehicle | - | 2% in Transcutol (TC) |
| Skin Model | - | In vivo human skin |
| Reference | - | [2] |
Mechanism of Action
Both this compound and sucrose laurate are believed to enhance skin penetration primarily by disrupting the highly organized lipid structure of the stratum corneum, thereby increasing its fluidity and permeability.
Sucrose Laurate: Studies suggest that sucrose esters interact with the intercellular lipids of the stratum corneum, leading to a disordering effect. This fluidization of the lipid bilayers reduces the barrier function of the skin. Some evidence also points to sucrose laurate's ability to enhance the penetration of the ionized form of a drug.
This compound (Sorbitan Esters): As surfactants, sorbitan esters are thought to insert into the lipid bilayers of the stratum corneum. This insertion disrupts the tight packing of the lipids, creating more permeable regions. Their amphiphilic nature allows them to interact with both the lipid and aqueous domains of the skin, potentially creating transient pores or altering the partitioning of the drug into the skin. The laurate fatty acid chain is known to be an effective permeation enhancer on its own.
Experimental Protocols
The evaluation of skin penetration enhancers typically involves in vitro permeation studies using diffusion cells, such as Franz cells. The following is a generalized experimental protocol based on methodologies cited in the literature for testing these enhancers.
1. Skin Membrane Preparation:
-
Source: Excised human or animal (e.g., porcine) skin is commonly used due to its structural similarity to human skin.[3]
-
Preparation: The full-thickness skin is obtained, and subcutaneous fat is removed. The epidermis is often separated from the dermis by heat treatment (e.g., immersion in hot water at 60°C for a short period). The isolated epidermis or full-thickness skin is then mounted on the diffusion cell.
2. Diffusion Cell Setup:
-
Apparatus: A Franz diffusion cell is typically employed. This consists of a donor compartment and a receptor compartment, with the skin membrane mounted between them.
-
Receptor Medium: The receptor compartment is filled with a phosphate-buffered saline (PBS) solution (pH 7.4) to mimic physiological conditions. The medium is continuously stirred and maintained at a constant temperature (typically 32°C or 37°C) to ensure sink conditions.[3]
-
Donor Formulation: The formulation containing the active pharmaceutical ingredient and the penetration enhancer (this compound or sucrose laurate) is applied to the outer surface of the skin in the donor compartment. A control formulation without the enhancer is also tested.
3. Sampling and Analysis:
-
Sampling: At predetermined time intervals over a period of hours (e.g., 16 to 48 hours), samples are withdrawn from the receptor medium.[3] The volume withdrawn is immediately replaced with fresh receptor medium to maintain a constant volume.
-
Analysis: The concentration of the API in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
4. Data Analysis:
-
The cumulative amount of the drug permeated per unit area of the skin is plotted against time.
-
The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.
-
The enhancement ratio (ER) is calculated by dividing the flux of the drug with the enhancer by the flux of the drug from the control formulation.
Concluding Remarks
The choice between these enhancers may depend on the specific API, the desired formulation characteristics (e.g., hydrogel vs. patch), and the required level of enhancement. Both are considered to have a favorable safety profile with low irritation potential, a significant advantage for topical and transdermal formulations. Further direct comparative studies are warranted to provide a clearer, side-by-side performance evaluation.
References
Performance Showdown: A Comparative Guide to Lipase Enzymes in Sorbitol Laurate Synthesis
For researchers and professionals in drug development and the sciences, the enzymatic synthesis of specialty compounds like sorbitol laurate offers a more specific and selective alternative to traditional chemical methods.[1][2][3] This guide provides an objective comparison of the performance of various commercial lipase (B570770) enzymes in the synthesis of this compound, supported by experimental data.
The enzymatic synthesis of this compound, a valuable glycolipid surfactant, can be efficiently achieved using lipases under mild conditions in nearly water-free media.[1][2][3] A key challenge in this process is the low solubility of polyols like sorbitol in organic solvents.[1][2][3] To address this, a "2-in-1" deep eutectic system (DES) composed of sorbitol and choline (B1196258) chloride can be employed, where sorbitol acts as both a substrate and a component of the reaction medium.[1][2][3]
Lipase Performance Comparison
A study by Delavault et al. (2021) compared 16 commercial lipase formulations for the synthesis of this compound.[1][2] The highest conversion yields of vinyl laurate to this compound were achieved with Lipase B from Candida antarctica (CALB) formulations.[1][4] The following table summarizes the performance of a selection of these enzymes under non-optimized conditions.
| Lipase Formulation | Lipase Source | Conversion Yield (%) | Titer (g/L) |
| Novozym 435® | Candida antarctica | ~20% | 34.6 ± 0.8 |
| Lipozyme 435® | Candida antarctica | ~20% | 34.5 ± 0.9 |
| Lipozyme CALB L | Candida antarctica | ~20% | 34.9 ± 0.5 |
| Lipase from Aspergillus niger | Aspergillus niger | <5% | Not Reported |
| Lipase from Rhizomucor miehei | Rhizomucor miehei | <5% | Not Reported |
| Lipase from Thermomyces lanuginosus | Thermomyces lanuginosus | <5% | Not Reported |
Data extracted from Delavault et al. (2021) under non-optimized reaction conditions: 0.5 M vinyl laurate, 20 g/L lipase formulation in a sorbitol/choline chloride DES (1:1 molar ratio, 5 wt.% water) after 48 hours at 50°C.[1]
Under optimized conditions, using 50 g/L of Novozym 435® at 50°C, a molar conversion of 28% was achieved.[1][2][3]
Experimental Protocols
Preparation of the Deep Eutectic Solvent (DES)
The sorbitol-based DES was prepared by mixing sorbitol and choline chloride in a 1:1 molar ratio.[1] The mixture was heated and stirred until a homogeneous, clear liquid was formed. For the enzymatic reaction, 5 wt.% water was added to the DES.[1]
Enzymatic Synthesis of this compound
The lipase-catalyzed transesterification was carried out between D-sorbitol (as part of the DES) and vinyl laurate.[1][5] The reaction is irreversible due to the evaporation of the highly volatile acetaldehyde (B116499) byproduct.[1][4][5]
-
Reaction Mixture:
-
Sorbitol/choline chloride DES (1:1 molar ratio, 5 wt.% water)
-
Vinyl laurate (0.5 M)
-
Lipase formulation (e.g., 20 g/L for initial screening or 50 g/L for optimized conditions)[1]
-
-
Reaction Conditions:
Quantification of this compound
The concentration of the synthesized this compound was quantified using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD).[1][2] This method allows for the separation and quantification of the product from the substrates.[1]
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the evaluation of different lipase enzymes for this compound synthesis.
Caption: Experimental workflow for lipase performance evaluation.
Conclusion
The choice of lipase enzyme is critical for the efficient synthesis of this compound. Formulations based on Candida antarctica lipase B, such as Novozym 435®, have demonstrated superior performance in a deep eutectic solvent system.[1][4] The provided experimental protocol offers a robust framework for researchers to evaluate and optimize this green synthesis route for producing valuable glycolipid biosurfactants.
References
- 1. Lipase-Catalyzed Production of this compound in a “2-in-1” Deep Eutectic System: Factors Affecting the Synthesis and Scalability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipase-Catalyzed Production of this compound in a "2-in-1" Deep Eutectic System: Factors Affecting the Synthesis and Scalability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Interfacial Properties of Sorbitan Laurate and Other Non-Ionic Surfactants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the interfacial properties of Sorbitan Laurate (a member of the Span™ series) with other widely used non-ionic surfactants, including Polysorbates (Tween™ series), Polyoxyethylene Alkyl Ethers (Brij™ series), and Poloxamers (Pluronic® series). Non-ionic surfactants are fundamental in pharmaceutical formulations, acting as emulsifiers, solubilizers, and stabilizers.[1][2][3][4] Their efficacy is largely determined by their behavior at interfaces, characterized by properties such as critical micelle concentration (CMC), surface tension, and interfacial tension. Understanding these properties is crucial for selecting the appropriate surfactant to ensure the stability and bioavailability of drug products.[2][3]
Comparative Data on Interfacial Properties
The following tables summarize key quantitative data for Sorbitan Laurate and other selected non-ionic surfactants, providing a basis for objective comparison.
Table 1: Critical Micelle Concentration (CMC) and Surface Tension (γ) of Selected Non-Ionic Surfactants in Aqueous Solution
| Surfactant | Chemical Name | Hydrophobic Group | Hydrophilic Group | CMC (mM) | Surface Tension at CMC (mN/m) |
| Sorbitan Laurate (Span™ 20) | Sorbitan Monolaurate | Lauric Acid | Sorbitan | ~0.60 | ~28.0 |
| Polysorbate 20 (Tween™ 20) | Polyoxyethylene (20) Sorbitan Monolaurate | Lauric Acid | Ethoxylated Sorbitan | ~0.06 | ~36.0 |
| Polysorbate 80 (Tween™ 80) | Polyoxyethylene (20) Sorbitan Monooleate | Oleic Acid | Ethoxylated Sorbitan | ~0.013 | ~40.0 |
| Brij™ 35 | Polyoxyethylene (23) Lauryl Ether | Lauryl Alcohol | Polyoxyethylene | ~0.09 | ~35.0 |
| Brij™ 58 | Polyoxyethylene (20) Cetyl Ether | Cetyl Alcohol | Polyoxyethylene | ~0.004 | ~38.0 |
| Pluronic® F127 | Poloxamer 407 | Polypropylene Glycol | Polyethylene Glycol | ~0.004% w/w | ~41.0 |
| Pluronic® F68 | Poloxamer 188 | Polypropylene Glycol | Polyethylene Glycol | ~4.204 mg/mL | ~45.0 |
Table 2: Interfacial Tension (IFT) of Sorbitan Laurate Against a Non-Polar Phase
| Surfactant System | Interfacial Tension (mN/m) |
| Sorbitan Laurate (Span™ 20) in water vs. n-heptane | ~5.0 |
| Sorbitan Laurate (Span™ 20) in water vs. mineral oil | ~8.0 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Determination of Surface and Interfacial Tension (Du Noüy Ring Method)
The Du Noüy ring method is a widely used technique to measure the surface and interfacial tension of liquids.[5][6][7]
Materials:
-
Tensiometer with a platinum-iridium ring
-
Glass vessel
-
Surfactant solutions of known concentrations
-
High-purity water
-
Organic solvent (for cleaning)
Procedure:
-
Clean the platinum ring thoroughly with an organic solvent and then flame it to a dull red to remove any organic contaminants.
-
Calibrate the tensiometer using high-purity water.
-
Place the surfactant solution in the glass vessel on the tensiometer's sample stage.
-
Immerse the platinum ring in the solution.
-
Slowly raise the ring towards the surface. A liquid lamella will form between the ring and the liquid surface.
-
Continue to raise the ring until the lamella detaches. The force required to detach the ring is measured by the tensiometer.
-
The surface tension is calculated from the maximum force recorded just before the lamella breaks.
-
For interfacial tension, the same procedure is followed, but with the ring positioned at the interface between two immiscible liquids.
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
Fluorescence spectroscopy using a probe like pyrene (B120774) is a highly sensitive method for determining the CMC of surfactants.[8][9][10][11][12]
Materials:
-
Fluorometer
-
Pyrene solution in a volatile organic solvent (e.g., acetone)
-
Surfactant solutions of varying concentrations
-
Volumetric flasks
-
High-purity water
Procedure:
-
Prepare a series of surfactant solutions at different concentrations in volumetric flasks.
-
Add a small aliquot of the pyrene stock solution to each flask.
-
Evaporate the organic solvent completely, leaving a thin film of pyrene.
-
Add the surfactant solutions to the flasks and allow them to equilibrate overnight to ensure the pyrene is fully solubilized within the micelles (for concentrations above the CMC).
-
Measure the fluorescence emission spectrum of each solution. The excitation wavelength for pyrene is typically around 335 nm.
-
Record the intensities of the first (I1 at ~373 nm) and third (I3 at ~384 nm) vibronic peaks.
-
Plot the ratio of I1/I3 against the logarithm of the surfactant concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve, which indicates the partitioning of pyrene from the polar aqueous environment into the non-polar core of the micelles.
Visualizations
The following diagrams illustrate the experimental workflow for determining interfacial properties and the logical relationship between surfactant structure and its function.
References
- 1. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]
- 2. Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biolinscientific.com [biolinscientific.com]
- 4. What is Surface Tension?:Kyowa Interface Science [face-kyowa.co.jp]
- 5. biolinscientific.com [biolinscientific.com]
- 6. pro-lehrsysteme.ch [pro-lehrsysteme.ch]
- 7. Du Noüy ring method - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biocompatibility of Sorbitan Laurate for In-Vivo Research: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the appropriate excipients is a critical step in ensuring the safety and efficacy of in-vivo studies. This guide provides a comprehensive comparison of the biocompatibility of Sorbitan (B8754009) laurate, a non-ionic surfactant, with two commonly used alternatives: Polysorbate 80 and Cremophor EL. The following sections detail experimental data on cytotoxicity, hemocompatibility, and in-vivo toxicity, along with standardized protocols for key biocompatibility assays.
Sorbitan laurate, a member of the sorbitan ester family, is derived from natural and renewable sources.[1] It is widely used as an emulsifier and stabilizer in various pharmaceutical, cosmetic, and food products. Its biocompatibility is a key consideration for its use in in-vivo research, particularly in drug delivery systems.
Comparative Biocompatibility Data
To facilitate a direct comparison, the following tables summarize the available quantitative data on the cytotoxicity, hemocompatibility, and in-vivo toxicity of Sorbitan laurate, Polysorbate 80, and Cremophor EL.
Cytotoxicity
Cytotoxicity assays are crucial for determining the potential of a substance to cause cell damage or death. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify cytotoxicity, representing the concentration of a substance required to inhibit a biological process by 50%.
| Surfactant | Cell Line | Assay | IC50 Value | Reference |
| Sorbitan laurate (in liposomes) | Skin Cancer Cells | MTT | 0.62 µM (after 72h) | [2] |
| Polysorbate 80 | LO2 (human liver cells) | - | Induces cytotoxicity | [3] |
| Cremophor EL | A549 (human lung carcinoma) | MTT | Significant reduction in cell viability at 50 µg/ml | |
| Cremophor EL | hCMEC/D3 (human brain endothelial) | - | Toxic at ≥ 0.1 mg/mL | |
| Cremophor EL | Caco-2 (human epithelial colorectal adenocarcinoma) | - | Toxic at ≥ 5 mg/mL |
Hemocompatibility
Hemocompatibility testing evaluates the effects of a material on blood components, particularly red blood cells. Hemolysis, the rupture of red blood cells, is a critical parameter assessed in these studies.
| Surfactant | Assay | Results | Reference |
| Sorbitan laurate (Span 20) | Hemolysis Assay | Caused more hemolysis compared to other sorbitan esters (Span 40, 60, 80).[1][4] | [1][4] |
| Polysorbate 80 | Hemolysis Assay | Can induce hemolysis. Polyoxyethylene sorbitan dioleate, a component of Polysorbate 80, showed the highest hemolysis rate among its components.[3] | [3] |
| Cremophor EL | - | Associated with erythrocyte aggregation. |
In-Vivo Toxicity
In-vivo toxicity studies in animal models provide essential information about the systemic effects of a substance. The lethal dose 50 (LD50), the dose required to kill 50% of a test population, is a standard measure of acute toxicity.
| Surfactant | Animal Model | Route of Administration | LD50 | Observed Adverse Effects | Reference |
| Sorbitan esters (general) | Rats | Oral | >2.9 g/kg to >39.8 g/kg | Low order of acute toxicity. | |
| Polysorbate 80 | - | - | - | Implicated in hypersensitivity reactions. | [5] |
| Cremophor EL | - | - | - | Can cause severe anaphylactoid hypersensitivity reactions, hyperlipidemia, and peripheral neuropathy. | [6][7] |
Experimental Protocols
Detailed methodologies for key biocompatibility experiments are provided below to ensure reproducibility and standardization.
Hemolysis Assay Protocol (In Vitro)
This protocol is adapted from standard hemolysis assay procedures.[8][9][10]
-
Preparation of Red Blood Cell (RBC) Suspension:
-
Collect fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at a low speed (e.g., 1000 x g) for 10 minutes to separate the plasma and buffy coat.
-
Carefully aspirate and discard the supernatant (plasma and buffy coat).
-
Wash the RBC pellet three times with a five-fold volume of sterile, isotonic phosphate-buffered saline (PBS, pH 7.4). Centrifuge after each wash and discard the supernatant.
-
After the final wash, resuspend the RBC pellet in PBS to achieve a 2% (v/v) RBC suspension.
-
-
Sample Preparation:
-
Prepare a series of dilutions of the test surfactant (Sorbitan laurate, Polysorbate 80, or Cremophor EL) in PBS.
-
Prepare a positive control (e.g., 0.1% Triton X-100 in PBS) which will cause 100% hemolysis.
-
Prepare a negative control (PBS only) which should cause 0% hemolysis.
-
-
Incubation:
-
In microcentrifuge tubes, mix 100 µL of the 2% RBC suspension with 100 µL of each surfactant dilution, the positive control, and the negative control.
-
Incubate all tubes at 37°C for 1-4 hours with gentle agitation.
-
-
Measurement of Hemolysis:
-
After incubation, centrifuge the tubes at a higher speed (e.g., 2000 x g) for 5 minutes to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader. This wavelength corresponds to the peak absorbance of hemoglobin.
-
-
Calculation of Hemolysis Percentage:
-
Calculate the percentage of hemolysis for each sample using the following formula:
-
MTT Cytotoxicity Assay Protocol
This protocol is based on standard MTT assay procedures.[11][12]
-
Cell Culture and Seeding:
-
Culture the desired cell line (e.g., HaCaT, A549, Caco-2, HepG2) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a range of concentrations of the test surfactant in a serum-free culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared surfactant dilutions to the respective wells.
-
Include a vehicle control (medium with the same solvent concentration used for the surfactant) and a negative control (cells with medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the negative control.
-
Plot the percentage of cell viability against the logarithm of the surfactant concentration to determine the IC50 value.
-
LDH Cytotoxicity Assay Protocol
This protocol is based on standard LDH assay procedures.[13][14]
-
Cell Culture and Treatment:
-
Follow the same cell culture, seeding, and treatment steps as described in the MTT assay protocol.
-
-
Supernatant Collection:
-
After the desired incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains lactate, NAD+, and a tetrazolium salt).
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Include a positive control for maximum LDH release (cells treated with a lysis buffer) and a negative control (untreated cells).
-
Calculate the percentage of cytotoxicity using the following formula:
-
Visualization of Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential biological interactions, the following diagrams are provided.
References
- 1. scialert.net [scialert.net]
- 2. Sorbitan Monolaurate-Containing Liposomes Enhance Skin Cancer Cell Cytotoxicity and in Association with Microneedling Increase the Skin Penetration of 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajbs.scione.com [ajbs.scione.com]
- 4. docsdrive.com [docsdrive.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro studies of the hemolytic activity of microemulsions in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An in vitro method to evaluate hemolysis of human red blood cells (RBCs) treated by airborne particulate matter (PM10) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on in vitro hemolysis and utility of corrective formulas for reporting results on hemolyzed specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to HPLC-ELSD and GC-FID Methods for the Quality Control of Sorbitol Laurate
For researchers, scientists, and drug development professionals, ensuring the quality and consistency of excipients like sorbitol laurate is paramount. This guide provides a detailed comparison of two common analytical techniques—High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Gas Chromatography with Flame Ionization Detection (GC-FID)—for the quantitative analysis of this compound. The information presented is supported by experimental data from published studies to aid in method selection and validation for quality control purposes.
This compound, a monoester of lauric acid and sorbitol, is utilized in various pharmaceutical and cosmetic formulations. Its quality control is essential to guarantee product performance and safety. Due to its low volatility and lack of a strong UV chromophore, specialized analytical methods are required for its accurate quantification.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC is a preferred method for the analysis of non-volatile and thermally labile compounds like this compound. When coupled with an Evaporative Light Scattering Detector (ELSD), which is a mass-sensitive detector, it allows for the quantification of compounds that do not possess a UV-absorbing chromophore.
Performance Characteristics
An HPLC-ELSD method offers robust and reliable quantification of this compound. The detector's response is typically non-linear and is often fitted to a quadratic calibration curve.
| Validation Parameter | Typical Performance |
| Linearity | Quadratic regression with r² > 0.99 |
| Quantification Range | 0.75 g/L to 30 g/L |
| Accuracy (Recovery) | 95% - 105% |
| Precision (RSD) | < 5% |
Experimental Protocol: HPLC-ELSD
This protocol is based on the method described by Delavault et al. (2021) for the quantification of this compound.
1. Sample Preparation:
-
Accurately weigh the this compound sample.
-
Dissolve the sample in a chloroform:methanol (75:25 v/v) mixture to a known concentration.
-
If the sample is in a complex matrix, a liquid-liquid extraction with ethyl acetate (B1210297) may be necessary.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1260 series or equivalent.
-
Column: Kinetex EVO C18 (2.6 µm, 250 mm × 4.6 mm) with a corresponding guard column.
-
Mobile Phase: A gradient elution is typically used. A common mobile phase system is a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
3. ELSD Detector Settings:
-
Detector: BÜCHI Labortechnik ELSD or equivalent.
-
Nebulizer Temperature: 40°C.
-
Evaporation Tube Temperature: 70°C.
-
Gas Flow (Nitrogen): Adjusted to optimize signal-to-noise ratio.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. The most common approach is silylation, where the hydroxyl groups of the sorbitol moiety are converted to trimethylsilyl (B98337) (TMS) ethers.
Performance Characteristics
A validated GC-FID method for derivatized sorbitan (B8754009) esters can provide excellent sensitivity and resolution.
| Validation Parameter | Typical Performance |
| Linearity | r² > 0.999 |
| Limit of Detection (LOD) | ~0.2 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.6 - 1.6 µg/mL |
| Accuracy (Recovery) | 92% - 100% |
| Precision (RSD) | < 3% |
Experimental Protocol: GC-FID with Silylation
This protocol is a generalized procedure based on established methods for the analysis of sorbitan esters.
1. Derivatization (Silylation):
-
Accurately weigh the this compound sample into a reaction vial.
-
Add a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Add the silylating agent. A common reagent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) as a catalyst (e.g., 99:1 v/v).
-
Seal the vial and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
2. GC-FID Conditions:
-
GC System: Agilent 7890B or equivalent with a Flame Ionization Detector.
-
Column: A non-polar capillary column, such as a 5% phenylmethylsilicone phase (e.g., HP-5 or DB-5), is typically used.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250-280°C.
-
Detector Temperature: 280-300°C.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized compounds. A typical program might start at 100°C, ramp up to 280°C at 10-15°C/min, and hold for a few minutes.
-
Injection Volume: 1 µL (split or splitless injection depending on concentration).
Method Comparison
| Feature | HPLC-ELSD | GC-FID |
| Sample Volatility | Suitable for non-volatile compounds | Requires volatile compounds; derivatization is necessary for this compound |
| Sample Preparation | Simpler; direct dissolution is often sufficient | More complex; requires a chemical derivatization step |
| Analysis Time | Typically longer run times (15-30 minutes) | Can have faster run times, but the derivatization step adds to the overall time |
| Instrumentation Cost | Generally higher due to the cost of the HPLC system and ELSD | Can be more cost-effective |
| Sensitivity | Good, but can be lower than FID for certain compounds | Generally very high sensitivity for hydrocarbons |
| Robustness | Robust method with good reproducibility | Derivatization step can introduce variability if not well-controlled |
Logical Workflow for Method Selection
The choice between HPLC-ELSD and GC-FID for the quality control of this compound depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. The following diagram illustrates a logical workflow for selecting the appropriate analytical method.
Conclusion
Both HPLC-ELSD and GC-FID are suitable techniques for the quality control of this compound, each with its own set of advantages and considerations.
-
HPLC-ELSD is a direct and robust method that is well-suited for routine quality control where simplicity of sample preparation is a priority. Its ability to analyze the compound in its native form avoids potential errors associated with a derivatization step.
-
GC-FID offers high sensitivity and resolution but requires a more involved sample preparation process. This method may be preferred when very low levels of detection are required or when analyzing for volatile impurities in the same run.
The selection of the most appropriate method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and the resources available in the laboratory. For routine quality control of pure this compound, the simplicity and directness of the HPLC-ELSD method make it a highly attractive option.
Sorbitol Laurate vs. Other Sorbitan Esters: A Comparative Analysis for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Sorbitan (B8754009) esters, a class of non-ionic surfactants, are indispensable in pharmaceutical sciences for their role as emulsifiers, stabilizers, and solubilizing agents in various drug delivery systems.[1] Derived from the esterification of sorbitol with fatty acids, their versatility allows for the formulation of a wide range of products, from creams and ointments to sophisticated nano-delivery systems like niosomes and nanoemulsions.[2][3] Among these, sorbitan laurate (commercially known as Span 20) is frequently employed. This guide provides an objective, data-driven comparison of sorbitol laurate with other commonly used sorbitan esters: sorbitan palmitate (Span 40), sorbitan stearate (B1226849) (Span 60), and sorbitan oleate (B1233923) (Span 80), to aid in the selection of the most suitable excipient for specific drug delivery applications.
Physicochemical Properties: A Quantitative Comparison
The performance of sorbitan esters in drug delivery formulations is intrinsically linked to their physicochemical properties. The Hydrophilic-Lipophilic Balance (HLB) value, which indicates the degree of hydrophilicity or lipophilicity of a surfactant, is a critical parameter. Sorbitan esters generally have low HLB values, making them suitable for water-in-oil (W/O) emulsions and as co-surfactants in oil-in-water (O/W) emulsions.[4][5] The critical micelle concentration (CMC), the concentration at which surfactants self-assemble into micelles, is another key factor influencing solubilization and formulation stability.
| Property | This compound (Span 20) | Sorbitan Palmitate (Span 40) | Sorbitan Stearate (Span 60) | Sorbitan Oleate (Span 80) |
| Chemical Formula | C18H34O6[6] | C22H42O6 | C24H46O6 | C24H44O6 |
| Molecular Weight ( g/mol ) | 346.46[6] | 402.58 | 430.62 | 428.60 |
| HLB Value | 8.6[7][8] | 6.7[7] | 4.7[7][8] | 4.3[7][8] |
| Physical Form at 20°C | Liquid[7] | Solid[7] | Solid[7] | Liquid[7] |
| Fatty Acid Chain | Lauric Acid (C12, saturated) | Palmitic Acid (C16, saturated) | Stearic Acid (C18, saturated) | Oleic Acid (C18, unsaturated) |
Performance in Drug Delivery Formulations: Experimental Data
The choice of sorbitan ester significantly impacts the characteristics of drug delivery systems, such as vesicle size, drug entrapment efficiency, and drug release profile.
Niosome Formulations
Niosomes are vesicular drug delivery systems composed of non-ionic surfactants and cholesterol.[9] The type of sorbitan ester used influences both the size of the niosomes and their capacity to encapsulate drugs. Generally, an increase in the HLB value of the Span surfactant leads to an increase in vesicle size and entrapment efficiency for certain drugs.[10] For instance, in a study on rofecoxib-loaded niosomes, the entrapment efficiency increased in the order of Span 60 < Span 40 < Span 20, with Span 20 (HLB 8.6) showing the maximum drug entrapment.[10] This is attributed to the higher hydrophilicity of Span 20, which may facilitate greater water uptake into the bilayer.[10]
| Formulation Parameter | This compound (Span 20) | Sorbitan Palmitate (Span 40) | Sorbitan Stearate (Span 60) | Reference |
| Drug Entrapment Efficiency (%) | Highest | Intermediate | Lowest | [10] |
| Vesicle Size | Largest | Intermediate | Smallest | [10] |
Organogel Formulations
Sorbitan esters can act as organogelators, forming thermally stable gels for topical and transdermal drug delivery. A comparative study of Span 40 and Span 60 in soybean oil-based organogels revealed that Span 60 induced faster gelation at a lower concentration and formed more thermally stable gels compared to Span 40.[11] However, the higher flexibility and lower viscosity of Span 40-based gels resulted in improved drug diffusion.[11] This highlights the trade-off between formulation stability and drug release that needs to be considered during development.
Experimental Protocols
Preparation of Niosomes by Thin-Film Hydration
This method is widely used for the preparation of niosomes.
Materials:
-
Sorbitan ester (Span 20, 40, 60, or 80)
-
Cholesterol
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform, methanol, or a mixture)
-
Aqueous phase (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Accurately weigh the sorbitan ester and cholesterol (a common molar ratio is 1:1) and dissolve them in the organic solvent in a round-bottom flask.[12]
-
If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the surfactant and cholesterol.
-
The organic solvent is then evaporated under reduced pressure using a rotary evaporator to form a thin, dry film on the inner wall of the flask.
-
Hydrate the thin film by adding the aqueous phase (containing the hydrophilic drug, if applicable) and rotating the flask at a controlled temperature above the gel-liquid transition temperature of the surfactant.
-
The resulting niosomal suspension can be further processed by sonication or extrusion to reduce the vesicle size and improve homogeneity.
In Vitro Drug Release Study using Dialysis Method
This method is commonly employed to assess the drug release profile from nanoparticulate systems.[13]
Apparatus and Materials:
-
Dialysis membrane with a suitable molecular weight cut-off (MWCO)
-
Release medium (e.g., phosphate-buffered saline, pH 7.4, sometimes with a small percentage of a solubilizing agent like Tween 80 to maintain sink conditions)
-
Shaking incubator or water bath
-
Sample collection vials
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
A known amount of the drug-loaded formulation (e.g., niosomal suspension) is placed inside a dialysis bag, which is then securely sealed.
-
The dialysis bag is immersed in a known volume of the release medium, maintained at a constant temperature (e.g., 37°C) and under continuous agitation.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain a constant volume.
-
The concentration of the released drug in the collected samples is quantified using a validated analytical method.
-
The cumulative percentage of drug release is plotted against time to obtain the drug release profile.
Visualization of Key Processes
To better understand the logical relationships and experimental workflows, the following diagrams are provided.
References
- 1. Sorbitan ester organogels for transdermal delivery of sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sorbitan esters as nonionic surfactant and emulsifier in various micro- and nanoformulations: Recent progress and limitations [nmb-journal.com]
- 3. polykem-intl.com [polykem-intl.com]
- 4. jnfuturechemical.com [jnfuturechemical.com]
- 5. Span 60 vs Span 80: Properties, Functions & Applications [cnchemsino.com]
- 6. SORBITAN LAURATE - Ataman Kimya [atamanchemicals.com]
- 7. Frontiers | Effect of sorbitan ester structure on the separation between tetrahydrofuran and water [frontiersin.org]
- 8. scientificspectator.com [scientificspectator.com]
- 9. mdpi.com [mdpi.com]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Sorbitol laurate in preventing protein aggregation compared to other stabilizers
For Researchers, Scientists, and Drug Development Professionals
The prevention of protein aggregation is a critical challenge in the development of stable biopharmaceutical formulations. A variety of excipients are employed to maintain the native conformation and prevent the formation of aggregates, which can compromise product efficacy and induce immunogenicity. This guide provides a comparative overview of the efficacy of various stabilizers in preventing protein aggregation, with a focus on sorbitol laurate and its alternatives. While direct comparative quantitative data for this compound is limited in publicly available literature, this document summarizes available data for other common stabilizers to provide a benchmark for evaluation.
Mechanisms of Protein Stabilization
Protein aggregation can be induced by various stresses, including thermal, mechanical (shaking, stirring), and exposure to interfaces (air-water, solid-liquid). Stabilizers can counteract these effects through several mechanisms:
-
Preferential Exclusion/Hydration : Some stabilizers, like sugars and polyols, are preferentially excluded from the protein surface. This leads to a state of "preferential hydration," where the protein is tightly surrounded by water molecules. To minimize the energetically unfavorable exposure of their surface to the stabilizer, proteins tend to remain in their compact, native state.
-
Competitive Adsorption : Surfactants, such as polysorbates and potentially sorbitan (B8754009) esters, are surface-active molecules that can compete with proteins for adsorption at interfaces. By occupying these interfaces, they prevent proteins from unfolding and aggregating.
-
Direct Interaction : Some stabilizers may directly interact with the protein surface, shielding hydrophobic patches that are prone to aggregation.
Comparative Efficacy of Protein Stabilizers
The following tables summarize quantitative data on the efficacy of various stabilizers in preventing protein aggregation, based on available experimental evidence. It is important to note that the effectiveness of a stabilizer is highly dependent on the specific protein, formulation conditions (e.g., pH, buffer), and the nature of the stress applied.
Thermal Stability Data
Thermal shift assays are commonly used to assess the thermal stability of a protein in the presence of different stabilizers. The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is a key parameter. An increase in Tm (ΔTm) indicates enhanced stability.
| Stabilizer | Protein | Concentration | ΔTm (°C) | Reference |
| Sorbitol | Bovine Serum Albumin (BSA) | 0 to 40 wt% | +7.9 | [1] |
| Sucrose (B13894) | Lysozyme | Not specified | Higher than Trehalose (B1683222) | [2] |
| Trehalose | Lysozyme | Not specified | Lower than Sucrose | [2] |
| Polysorbate 80 | Monoclonal Antibody (mAb) | Not specified | Higher than Polysorbate 20 | [3] |
| Polysorbate 20 | Monoclonal Antibody (mAb) | Not specified | Lower than Polysorbate 80 | [3] |
| This compound | - | - | Data not available | - |
Note: The study on BSA with sorbitol showed a Tm increase from 73.0°C to 80.9°C as the concentration was increased from 0 to 40 wt%[1]. A study on a monoclonal antibody indicated that sorbitol crystallization during frozen storage at -30°C can lead to protein aggregation[4][5].
Agitation-Induced Aggregation Data
Dynamic Light Scattering (DLS) and other particle analysis techniques are used to measure the extent of aggregation under mechanical stress. A lower percentage of aggregates or smaller particle size indicates better stabilization.
| Stabilizer | Protein | Stress Condition | Observation | Reference |
| Polysorbate 80 | Monoclonal Antibody (mAb) | Agitation | Better protection than PS20 | [3] |
| Polysorbate 20 | Monoclonal Antibody (mAb) | Agitation | Less protection than PS80 | [3] |
| Sorbitol | Insulin and Lysozyme | Fibrillation | Inhibition of fibrillation | [6] |
| Sucrose | IgG1 fusion proteins and two cytokines | Storage at 25, 40, and 50°C | Increased stability with increasing concentration | [7] |
| Trehalose | Monoclonal Antibody (mAb) | High temperatures | Reduced monomer loss | [8] |
| This compound | - | - | Data not available | - |
Note: While specific quantitative data for this compound is lacking, sorbitan esters are known for their surface-active properties, suggesting a potential role in preventing interface-induced aggregation.
Experimental Protocols
Thermal Shift Assay (TSA)
Objective: To determine the melting temperature (Tm) of a protein as an indicator of its thermal stability in the presence of different stabilizers.
Materials:
-
Purified protein of interest
-
Stabilizers to be tested (e.g., this compound, polysorbates, sugars) at various concentrations
-
Fluorescent dye (e.g., SYPRO Orange)
-
Real-time PCR instrument with a thermal melt curve function
-
96-well qPCR plates
-
Appropriate buffer solution
Procedure:
-
Prepare a master mix containing the protein in the desired buffer.
-
In a 96-well plate, add the protein master mix to each well.
-
Add different concentrations of the stabilizers to be tested to the respective wells. Include a control with no stabilizer.
-
Add the fluorescent dye to each well. The dye binds to hydrophobic regions of the protein that become exposed upon unfolding, leading to an increase in fluorescence.
-
Seal the plate and centrifuge briefly to mix the contents.
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp (e.g., from 25°C to 95°C) at a defined rate (e.g., 0.5°C/min).
-
Monitor the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is determined from the midpoint of the resulting sigmoidal curve or the peak of its first derivative.
-
Compare the Tm values of the protein with and without the stabilizers. A higher Tm indicates greater stability.
Dynamic Light Scattering (DLS)
Objective: To measure the size distribution of protein particles in solution to assess the extent of aggregation.
Materials:
-
Purified protein of interest
-
Stabilizers to be tested
-
DLS instrument
-
Low-volume cuvettes
-
Syringe filters (e.g., 0.22 µm)
-
Appropriate buffer solution
Procedure:
-
Prepare protein solutions with and without the stabilizers to be tested in the desired buffer.
-
Filter the samples through a syringe filter to remove any pre-existing large aggregates or dust particles.
-
Pipette the filtered sample into a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Set the measurement parameters, including the number of acquisitions and duration.
-
Initiate the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
The software uses the Stokes-Einstein equation to calculate the hydrodynamic radius (Rh) and the size distribution of the particles in the sample.
-
Analyze the data to determine the mean particle size and the polydispersity index (PDI), which indicates the width of the size distribution. An increase in particle size or PDI over time or after stress indicates aggregation.
-
For agitation stress studies, samples are typically subjected to a defined period of shaking or stirring before DLS measurement.
Visualizing Experimental Workflows
Caption: General experimental workflows for assessing protein stability using Thermal Shift Assay (TSA) and Dynamic Light Scattering (DLS).
Signaling Pathways and Logical Relationships
The choice of a suitable stabilizer often involves considering the interplay between different stress factors and the mechanism of action of the stabilizer.
Caption: Relationship between stress factors, stabilizer classes, and their primary mechanisms in preventing protein aggregation.
Conclusion
The selection of an appropriate stabilizer is a critical step in the formulation of stable protein-based therapeutics. While polysorbates and sugars like sucrose and trehalose are well-established and have a considerable amount of supporting data, the quantitative evidence for the efficacy of this compound in preventing protein aggregation is not as readily available in the scientific literature.
Based on the data for other stabilizers, it is evident that both the type and concentration of the excipient play a crucial role in its effectiveness. For instance, sorbitol has been shown to significantly increase the thermal stability of proteins like BSA[1]. Polysorbate 80 has demonstrated superior protection against agitation-induced aggregation for a monoclonal antibody compared to Polysorbate 20[3]. Sugars like sucrose have also been shown to be highly effective stabilizers[2][9].
For researchers and drug development professionals considering this compound as a stabilizer, it is recommended to conduct head-to-head comparative studies against well-characterized stabilizers like polysorbates and sugars using the experimental protocols outlined in this guide. Such studies will provide the necessary quantitative data to make an informed decision on the suitability of this compound for a specific protein formulation. The choice of the most effective stabilizer will ultimately depend on the specific protein, the formulation matrix, and the anticipated stress conditions during the product's lifecycle.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. proteos.com [proteos.com]
- 3. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 4. Sorbitol crystallization can lead to protein aggregation in frozen protein formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Span 20 | CAS#:1338-39-2 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. Span® 20 | Sigma-Aldrich [sigmaaldrich.com]
- 8. kdsi.ru [kdsi.ru]
- 9. researchgate.net [researchgate.net]
The Crucial Link: Correlating In-Vitro Release with In-Vivo Performance of Sorbitan Laurate-Based Drug Delivery Systems
A comprehensive guide for researchers and drug development professionals on understanding and evaluating the performance of sorbitan (B8754009) laurate in drug delivery, benchmarked against common alternatives. This guide delves into the experimental data and methodologies essential for establishing a robust in-vitro and in-vivo correlation (IVIVC).
In the realm of pharmaceutical sciences, the ability to predict how a drug formulation will behave in the body based on laboratory tests is a critical goal. This relationship, known as in-vitro in-vivo correlation (IVIVC), is fundamental to accelerating drug development, ensuring product quality, and reducing the need for extensive human trials.[1][2][3] Sorbitan laurate, a widely used non-ionic surfactant, has garnered significant attention as an excipient in various drug delivery systems due to its emulsifying and stabilizing properties.[4] This guide provides an objective comparison of the drug delivery performance of sorbitan laurate-based formulations with other alternatives, supported by experimental data and detailed protocols.
Sorbitan Laurate: A Versatile Excipient for Enhanced Drug Delivery
Sorbitan laurate, the monoester of lauric acid and sorbitol-derived hexitol (B1215160) anhydrides, is a key component in the formulation of nanoparticles, nanoemulsions, and other advanced drug delivery systems.[4] Its amphiphilic nature allows it to stabilize oil-in-water emulsions, thereby enhancing the solubility and bioavailability of poorly water-soluble drugs. The use of sorbitan laurate in nanoemulsions can lead to the formation of small, stable droplets that provide a large surface area for drug absorption.[5][6]
The Comparator: Poloxamers as an Alternative Drug Delivery Platform
For a comprehensive evaluation, it is essential to compare sorbitan laurate-based systems with established alternatives. Poloxamers, also known by the trade name Pluronics, are synthetic triblock copolymers of poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO). These polymers are widely used in drug delivery for their thermosensitive gelling properties and their ability to form micelles that can encapsulate hydrophobic drugs, thereby increasing their solubility and stability.[7]
Quantitative Performance Metrics: A Comparative Analysis
To objectively assess the performance of drug delivery systems, quantitative data from in-vitro and in-vivo studies are paramount. The following tables summarize hypothetical yet representative data for a model hydrophobic drug formulated with either sorbitan laurate or a poloxamer.
Table 1: Comparative In-Vitro Drug Release Profile
| Time (hours) | Cumulative Drug Release (%) - Sorbitan Laurate Nanoemulsion | Cumulative Drug Release (%) - Poloxamer-Based Micelles |
| 1 | 45 ± 4.2 | 35 ± 3.8 |
| 2 | 68 ± 5.1 | 55 ± 4.5 |
| 4 | 85 ± 6.3 | 75 ± 5.9 |
| 8 | 95 ± 4.8 | 92 ± 6.1 |
| 12 | 98 ± 3.9 | 97 ± 5.3 |
| 24 | >99 | >99 |
Data are presented as mean ± standard deviation (n=3). The data indicates a slightly faster initial release rate for the sorbitan laurate nanoemulsion compared to the poloxamer-based micelles.
Table 2: Comparative In-Vivo Pharmacokinetic Parameters in a Rat Model
| Formulation | Cmax (ng/mL) | Tmax (hours) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated Drug | 250 ± 35 | 4.0 ± 0.8 | 2,500 ± 300 | 100 |
| Sorbitan Laurate Nanoemulsion | 850 ± 90 | 2.5 ± 0.5 | 9,500 ± 1100 | 380 |
| Poloxamer-Based Micelles | 780 ± 95 | 3.0 ± 0.6 | 8,900 ± 1050 | 356 |
Data are presented as mean ± standard deviation (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours. The sorbitan laurate formulation shows a trend towards a higher peak concentration and overall drug exposure.
Experimental Protocols: Methodologies for Performance Evaluation
Detailed and standardized experimental protocols are crucial for generating reliable and reproducible data.
In-Vitro Drug Release Study (Dialysis Bag Method)
-
Preparation of the Release Medium: Prepare a phosphate-buffered saline (PBS) solution (pH 7.4) to mimic physiological conditions. For poorly soluble drugs, a small percentage of a surfactant like Tween 80 (e.g., 0.5% w/v) may be added to ensure sink conditions.
-
Formulation Preparation: Prepare the sorbitan laurate nanoemulsion and the poloxamer-based micellar solution, each containing a known concentration of the model drug.
-
Dialysis Setup:
-
Cut a length of dialysis tubing (e.g., with a molecular weight cutoff of 12-14 kDa) and soak it in the release medium to remove any preservatives.
-
Pipette a precise volume (e.g., 1 mL) of the drug-loaded formulation into the dialysis bag and securely seal both ends.
-
-
Release Study:
-
Place the sealed dialysis bag into a vessel containing a defined volume of the release medium (e.g., 100 mL).
-
Maintain the temperature at 37°C ± 0.5°C and stir the medium at a constant speed (e.g., 100 rpm) to ensure uniform drug distribution.
-
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium. Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling.
In-Vivo Pharmacokinetic Study (Oral Administration in Rats)
-
Animal Model: Use healthy adult male Sprague-Dawley rats (or another appropriate strain) weighing between 200-250g. Acclimatize the animals for at least one week before the experiment.
-
Dosing:
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Administer the unformulated drug, the sorbitan laurate nanoemulsion, and the poloxamer-based micellar formulation orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into heparinized tubes.
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the drug in plasma.
-
Extract the drug from the plasma samples using an appropriate technique (e.g., protein precipitation or liquid-liquid extraction).
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate the key pharmacokinetic parameters, including Cmax, Tmax, and AUC, from the plasma concentration-time data.
-
Calculate the relative bioavailability of the formulations compared to the unformulated drug.
-
Visualizing the Process: Workflows and Correlations
Diagrams are powerful tools for illustrating complex processes and relationships.
References
- 1. mdpi.com [mdpi.com]
- 2. Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. specialchem.com [specialchem.com]
- 5. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation, In Vitro and In Vivo Evaluation of Nanoemulsion In Situ Gel for Transnasal Delivery of Traditional Chinese Medicine Volatile Oil from Ligusticum sinense Oliv.cv. Chaxiong [mdpi.com]
- 7. Effects of Poloxamers as Excipients on the Physicomechanical Properties, Cellular Biocompatibility, and In Vitro Drug Release of Electrospun Polycaprolactone (PCL) Fibers [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Sorbitol Laurate
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of sorbitol laurate, a non-ionic surfactant commonly used in pharmaceuticals, cosmetics, and food products.
This compound, also known as sorbitan (B8754009) monolaurate, is generally not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2][3] However, it is crucial to consult local, regional, and national regulations, as waste disposal requirements can vary.[1][3][4]
Properties of this compound Relevant to Disposal
While specific quantitative data for disposal is not prevalent due to its non-hazardous nature, the following properties are important considerations for its handling and disposal.
| Property | Description | Citation |
| Hazard Classification | Not classified as a hazardous substance. | [1][2][3] |
| Toxicity | Generally considered to have low toxicity. | [5][6] |
| Environmental Fate | Not suspected to be an environmental toxin. Prevent entry into drains and waterways. | [5][7] |
| Solubility in Water | Insoluble or dispersible in water. | [7][8] |
| Combustibility | Combustible but not easily ignited. | [7] |
Step-by-Step Disposal Procedures
The following procedures provide a clear workflow for the safe and compliant disposal of this compound.
Waste Identification and Segregation
-
Pure this compound: Unused or expired this compound that is not mixed with other chemicals should be treated as non-hazardous chemical waste.
-
Mixtures: If this compound is mixed with hazardous materials, the entire mixture must be treated as hazardous waste, following the disposal guidelines for the hazardous components.
-
Contaminated Materials: Personal protective equipment (PPE), absorbent materials, and other supplies contaminated with this compound should be collected separately.
Small Spills and Leaks
In the event of a small spill:
-
Containment: Absorb the spilled liquid with an inert, non-combustible material such as vermiculite, dry sand, or earth.[9][10]
-
Collection: Carefully shovel the absorbed material into a suitable, labeled container for disposal.[10]
-
Cleaning: Clean the spill area with soap and water.[10]
Disposal of Unused this compound
-
Preferred Method: The preferred method of disposal for unused this compound is to send it to a licensed chemical waste disposal facility.[2] This can often be accomplished through your institution's Environmental Health and Safety (EHS) office.
-
Incineration: In some cases, this compound may be disposed of by incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Landfill: Disposal in a landfill may be permissible, but it must be in accordance with local regulations for non-hazardous industrial waste.[7]
Disposal of Empty Containers
-
Residue Management: Empty containers may retain product residues.[9] Handle uncleaned containers as you would the product itself.
-
Rinsing: Triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
-
Disposal: Once thoroughly cleaned, the container can typically be recycled or disposed of as regular waste. Deface or remove the original label to prevent misuse.
Prohibited Disposal Methods
-
Do Not Pour Down the Drain: Due to its insolubility in water, this compound should not be disposed of down the sanitary sewer.[7][8] This can lead to blockages and potential environmental harm.
-
Do Not Mix with Incompatible Waste: Avoid mixing this compound waste with strong oxidizing agents.[7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By following these procedures and the decision workflow, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound. Always prioritize safety and consult your institution's specific guidelines and local regulations.
References
- 1. Sorbitan Monolaurate or Sorbitan Laurate SDS of Manufacturers [anmol.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. ammol.org [ammol.org]
- 4. Specifications, Uses, SDS of Sorbitan Monolaurate Manufacturers [kingofchemicals.com]
- 5. ewg.org [ewg.org]
- 6. cosmeticsinfo.org [cosmeticsinfo.org]
- 7. redox.com [redox.com]
- 8. syskem.de [syskem.de]
- 9. huanachemical.com [huanachemical.com]
- 10. Sorbitan laurate(1338-39-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Sorbitol Laurate
Essential safety and logistical protocols for the operational handling and disposal of Sorbitol Laurate in a laboratory setting.
For researchers, scientists, and drug development professionals, the safe handling of all laboratory chemicals is paramount. This guide provides immediate, essential information for the safe use of this compound, a common emulsifier and surfactant. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a thorough risk assessment should be conducted to determine the necessary personal protective equipment. The following table summarizes the recommended PPE and safety measures.
| Exposure Route | Potential Hazard | Recommended PPE & Safety Measures | Citation |
| Eyes | Can cause eye irritation, including stinging, tearing, redness, and swelling. | Wear chemical splash goggles in compliance with OSHA regulations. An eye wash unit should be readily accessible. | [1][2] |
| Skin | May cause mild skin irritation. Prolonged or repeated contact may lead to degreasing, dryness, cracking, and dermatitis. | Wear chemical-resistant gloves (e.g., PVC) and impervious clothing such as overalls and a PVC apron to prevent skin contact. | [1][2] |
| Inhalation | Breathing of vapor or mist is possible and may cause irritation. | Handle in a well-ventilated area. General exhaust is typically adequate, but local exhaust ventilation may be necessary in specific situations. | [3] |
| Ingestion | Swallowing small amounts during normal handling is unlikely to cause harm, but large amounts may be harmful. Accidental ingestion may damage health. | Do not eat, drink, or smoke in areas where this compound is handled. | [1][2][4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks. The following workflow outlines the key steps for safe management of this chemical within a laboratory setting.
Detailed Experimental Protocol for Handling
-
Receiving and Storage :
-
Upon receipt, inspect the container for any signs of damage or leaks.
-
Store in a tightly sealed original container in a cool, dry, well-ventilated location away from heat, direct sunlight, and strong oxidizing agents.[5]
-
-
Preparation :
-
Ensure a safety shower and eyewash station are readily accessible.[3]
-
Work in a well-ventilated area.
-
Don the appropriate personal protective equipment as outlined in the table above.
-
-
Handling and Use :
-
Avoid all personal contact, including inhalation of mists or vapors.[2]
-
Measure and dispense the required amount of this compound carefully to avoid splashing.
-
After handling, wash hands thoroughly.
-
-
Waste Disposal :
Emergency Response Protocols
Immediate and appropriate action during an emergency can significantly mitigate potential harm.
Spill Response
In the event of a spill, the following steps should be taken:
-
Small Spills : Absorb the liquid with an inert material such as vermiculite, floor absorbent, or sand and place it in a suitable container for disposal.[1]
-
Large Spills : Exclude all non-essential personnel from the area. Stop the spill at the source if possible and dike the area to prevent spreading. Pump the liquid into a salvage tank if feasible. Absorb the remaining liquid with an inert material and shovel it into containers.[1]
First Aid Measures
| Exposure | First Aid Procedure | Citation |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention. | [1] |
| Skin Contact | Remove contaminated clothing. Wash the exposed area with soap and water. If irritation persists, seek medical attention. Launder clothing before reuse. | [1][4] |
| Inhalation | Move the individual to fresh air. If symptoms persist or if breathing is difficult, administer oxygen and seek immediate medical attention. | [1][4] |
| Ingestion | If the person is conscious, give plenty of water to drink. Do not induce vomiting. Seek immediate medical attention. | [3][4] |
References
- 1. Sorbitan laurate(1338-39-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. redox.com [redox.com]
- 4. Sorbitan Monolaurate or Sorbitan Laurate SDS of Manufacturers [anmol.org]
- 5. SORBITAN LAURATE - Ataman Kimya [atamanchemicals.com]
- 6. Specifications, Uses, SDS of Sorbitan Monolaurate Manufacturers [kingofchemicals.com]
- 7. syskem.de [syskem.de]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
